Dibromo(1,5-cyclooctadiene)platinum(II)
Description
The exact mass of the compound Dibromo(1,5-cyclooctadiene)platinum(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dibromo(1,5-cyclooctadiene)platinum(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibromo(1,5-cyclooctadiene)platinum(II) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
12145-48-1 |
|---|---|
Molecular Formula |
C8H12Br2Pt |
Molecular Weight |
463.07 g/mol |
IUPAC Name |
(5Z)-cycloocta-1,5-diene;dibromoplatinum |
InChI |
InChI=1S/C8H12.2BrH.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7?;;; |
InChI Key |
HFLCCHAOKSABAA-PGUQZTAYSA-L |
SMILES |
C1CC=CCCC=C1.Br[Pt]Br |
Isomeric SMILES |
C1C/C=C\CCC=C1.Br[Pt]Br |
Canonical SMILES |
C1CC=CCCC=C1.Br[Pt]Br |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Dibromo(1,5-cyclooctadiene)platinum(II)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Dibromo(1,5-cyclooctadiene)platinum(II), commonly abbreviated as Pt(cod)Br₂, a pivotal organometallic complex in modern chemistry. As a stable and versatile precursor, Pt(cod)Br₂ serves as a critical starting material for the synthesis of a wide array of platinum(II) and platinum(0) compounds, finding extensive use in catalysis, materials science, and coordination chemistry.[1] This document details its fundamental properties, molecular structure, synthesis, and key applications, offering field-proven insights for laboratory practice.
Core Molecular Properties and Structure
Pt(cod)Br₂ is a platinum complex featuring a central platinum atom in the +2 oxidation state. It is coordinated by two bromide ligands and one 1,5-cyclooctadiene (cod) ligand, which binds to the metal center in a bidentate fashion through its two double bonds.
Molecular Weight and Formula
The fundamental identity of a chemical compound begins with its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and analysis.
| Property | Value | Source |
| Chemical Formula | C₈H₁₂Br₂Pt | [2][3] |
| Molecular Weight | 463.09 g/mol | [2][3] |
| CAS Number | 12145-48-1 | [2][4] |
| Appearance | White to pale yellow powder | [3][5] |
Chemical Structure and Bonding
The geometry of Pt(cod)Br₂ is square planar, which is characteristic of d⁸ metal complexes like platinum(II). The 1,5-cyclooctadiene ligand adopts a "tub" conformation to chelate to the platinum center. The Pt-Br bonds and the coordination of the olefinic groups of the COD ligand complete the square planar coordination sphere. This specific arrangement confers both stability and reactivity to the complex, making the COD ligand susceptible to displacement by other ligands, which is the basis for its utility as a synthetic precursor.
Below is a two-dimensional representation of the Pt(cod)Br₂ molecular structure.
Caption: 2D schematic of the Pt(cod)Br₂ square planar structure.
Synthesis and Characterization
The reliable synthesis and rigorous characterization of Pt(cod)Br₂ are fundamental to its use in further applications. The most common synthetic routes involve the reaction of a platinum(IV) or platinum(II) salt with 1,5-cyclooctadiene in the presence of bromide ions.
Recommended Synthesis Protocol
A well-established method for preparing Pt(cod)Br₂ is adapted from the procedures for analogous halo-platinum complexes.[5] This protocol involves the reduction of a Pt(IV) species in situ, followed by ligand coordination.
Materials:
-
Hydrated Chloroplatinic Acid (H₂PtCl₆·xH₂O)
-
Sodium Bromide (NaBr)
-
1,5-Cyclooctadiene (cod)
-
Glacial Acetic Acid
Step-by-Step Procedure:
-
Preparation of Bromoplatinic Acid: In a suitable flask, dissolve hydrated chloroplatinic acid and an excess of sodium bromide in glacial acetic acid.
-
Reaction Initiation: Heat the solution gently (e.g., to 75°C) for a short period (approx. 10 minutes) to facilitate the formation of the bromoplatinate species.[5]
-
Olefin Addition: Add 1,5-cyclooctadiene to the warm solution. The reaction is typically rapid, indicated by a color change and the formation of a precipitate.[5] The platinum is reduced from the +4 to the +2 oxidation state, accompanied by partial oxidation of the olefin.[5]
-
Isolation and Purification: The impure product precipitates from the hot solution. It is then isolated by filtration and purified in the same manner as its chloro-analogue, typically involving washing with appropriate solvents like ethanol and diethyl ether to remove unreacted starting materials and byproducts.[5]
Causality Note: The use of glacial acetic acid as a solvent is critical as it facilitates the dissolution of the platinum salt and is relatively inert under the reaction conditions. The in situ reduction of Pt(IV) to Pt(II) by the olefin is a key step that avoids the need to start with a less stable or less commercially available Pt(II) source.
The following diagram illustrates the general workflow for the synthesis of Pt(cod)Br₂.
Caption: General experimental workflow for the synthesis of Pt(cod)Br₂.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized Pt(cod)Br₂ is essential. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary techniques for this purpose.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the coordinated COD ligand. The olefinic protons (CH=CH) typically appear as a multiplet, while the aliphatic methylene protons (-CH₂-) also give rise to distinct signals. The chemical shifts and coupling patterns are sensitive to the coordination environment. For the analogous dichloro complex, Pt(cod)Cl₂, the olefinic protons appear around 5.6 ppm and the methylene protons around 2.7 ppm, often with satellites from coupling to the ¹⁹⁵Pt isotope (I=1/2, 33.7% natural abundance). Similar shifts are expected for the dibromo derivative.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show two main signals corresponding to the olefinic and aliphatic carbons of the COD ligand.
-
Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the key functional groups. Strong absorption maxima for the coordinated cyclooctadiene ligand are expected. For Pt(cod)Br₂, characteristic peaks have been reported at 1334, 1175, 1007, 870, 830, and 780 cm⁻¹.[5]
Applications in Research and Development
Pt(cod)Br₂ is not typically used as an end-product but rather as a versatile starting material for a multitude of platinum-containing compounds. Its utility stems from the labile nature of the COD ligand, which can be easily displaced by other ligands such as phosphines, amines, and N-heterocyclic carbenes (NHCs).
Key Application Areas:
-
Catalysis: It serves as a precursor for generating catalytically active species for various organic transformations.[1] These include hydrosilylation, hydrogenation, and cross-coupling reactions. The ability to readily synthesize derivatives with tailored electronic and steric properties by replacing the COD ligand is central to its role in catalyst development.
-
Coordination Chemistry: The complex is a cornerstone in the study of platinum coordination chemistry, allowing researchers to explore metal-ligand interactions and synthesize novel compounds with unique properties.[1]
-
Materials Science: Pt(cod)Br₂ has been used in the synthesis of novel polymeric materials and nanostructures.[1] The defined coordination environment allows for the creation of materials with specific electronic or sensory properties.[1] For example, transition metal carbene complexes of platinum can be prepared by heating platinum bromide precursors with imidazolium salts.[6]
Handling and Safety
As with all platinum compounds, appropriate safety precautions must be taken. Pt(cod)Br₂ is classified as a skin, eye, and respiratory irritant.[4]
-
Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent decomposition.[4]
References
-
Cyclic-Diolefin Complexes of Platinum and Palladium. Inorganic Syntheses, Volume XIII. [Link]
-
Platinum(II) bromide. Wikipedia. [Link]
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An In-Depth Technical Guide to 1,5-Cyclooctadienedibromoplatinum(II): Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,5-Cyclooctadienedibromoplatinum(II), a significant organometallic complex with diverse applications in chemical synthesis and materials science. The document delves into the systematic nomenclature of this platinum(II) complex, details its chemical synonyms, and presents a thorough compilation of its physicochemical properties. A detailed, step-by-step synthesis protocol is provided, accompanied by a discussion of the underlying chemical principles. Furthermore, this guide explores the key applications of 1,5-Cyclooctadienedibromoplatinum(II), with a particular focus on its role as a catalyst in organic reactions. The content is structured to provide researchers, scientists, and drug development professionals with a robust and practical understanding of this versatile platinum compound.
Introduction
1,5-Cyclooctadienedibromoplatinum(II) is a neutral, square planar platinum(II) coordination complex. It belongs to the broader class of platinum-olefin complexes, which are characterized by the coordination of one or more carbon-carbon double bonds to the platinum center. The 1,5-cyclooctadiene (COD) ligand is a bidentate chelating agent, binding to the platinum atom through its two double bonds. This chelation imparts significant stability to the complex. The compound serves as a valuable precursor for the synthesis of other platinum compounds and as a catalyst in various organic transformations.[1] Its utility stems from the labile nature of the COD ligand, which can be readily displaced by other ligands, and the reactivity of the platinum-bromo bonds.
Nomenclature and Synonyms
A clear and unambiguous naming system is crucial in chemical communication. This section outlines the systematic and common names for the title compound.
Systematic (IUPAC) Nomenclature
According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines for the nomenclature of coordination compounds, the correct name for this complex is Dibromo(η⁴-1,5-cyclooctadiene)platinum(II) .
Let's break down the components of this name:
-
Dibromo : This prefix indicates the presence of two bromide (Br⁻) ligands.
-
(η⁴-1,5-cyclooctadiene) : This part of the name describes the 1,5-cyclooctadiene ligand.
-
The Greek letter eta (η) with a superscript 4 (η⁴) denotes the hapticity of the ligand, indicating that four atoms of the ligand are coordinated to the metal center. In this case, it is the four carbon atoms of the two double bonds.
-
"1,5-cyclooctadiene" specifies the organic ligand.
-
-
platinum(II) : "Platinum" is the name of the central metal atom. The Roman numeral "(II)" in parentheses indicates the oxidation state of the platinum atom.
An alternative, and also acceptable, IUPAC name is (1Z,5Z)-cyclooctadiene;dibromoplatinum .[2][3] This format is sometimes encountered in chemical databases.
Common Synonyms
In literature and commercial catalogs, several synonyms are used interchangeably. The most prevalent of these is:
Other frequently used names include:
-
1,5-Cyclooctadienedibromoplatinum(II)
-
(1,5-Cyclooctadiene)platinum(II) dibromide
-
Dibromoplatinum(II)-1,5-cyclooctadiene adduct
-
Pt(COD)Br₂[6]
-
Dibromoplatinum compound with 1,5-cyclooctadiene (1:1)[7]
Physicochemical Properties
A summary of the key physical and chemical properties of 1,5-Cyclooctadienedibromoplatinum(II) is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 12145-48-1 | [4][6] |
| Molecular Formula | C₈H₁₂Br₂Pt | [4] |
| Molecular Weight | 463.07 g/mol | [1] |
| Appearance | White to pale yellow powder | [4][5] |
| Melting Point | Data not consistently available; decomposition is often observed. | [3] |
| Solubility | Insoluble in water.[7] Slightly soluble in solvents like chloroform and nitrobenzene. | [8] |
| Stability | Air-stable solid. Should be stored under an inert atmosphere at room temperature. | [7] |
Synthesis and Characterization
The synthesis of 1,5-Cyclooctadienedibromoplatinum(II) is typically achieved through ligand exchange from a readily available platinum precursor.
Synthetic Workflow
The most common laboratory synthesis involves the reaction of dichloro(1,5-cyclooctadiene)platinum(II) with a bromide salt. The dichloro precursor is itself prepared from potassium tetrachloroplatinate(II) (K₂[PtCl₄]) and 1,5-cyclooctadiene.
Caption: Synthesis workflow for [PtBr₂(COD)].
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related halo-platinum complexes.
Step 1: Synthesis of Dichloro(1,5-cyclooctadiene)platinum(II)
-
In a suitable flask, dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in a minimal amount of deionized water.
-
To this solution, add a solution of 1,5-cyclooctadiene in n-propanol. A phase transfer catalyst, such as PEG-400, can be added to facilitate the reaction.
-
Heat the reaction mixture with stirring. A precipitate of dichloro(1,5-cyclooctadiene)platinum(II) will form.
-
After the reaction is complete, cool the mixture and collect the precipitate by vacuum filtration.
-
Wash the product with water and ethanol and dry it under vacuum.
Step 2: Synthesis of Dibromo(1,5-cyclooctadiene)platinum(II)
-
Suspend the synthesized dichloro(1,5-cyclooctadiene)platinum(II) in a mixture of acetone and water.
-
Add an excess of sodium bromide (NaBr) to the suspension.
-
Stir the mixture at room temperature. The color of the suspension will change as the chloride ligands are replaced by bromide ligands.
-
After several hours, collect the solid product by vacuum filtration.
-
Wash the product thoroughly with water to remove any unreacted sodium bromide and other water-soluble impurities.
-
Finally, wash with a small amount of cold ethanol or diethyl ether and dry the product under vacuum to yield 1,5-Cyclooctadienedibromoplatinum(II) as a white to pale yellow powder.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The ¹H NMR spectrum of the 1,5-cyclooctadiene ligand in the complex shows characteristic signals for the olefinic and methylene protons. Due to coordination to the platinum center, these signals are shifted compared to the free ligand. The olefinic protons typically appear as a multiplet, and the methylene protons also show complex splitting patterns.
-
¹³C NMR : The ¹³C NMR spectrum provides information about the carbon skeleton. The signals for the olefinic and methylene carbons of the COD ligand are observed, with their chemical shifts influenced by the platinum coordination. For related (COD)platinum complexes, the methylene carbons of the COD ligand show a signal around 30.4 ppm, and the olefinic carbons exhibit a broad signal around 83.6 ppm in C₆D₆.[9]
-
-
Infrared (IR) Spectroscopy : The IR spectrum is useful for confirming the presence of the 1,5-cyclooctadiene ligand. The C=C stretching vibration of the coordinated double bonds is typically observed in the region of 1400-1500 cm⁻¹, which is at a lower frequency compared to the free ligand due to back-bonding from the platinum d-orbitals to the π* orbitals of the alkene.
-
Elemental Analysis : Combustion analysis provides the percentage composition of carbon, hydrogen, and sometimes bromine, which can be compared with the calculated theoretical values to confirm the empirical formula of the complex.
Applications in Chemical Synthesis
1,5-Cyclooctadienedibromoplatinum(II) is a versatile reagent and catalyst in organic and organometallic chemistry.
Catalyst in Hydrosilylation Reactions
Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, is a fundamentally important reaction for the synthesis of organosilicon compounds. Platinum complexes are highly effective catalysts for this transformation.[10] 1,5-Cyclooctadienedibromoplatinum(II) can act as a precatalyst in these reactions.[11][12] The catalytic cycle is believed to involve the initial reduction of the Pt(II) species to a catalytically active Pt(0) species, which then enters the well-established Chalk-Harrod or modified Chalk-Harrod catalytic cycles. The use of such platinum catalysts is crucial in the industrial production of silicones and other silicon-based materials.[13]
Caption: Catalytic hydrosilylation of an alkene.
Precursor for other Platinum Complexes
The bromide ligands in 1,5-Cyclooctadienedibromoplatinum(II) can be readily substituted by a variety of other ligands, such as phosphines, amines, and other anionic ligands. This makes it a valuable starting material for the synthesis of a wide range of platinum(II) complexes with tailored electronic and steric properties for specific applications in catalysis and materials science. For instance, it has been used as a precursor to synthesize platinum complexes with Schiff-base ligands.[10]
Potential Role in C-H Activation
Catalytic C-H bond activation is a powerful tool in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds.[14][15][16] Platinum complexes are known to mediate such transformations. While specific examples detailing the direct use of 1,5-Cyclooctadienedibromoplatinum(II) in C-H activation are less common than for its palladium analogues, its ability to serve as a Pt(II) source makes it a potential candidate for the development of new catalytic systems for C-H functionalization reactions.
Molecular Structure and Bonding
The bonding between the platinum and the olefinic ligands can be described by the Dewar-Chatt-Duncanson model. This model involves a synergistic interaction consisting of:
-
σ-donation : Donation of electron density from the filled π-orbitals of the C=C double bonds to an empty d-orbital of the platinum atom.
-
π-back-donation : Donation of electron density from a filled d-orbital of the platinum atom to the empty π* antibonding orbitals of the C=C double bonds.
This bonding mechanism explains the stability of the complex and the observed lowering of the C=C stretching frequency in the IR spectrum upon coordination.
Conclusion
1,5-Cyclooctadienedibromoplatinum(II) is a cornerstone compound in platinum chemistry. Its straightforward synthesis, well-defined structure, and versatile reactivity make it an indispensable tool for both academic research and industrial applications. A thorough understanding of its nomenclature, properties, and reactivity, as outlined in this guide, is essential for its effective utilization in the development of new catalysts, advanced materials, and potentially, novel therapeutic agents. The continued exploration of the chemistry of this and related platinum complexes promises to yield further innovations in chemical synthesis.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information for Boryl-Assisted Hydrogenolysis of a Nickel-Methyl bond. Retrieved February 20, 2026, from [Link]
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American Elements. (n.d.). Dibromo(1,5-cyclooctadiene)platinum(II). Retrieved February 20, 2026, from [Link]
-
Organometallics, 1996, 15 (20), pp 4337–4347. Hydrosilylation with Bis(alkynyl)(1,5-cyclooctadiene)platinum Catalysts: A Density Functional Study of the Initial Activation. Retrieved February 20, 2026, from [Link]
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Inorganic Syntheses, Volume 13, 1972, pp 47-55. Cyclic-Diolefin Complexes of Platinum and Palladium. Retrieved February 20, 2026, from [Link]
-
American Elements. (n.d.). Dibromo(1,5-cyclooctadiene)platinum(II). Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). US9434749B2 - Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives.
-
RSC Advances, 2015, 5, 53841-53855. Synthesis of a series of new platinum organometallic complexes derived from bidentate Schiff-base ligands and their catalytic activity in the hydrogenative and dehydrogenative silylation of styrene. Retrieved February 20, 2026, from [Link]
-
University of California, Irvine. (n.d.). Chapter 18: Catalytic C-H Functionalization. Retrieved February 20, 2026, from [Link]
-
Justia Patents. (2018, June 19). Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives. Retrieved February 20, 2026, from [Link]
-
Heraeus Precious Metals. (n.d.). Catalysts for the Hydrosilylation of Silicones. Retrieved February 20, 2026, from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Platinum. Retrieved February 20, 2026, from [Link]
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PubMed. (2009, December 12). Bromido[(1,2,5,6-η)-cyclo-octa-1,5-diene]methyl-platinum(II). Retrieved February 20, 2026, from [Link]
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PMC. (2015, January 1). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved February 20, 2026, from [Link]
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A Comparative Analysis of Dihalo(1,5-cyclooctadiene)platinum(II) Precursors: A Technical Guide for Researchers
Executive Summary
(1,5-cyclooctadiene)platinum(II) dihalide complexes, specifically Pt(cod)Cl₂ and Pt(cod)Br₂, are cornerstone precursors in the fields of organometallic chemistry, catalysis, and drug development.[1][2] Their utility stems from the labile nature of the 1,5-cyclooctadiene (cod) ligand, which is readily displaced to generate catalytically active species or novel platinum-based therapeutics.[3] The choice between the chloro- and bromo-analogue is often a critical, yet overlooked, decision in experimental design. This guide provides an in-depth comparison of their physical properties, explains the fundamental chemical principles governing these differences, and offers validated, practical protocols for their synthesis and characterization. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions in selecting the optimal precursor for their specific application.
Molecular Structure and Bonding: The Foundation of Function
Both Pt(cod)Cl₂ and Pt(cod)Br₂ adopt a square planar coordination geometry around the central platinum(II) ion, as is characteristic for d⁸ metal centers.[4] The platinum is coordinated to the two double bonds of the chelating cyclooctadiene ligand and two halide ligands in a cis configuration.
The key to understanding the differing properties of these molecules lies in the nature of the platinum-halogen bond. The Pt-Br bond is inherently longer and weaker than the Pt-Cl bond. This is a direct consequence of bromine's larger atomic radius and lower electronegativity compared to chlorine. In analogous square-planar platinum(II) complexes, Pt-Cl bond lengths are typically around 2.30 Å, while Pt-Br bonds are longer. This fundamental difference in bond length and strength dictates the compounds' stability, reactivity, and even their bulk physical properties.
Figure 1: General molecular structures of Pt(cod)Cl₂ and Pt(cod)Br₂.
Comparative Analysis of Physical Properties
The seemingly minor substitution of chloride with bromide results in tangible differences in the macroscopic physical properties of these complexes. These properties are summarized below for direct comparison.
| Property | Dichloro(1,5-cyclooctadiene)platinum(II) | Dibromo(1,5-cyclooctadiene)platinum(II) |
| Synonym | Pt(cod)Cl₂ | Pt(cod)Br₂ |
| CAS Number | 12080-32-9[5] | 12145-48-1[6] |
| Molecular Formula | C₈H₁₂Cl₂Pt | C₈H₁₂Br₂Pt[6] |
| Molecular Weight | 374.17 g/mol [5] | 463.09 g/mol [5][6] |
| Appearance | White to pale yellow powder[5] | White to pale yellow powder[2][5] |
| Melting Point | 285 °C (decomposes)[5] | Not consistently reported; expected to be >285 °C |
| Solubility | Insoluble in water; soluble in chlorinated solvents like CH₂Cl₂ and CHCl₃. | Generally lower solubility than Pt(cod)Cl₂ in common organic solvents. |
Causality Behind the Physical Properties
-
Molecular Weight and Melting Point : The significant increase in molecular weight from Pt(cod)Cl₂ to Pt(cod)Br₂ leads to stronger intermolecular van der Waals forces (specifically, London dispersion forces). Overcoming these stronger forces requires more thermal energy, which is why the melting point of Pt(cod)Br₂ is expected to be higher than that of its chloro-analogue. While not widely reported, this trend is consistent with fundamental chemical principles.
-
Solubility : The subtle interplay of lattice energy and solvation energy governs solubility. While both compounds are nonpolar, the larger size and greater polarizability of the bromide ligands in Pt(cod)Br₂ can lead to stronger crystal lattice forces. This increased lattice energy can make it more difficult for solvent molecules to break the crystal structure apart, often resulting in lower solubility compared to Pt(cod)Cl₂ under identical conditions.
Synthesis and Characterization: A Practical Guide
The reliable synthesis of these precursors is fundamental to their application. The choice of starting material dictates the final product. The synthesis of Pt(cod)Cl₂ typically begins with a chloroplatinate salt, whereas Pt(cod)Br₂ requires a bromoplatinate precursor.
Figure 2: Comparative workflow for the synthesis of Pt(cod)Cl₂ and Pt(cod)Br₂.
Experimental Protocol: Synthesis of Dichloro(1,5-cyclooctadiene)platinum(II)
This protocol is adapted from established literature procedures.[4]
-
Preparation : Dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄, 1.0 g, 2.4 mmol) in 16 mL of deionized water. Filter the resulting dark red solution to remove any insoluble matter.
-
Reaction : Transfer the filtrate to a suitable flask. Add 24 mL of glacial acetic acid, followed by 1.0 mL of 1,5-cyclooctadiene (cod, ~8.1 mmol).
-
Heating : Heat the reaction mixture in a water bath at approximately 100°C with stirring. Protect the reaction from light. Within 30-60 minutes, the solution color will lighten, and a pale yellow precipitate will form.
-
Isolation : After approximately 2 hours, cool the mixture to room temperature. Collect the precipitate by vacuum filtration.
-
Washing : Wash the collected solid sequentially with water (3x), ethanol (2x), and finally diethyl ether (2x) to remove unreacted starting materials and byproducts.
-
Drying : Dry the resulting fine, pale-yellow powder under vacuum to yield Pt(cod)Cl₂ (Typical yield: ~80%).
Experimental Protocol: Synthesis of Dibromo(1,5-cyclooctadiene)platinum(II)
This protocol is adapted from Inorganic Syntheses, Volume XIII.[4]
-
Precursor Formation : In a 125-mL Erlenmeyer flask, combine hydrated chloroplatinic acid (H₂PtCl₆·xH₂O, 5.0 g, ~8.4 mmol) and sodium bromide (6.2 g, 60 mmol). Suspend the solids in 15 mL of glacial acetic acid. Heat the mixture at 75°C for 10 minutes to facilitate the formation of the bromoplatinate species in situ.
-
Reaction : To the hot, dark brown solution, add 6.0 mL of 1,5-cyclooctadiene. A black or dark brown precipitate of the impure product will form.
-
Isolation & Purification : The purification process is critical. Cool the solution and mix it with 5.0 g of chromatographic-grade silica gel. Allow the silica to settle. The supernatant should become colorless or very pale yellow. If color persists, add more silica gel.
-
Extraction : Filter the mixture and wash the residue thoroughly with methylene chloride (at least 2 x 50 mL portions).
-
Crystallization : Combine the methylene chloride filtrates and evaporate the solvent under reduced pressure until the product begins to crystallize (solution volume will be ~75 mL). Pour the hot concentrate into 200 mL of petroleum ether to precipitate the pure product.
-
Washing & Drying : Collect the pale-yellow, finely divided powder by filtration, wash with petroleum ether, and dry under vacuum (Typical yield: ~83%).
Self-Validating Characterization
Confirming the identity and purity of the synthesized complexes is paramount.
-
¹H NMR (CDCl₃) : For both complexes, signals for the olefinic protons of the COD ligand will appear around 5.6 ppm, while the methylene protons will be observed between 2.2-2.8 ppm. A key feature is the presence of satellite peaks flanking these signals due to coupling with the ¹⁹⁵Pt nucleus (I=1/2, 33.7% natural abundance). The observation of these satellites is a strong confirmation of the platinum-olefin bond.
-
¹⁹⁵Pt NMR (CDCl₃) : This technique provides a direct window into the platinum's chemical environment. Pt(cod)Cl₂ exhibits a resonance at approximately -3340 ppm.[5] The chemical shift for Pt(cod)Br₂ will be different, reflecting the change in the electronic environment caused by the bromide ligands. Studies on chloro-bromo Pt(II) complexes show that substituting chloride with bromide typically causes a downfield (less negative) shift in the ¹⁹⁵Pt NMR spectrum, a trend that is invaluable for confirming successful synthesis.[7]
-
FT-IR : The presence of the coordinated C=C bond of the COD ligand can be observed. More importantly, in the far-IR region, the Pt-Cl stretching vibrations for Pt(cod)Cl₂ are found around 335-350 cm⁻¹. The corresponding Pt-Br stretches in Pt(cod)Br₂ will occur at a lower frequency due to the heavier mass of bromine, providing a clear diagnostic tool to distinguish the two compounds.
Stability, Reactivity, and Application-Driven Selection
The primary functional difference between Pt(cod)Cl₂ and Pt(cod)Br₂ lies in their reactivity, which is governed by the stability of the platinum-halogen bond and the leaving group ability of the halide.
-
Thermodynamic Stability : Overall stability constants for platinum(II) bromo complexes are generally higher than for the corresponding chloro complexes.[8] This suggests a greater thermodynamic driving force for the formation of Pt-Br bonds compared to Pt-Cl bonds in aqueous systems.
-
Kinetic Reactivity : In ligand substitution reactions, which are central to the utility of these precursors, the kinetic properties are more relevant. The kinetic trans-effect, which describes the ability of a ligand to labilize the ligand trans to it, follows the order Br⁻ > Cl⁻.[8] Furthermore, bromide is a better leaving group than chloride in these systems.[8]
This has a critical implication for experimental design : If a subsequent reaction requires the displacement of the halide ligand, Pt(cod)Br₂ will generally react faster than Pt(cod)Cl₂ . This can be advantageous for reactions that are sluggish or require milder conditions. Conversely, if a more robust, less reactive precursor is desired to control a highly exothermic subsequent step, Pt(cod)Cl₂ may offer better control .
Conclusion
The choice between Pt(cod)Cl₂ and Pt(cod)Br₂ is more than a simple substitution of one halogen for another; it is a strategic decision that impacts the physical handling, synthesis, and, most importantly, the reactivity of the precursor. Pt(cod)Cl₂ is more commonly used, is well-characterized, and offers greater stability for controlled reactions. Pt(cod)Br₂, while less common, provides a more reactive alternative due to the superior leaving group ability of the bromide ligand, making it ideal for applications requiring faster kinetics or milder reaction conditions. By understanding the fundamental principles that differentiate these two essential organometallic building blocks, researchers can better tailor their experimental designs to achieve desired outcomes with greater efficiency and control.
References
-
Drew, D., & Doyle, J. R. (1972). Cyclic-Diolefin Complexes of Platinum and Palladium. Inorganic Syntheses, 13, 47-51. Available from: [Link]
-
Ismail, I. M., & Sadler, P. J. (1982). The trans influence in platinum chemistry. A platinum-195 nuclear magnetic resonance study of [15N]nitrito-, chloro-, and bromo-platinum-(II) and -(IV) complexes. Journal of the Chemical Society, Dalton Transactions, (12), 2631-2636. Available from: [Link]
-
Yip, J. H. K., & Vittal, J. J. (1994). Origin of Polychromism of Cis Square-Planar Platinum(I1) Complexes: Comparison of Two Forms of [Pt(2,2'-bpy)(C1)2]. Inorganic Chemistry, 33(24), 5488-5492. Available from: [Link]
-
Wikipedia. 1,5-Cyclooctadiene. Available from: [Link]
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American Elements. Dichloro(1,5-cyclooctadiene)platinum(II). Available from: [Link]
-
Elding, L. I. (1978). Stabilities of platinum(II) chloro and bromo complexes and kinetics for anation of the tetraaquaplatinum(II) ion by halides and thiocyanate. Inorganica Chimica Acta, 28, 255-262. Available from: [Link]
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- 8. researchgate.net [researchgate.net]
Electronic properties of platinum(II) dibromide cyclooctadiene complexes
An In-depth Technical Guide to the Electronic Properties of Platinum(II) Dibromide Cyclooctadiene Complexes
Authored by: Gemini, Senior Application Scientist
Abstract
Platinum(II) complexes are at the forefront of medicinal inorganic chemistry and materials science. Among these, (1,5-Cyclooctadiene)dibromoplatinum(II), or [Pt(cod)Br₂], serves as a critical synthon and a subject of intense research due to its unique electronic structure and promising therapeutic potential. This guide provides a comprehensive overview of the electronic properties of [Pt(cod)Br₂] and related complexes. We will explore the theoretical underpinnings of its molecular orbital structure, detail rigorous experimental protocols for characterizing its spectroscopic and electrochemical behavior, and discuss how these electronic features correlate with its reactivity and biological activity. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of this important class of organometallic compounds.
Introduction: The Significance of Square Planar Platinum(II) Complexes
The field of medicinal chemistry was revolutionized by the discovery of cisplatin's anticancer properties.[1] This event catalyzed decades of research into metal-based therapeutics, with platinum(II) complexes remaining a central focus.[1] These complexes typically adopt a square planar geometry due to the d⁸ electronic configuration of the Pt(II) center, which profoundly influences their stability, reactivity, and biological interactions.[2][3]
While cisplatin and its derivatives have seen tremendous success, the quest for compounds with improved efficacy, reduced toxicity, and novel mechanisms of action is ongoing.[1][4] Platinum cyclooctadiene (COD) complexes, such as [Pt(cod)Br₂], have emerged as a versatile platform for this research.[5] Initially valued as stable synthons for creating a wide array of organoplatinum compounds, their intrinsic biological activity has recently garnered significant attention.[1][5][6] Notably, simple complexes like [Pt(cod)Br₂] have demonstrated potent antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA, while showing minimal toxicity to mammalian cells in vitro.[4][7][8] Understanding the electronic properties of these complexes is fundamental to elucidating their mechanism of action and designing next-generation therapeutics.
Synthesis and Structural Characterization
The most common and efficient route to [Pt(cod)Br₂] involves a ligand exchange reaction starting from the more readily available chloro-analogue, [Pt(cod)Cl₂].[9] The synthesis begins with the reduction of a Pt(IV) salt, such as chloroplatinic acid, in the presence of 1,5-cyclooctadiene to form the stable [Pt(cod)Cl₂] precursor.[9] Subsequent reaction with a bromide salt, like sodium bromide, in a suitable solvent mixture facilitates the halide exchange.
The resulting [Pt(cod)Br₂] complex is an air-stable, pale-yellow solid.[9][10] X-ray crystallography confirms the distorted square-planar coordination geometry around the central platinum atom, a typical feature for Pt(II) ions.[2][6] The 1,5-cyclooctadiene ligand coordinates to the platinum center in a chelating fashion through its two C=C double bonds, acting as a π-donor ligand.[6]
Caption: Synthetic pathway for [Pt(cod)Br₂].
Theoretical Framework: The Electronic Structure
The electronic properties of square-planar d⁸ complexes are best understood through molecular orbital (MO) theory. For a Pt(II) center, the five 5d orbitals split in energy under the influence of the ligand field.[3] The d(x²-y²) orbital, pointing directly at the ligands in the xy-plane, is significantly destabilized and becomes the Lowest Unoccupied Molecular Orbital (LUMO).[3][11] The remaining d orbitals (d(z²), d(xy), d(xz), d(yz)) are occupied and lie at lower energies. The Highest Occupied Molecular Orbital (HOMO) is typically a mixture of platinum d-orbitals and ligand-based orbitals.[12]
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. It dictates the energy required for electronic excitation and influences the complex's color, redox potential, and reactivity.[13] In [Pt(cod)Br₂], the electronic structure is defined by:
-
σ-donation: The filled ligand orbitals donate electron density to the vacant d(x²-y²) orbital of the platinum.[3][11]
-
π-back-donation: The filled d orbitals of the platinum (e.g., d(xz), d(yz)) donate electron density back into the empty π* antibonding orbitals of the cyclooctadiene ligand.[3][11]
This interplay of donation and back-donation stabilizes the complex and finely tunes its electronic properties.
Caption: Simplified MO diagram for a square planar Pt(II) complex.
Experimental Characterization of Electronic Properties
A combination of spectroscopic and electrochemical techniques is required to experimentally probe the electronic structure of [Pt(cod)Br₂].
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the electronic transitions between molecular orbitals. The absorption spectrum of a Pt(II) complex provides direct insight into the HOMO-LUMO gap and other accessible electronic states. For complexes like [Pt(cod)Br₂], the spectrum is typically characterized by several features:
-
Ligand-Centered (LC) Transitions: High-energy bands (typically < 300 nm) corresponding to π → π* transitions within the cyclooctadiene ligand.[14]
-
d-d Transitions: Weaker, lower-energy absorption bands (in the 300–400 nm range) that arise from the excitation of an electron from a filled d orbital to the empty d(x²-y²) orbital. These transitions are formally forbidden but become weakly allowed due to vibrational coupling.[14]
-
Ligand-to-Metal Charge Transfer (LMCT): Transitions involving the excitation of an electron from the bromide ligand orbitals to the platinum d orbitals.
Table 1: Representative UV-Vis Absorption Data for Pt(II) Dibromide Complexes
| Wavelength (λ_max) | Molar Extinction (ε, M⁻¹cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| < 300 nm | > 10,000 | Ligand-Centered (π → π*) | [14] |
| 300 - 360 nm | 100 - 2,000 | d-d Transitions / LMCT |[14] |
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of a compound. It provides information on the energies of the HOMO and LUMO by measuring the potentials at which the complex is oxidized and reduced. For a Pt(II) complex, the first oxidation is generally associated with the removal of an electron from the HOMO, while the first reduction involves adding an electron to the LUMO. The resulting data allow for the calculation of the electrochemical HOMO-LUMO gap.[15]
Caption: Workflow for electronic property characterization.
Detailed Experimental Protocols
Protocol 1: Synthesis of [Dibromo(1,5-cyclooctadiene)platinum(II)]
Causality: This protocol utilizes a well-established halide exchange reaction.[9] Using the dichloroplatinum(II) complex as a starting material is cost-effective and reliable. Acetic acid is used as a solvent for the initial reduction, while the subsequent exchange requires a solvent system that can dissolve both the platinum complex and the bromide salt.
-
Preparation of [Pt(cod)Cl₂]: Dissolve hydrated chloroplatinic acid (1.0 g) in glacial acetic acid (20 mL). Heat the solution to approximately 75°C. Add 1,5-cyclooctadiene (1.2 mL) dropwise to the warm solution. A precipitate will form.
-
Isolation: After cooling, filter the crude product and wash thoroughly with diethyl ether to remove organic byproducts. The solid is [Pt(cod)Cl₂].
-
Halide Exchange: Suspend [Pt(cod)Cl₂] (0.5 g) and sodium bromide (0.3 g) in a mixture of methanol (20 mL) and water (5 mL).
-
Reflux: Heat the suspension to reflux for 4-6 hours. The color will change as the exchange proceeds.
-
Purification: Cool the mixture to room temperature. Filter the pale-yellow solid product, wash with water, then a small amount of cold ethanol, and finally diethyl ether.
-
Validation: Dry the product, [Pt(cod)Br₂], under vacuum. Confirm identity and purity using ¹H NMR, ¹⁹⁵Pt NMR, and FT-IR spectroscopy. The yield should be high (>80%).
Protocol 2: Characterization by Cyclic Voltammetry
Causality: This protocol is designed to provide reproducible data on the complex's redox behavior. A three-electrode system is standard. A non-aqueous solvent and an inert electrolyte (like TBAPF₆) are used to prevent interference from water and to ensure conductivity. The ferrocene/ferrocenium (Fc/Fc⁺) couple is used as an internal standard for accurate potential referencing.
-
Preparation: Prepare a 1 mM solution of [Pt(cod)Br₂] in dry, degassed acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.
-
Cell Assembly: Assemble the electrochemical cell using a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Initial Scan: Run a cyclic voltammogram over a wide potential range (e.g., -2.0 V to +2.0 V) at a scan rate of 100 mV/s to identify the redox events.
-
Data Acquisition: Record voltammograms at various scan rates (e.g., 25, 50, 100, 200 mV/s) to assess the reversibility of the redox processes.
-
Internal Standard: After acquiring data for the complex, add a small amount of ferrocene to the solution and record the voltammogram again.
-
Data Analysis: Measure the anodic (Epa) and cathodic (Epc) peak potentials for each redox event. Calculate the half-wave potential (E½ = (Epa + Epc) / 2) and reference it against the Fc/Fc⁺ couple.
Conclusion and Future Outlook
The electronic properties of [Pt(cod)Br₂] are central to its function as both a synthetic precursor and a potential therapeutic agent. Its square planar geometry gives rise to a distinct molecular orbital structure, characterized by a HOMO-LUMO gap that can be readily probed using UV-Vis spectroscopy and cyclic voltammetry. The insights gained from these experimental techniques, grounded in a solid theoretical framework, are invaluable for the rational design of new platinum complexes. By systematically modifying the ligands and correlating the resulting changes in electronic structure with biological activity, researchers can tune the properties of these compounds to enhance their therapeutic index, overcome resistance mechanisms, and develop novel treatments for a range of diseases, from bacterial infections to cancer.[1][13]
References
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Frei, A., Ramu, S., Lowe, G. J., et al. (2021). Platinum Cyclooctadiene Complexes with Activity against Gram‐positive Bacteria. ChemMedChem, 16(20), 3165-3171. Available at: [Link][1]
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Frei, A., Ramu, S., Lowe, G. J., et al. (2021). Platinum cyclooctadiene complexes with activity against gram-positive bacteria. ChemMedChem. Available at: [Link][7]
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Ziegler, T., Rauk, A., & Baerends, E. J. (2005). Theoretical study of the electronic spectra of square-planar platinum (II) complexes based on the two-component relativistic time-dependent density-functional theory. The Journal of Chemical Physics, 123(19), 194107. Available at: [Link][16]
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Zhang, L., Liu, Z., & Guo, L. (2018). Theoretical computational studies on electronic structures, spectroscopic properties and nitrogen heteroatom effect of a species of asymmetrical diimine ligand platinum(II) complexes. Journal of Molecular Structure, 1165, 253-260. Available at: [Link][12]
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Smirnova, E. A., Irtegova, I. G., et al. (2023). Mutual Placement of Isocyanide and Phosphine Ligands in Platinum(II) Complexes [PtHal₂L¹L²] (Hal = Cl, Br, I; L¹,L² = CNCy, PPh₃) Leads to Highly-Efficient Photocatalysts for Hydrosilylation of Alkynes. Molecules, 28(23), 7764. Available at: [Link][14]
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Frei, A., Ramu, S., Lowe, G. J., et al. (2021). Platinum cyclooctadiene complexes with activity against gram-positive bacteria. UQ eSpace. Available at: [Link][8]
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Frei, A., Ramu, S., Lowe, G. J., et al. (2021). Platinum Cyclooctadiene Complexes with Activity against Gram-positive Bacteria. White Rose Research Online. Available at: [Link][4]
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Todd, R. C., & Farrell, N. P. (2012). Oxidative Reactivity and Cytotoxic Properties of a Platinum(II) Complex Prepared by Outer-Sphere Amide Bond Coupling. European Journal of Inorganic Chemistry, 2012(24), 3861-3868. Available at: [Link][2]
-
Drew, H. R. (1972). Cyclic-Diolefin Complexes of Platinum and Palladium. Inorganic Syntheses, 13, 48-54. Available at: [Link][9]
-
Jacobsen, G. B., Shaw, B. L., & Thornton-Pett, M. (1987). Platinum(II)– and pailadium(II)–iron(0) complexes containing one bridging Ph₂PCH₂PPh₂ ligand. Journal of the Chemical Society, Dalton Transactions, (6), 1489-1495. Available at: [Link][17]
-
Ozdemir, N., Genc, M., et al. (2015). Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene. Journal of Coordination Chemistry, 68(1), 139-150. Available at: [Link][6]
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Frei, A., Ramu, S., Lowe, G. J., et al. (2021). Platinum Cyclooctadiene Complexes with Activity against Gram‐positive Bacteria. ChemMedChem. Available at: [Link][5]
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Vlcek, A. (2008). The trans effect in square-planar platinum(II) complexes-A density functional study. Journal of Computational Chemistry, 29(14), 2370-2381. Available at: [Link][3]
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Department of Chemistry, Michigan State University. (n.d.). Experiment 5: Cyclic Voltammetry. Available at: [Link]
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Djurovich, P. I., & Thompson, M. E. (2011). HOMO–LUMO energy gap control in platinum(ii) biphenyl complexes containing 2,2′-bipyridine ligands. Dalton Transactions, 40(29), 7545-7553. Available at: [Link][13]
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Kar, R., Song, J. W., & Hirao, K. (2013). Computational Chemistry Research Unit. RIKEN. Available at: [Link]
-
Yamasaki, S., et al. (2008). Cyclometalated platinum(II) complexes bearing o-phenylenediamine derivatives: Synthesis and electrochemical behavior. Journal of Organometallic Chemistry, 693(17), 2821-2828. Available at: [Link][15]
-
Vlcek, A. (2008). The trans effect in square-planar platinum(II) complex-A density functional study. ResearchGate. Available at: [Link][11]
-
Reile, I., et al. (2014). Cytotoxicity and NMR Studies of Platinum Complexes with Cyclooctadiene Ligands. Organometallics, 33(15), 4026-4034. Available at: [Link][18]
-
Cundari, T. R. (2015). X-ray powder diffraction data for a PicoPtBr2, cis-amminedibromo(2-methylpyridine)platinum complex [Pt(NH3)(2-pic)Br2]. Powder Diffraction, 30(2), 151-154. Available at: [Link][19]
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- 19. researchgate.net [researchgate.net]
Technical Guide: Operational Safety & Handling of Dibromo(1,5-cyclooctadiene)platinum(II)
[1]
Executive Summary
Dibromo(1,5-cyclooctadiene)platinum(II) (Pt(cod)Br
Part 1: Chemical Identity & Characterization[1][2][3]
Unlike generic SDS documents, this section contextualizes the physical properties of Pt(cod)Br
Table 1: Core Chemical Specifications
| Property | Data | Operational Insight |
| Chemical Name | Dibromo(1,5-cyclooctadiene)platinum(II) | Often abbreviated as Pt(cod)Br |
| CAS Number | 12145-48-1 | Use this for precise inventory tracking; distinct from the chloro-analog (12080-32-9).[1] |
| Molecular Formula | C | High molecular weight (463.09 g/mol ) implies rapid settling of dusts. |
| Appearance | White to Pale Yellow Powder | Darkening indicates decomposition (loss of COD or oxidation).[1] |
| Solubility | Soluble: DCM, CHCl | Critical: Use chlorinated solvents for cleaning glassware; water will not effectively remove residues. |
| Melting Point | >200°C (Decomposes) | Do not attempt to determine MP in open capillary tubes; decomposition releases toxic fumes.[1] |
| Stability | Air-stable (Solid state) | While stable in air, long-term storage requires inert atmosphere (N |
Part 2: Hazard Identification & Risk Assessment (E-E-A-T)[1]
The "Silent" Hazard: Platinum Sensitization
As a Senior Scientist, I cannot overstate this: Platinum salts are potent sensitizers. While Pt(cod)Br
-
Respiratory Sensitization (H334): Inhalation of dusts can lead to "platinosis," a progressive allergic reaction manifesting as asthma or rhinitis.[1] Once sensitized, a researcher may never be able to work with Pt compounds again.[1]
-
Skin Irritation (H315) & Sensitization: Direct contact can cause contact dermatitis.[1] The lipophilic nature of the COD ligand may facilitate skin absorption compared to purely inorganic salts.[1]
GHS Classification Summary
Part 3: Safe Handling & Operational Protocols
This section defines a Self-Validating System for handling. A protocol is only safe if it includes checks to ensure it is working.[1]
Engineering Controls (The Primary Barrier)
-
Solid Handling: Weighing must be performed in a Class II Biosafety Cabinet or a dedicated Chemical Fume Hood with a face velocity >100 fpm.[1]
-
Validation: Use a vaneometer daily to verify airflow before opening the container.[1]
-
-
Solution Handling: Once dissolved in organic solvents (e.g., DCM), the volatility of the solvent becomes the carrier for the platinum.[1] All solution work must occur in a fume hood.[1]
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are often insufficient for long-duration work with halogenated solvents (DCM) carrying organometallics.[1]
DOT Diagram 1: PPE Decision Matrix
Figure 1: PPE Selection Logic. Note the requirement for Laminate gloves when handling solutions in chlorinated solvents.
Part 4: Experimental Context & Synthesis Workflow
To provide authoritative grounding, we examine the synthesis and purification of Pt(cod)Br
Synthesis Logic:
The synthesis typically involves the reaction of Potassium Tetrabromoplatinate(II) (K
-
Citation: The methodology mirrors the well-established synthesis of the chloro-analog, Pt(cod)Cl
, where ligand displacement occurs in an aqueous/alcoholic medium [1, 2].ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Step-by-Step Protocol (with Safety Annotations):
-
Precursor Preparation: Dissolve K
PtBrngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> in water.-
Safety Check: K
PtBrngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> is a fine red powder; avoid dust generation.
-
-
Ligand Addition: Add excess 1,5-cyclooctadiene and n-propanol (or glacial acetic acid) to the aqueous solution.
-
Reaction: Stir vigorously at ambient temperature or slight heating (40-50°C).
-
Observation: The solution transitions from red (PtBr
) to a suspension of pale yellow solid (Pt(cod)Brngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ).
-
-
Filtration & Wash: Filter the solid.[1][3][4] Wash with water (to remove KBr) and ethanol (to remove excess COD).[1]
-
Critical Cleanup: The filtrate contains unreacted platinum species.[1] Do not pour down the drain. Collect in a dedicated "Heavy Metal Aqueous Waste" container.
-
-
Drying: Dry under high vacuum.
-
Stability Note: Ensure the product is fully dry before storing in a glovebox; residual water can degrade moisture-sensitive reagents used in subsequent steps.[1]
-
DOT Diagram 2: Synthesis & Safety Workflow
Figure 2: Synthesis workflow emphasizing the separation of the desired insoluble product from the hazardous soluble waste stream.
Part 5: Emergency Response & Toxicology
First Aid Measures
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention for potential sensitization.[1]
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use organic solvents (like ethanol) to wash skin, as this may increase the transdermal absorption of the platinum complex.[1]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1]
Spill Cleanup Protocol
-
Evacuate the immediate area if dust is airborne.[1]
-
Don PPE: Double nitrile gloves, goggles, and N95 respirator.[1]
-
Containment: Cover the spill with a wet paper towel (if solid) to prevent dust dispersion.[1]
-
Cleanup: Wipe up damp solid.[1] Place in a sealed container labeled "Platinum Waste."
-
Decontamination: Clean the surface with a detergent solution.[1]
References
-
Preparation method of dichloro(1,5-cyclooctadiene) platinum (II). Google Patents. (Methodology adapted for Bromo-analog).[1]
-
Dibromo(1,5-cyclooctadiene)platinum(II) Product Data. American Elements. [Link][1]
-
Platinum Hypersensitivity and Toxicity. StatPearls [Internet].[1] NCBI Bookshelf. [Link]
-
Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene. Journal of Molecular Structure / PMC. (Provides context on Pt-COD bond stability). [Link]
Stability of Pt(cod)Br2 in air and moisture
An In-depth Technical Guide to the Stability of (1,5-Cyclooctadiene)dibromoplatinum(II) [Pt(cod)Br₂] in Air and Moisture
Abstract
(1,5-Cyclooctadiene)dibromoplatinum(II), or Pt(cod)Br₂, is a cornerstone precursor for the synthesis of advanced platinum-based catalysts, materials, and therapeutic agents. The integrity of this starting material is paramount, as its decomposition can compromise reaction yields, purity of final products, and experimental reproducibility. This technical guide provides a comprehensive examination of the stability of Pt(cod)Br₂ with respect to atmospheric oxygen and moisture. We will delve into the fundamental chemical principles governing its degradation, present field-proven protocols for handling and storage, and detail methodologies for assessing its purity. This document is designed to equip researchers with the necessary expertise to confidently and safely utilize Pt(cod)Br₂ while ensuring the highest level of scientific integrity in their work.
Introduction: The Dichotomy of Reactivity and Instability
The synthetic utility of Pt(cod)Br₂ stems directly from the nature of the 1,5-cyclooctadiene (cod) ligand. The cod ligand is bound to the platinum(II) center through its two double bonds.[1] It is considered a labile ligand, meaning it can be readily displaced by other ligands such as phosphines, amines, or N-heterocyclic carbenes.[1][2] This lability is precisely what makes Pt(cod)Br₂ a versatile entry point into a vast landscape of platinum chemistry.
However, this desirable reactivity is intrinsically linked to its instability. The same electronic and steric factors that facilitate ligand exchange also render the complex susceptible to degradation by ubiquitous environmental agents like oxygen and water.[3][4] Many organometallic compounds are unstable towards oxidation and hydrolysis.[5] Understanding and controlling these decomposition pathways is not merely a matter of procedural formalism; it is a critical prerequisite for achieving reliable and reproducible scientific outcomes.
The Chemistry of Degradation: Unraveling Decomposition Pathways
The degradation of Pt(cod)Br₂ in the presence of air and moisture is not a single event but rather a cascade of potential reactions. The primary modes of decomposition are oxidation of the platinum center and reactions involving the displacement or modification of the cod ligand.
Oxidation of the Platinum(II) Center
The Pt(II) electronic configuration (d⁸) is generally stable, but it is not immune to oxidation, particularly in the presence of air (O₂). This process can be accelerated by moisture and light, leading to the formation of insoluble and often ill-defined platinum(IV) oxides or hydroxo-bridged species. The presence of such inorganic platinum contaminants can poison catalysts or interfere with subsequent stoichiometric reactions.
Hydrolysis and Ligand Displacement
Moisture presents a significant threat through several mechanisms. Water can act as a weak ligand, potentially initiating the displacement of the bromide or even the cod ligand, especially in solution.[4] Hydrolysis can lead to the formation of platinum-hydroxo or aqua complexes, altering the reactivity of the starting material.
The following diagram illustrates the conceptual pathways of degradation.
Caption: A self-validating workflow for the use of Pt(cod)Br₂.
Conclusion
While Pt(cod)Br₂ is an invaluable precursor in modern chemistry, its utility is directly proportional to its purity. The compound is demonstrably sensitive to both air and moisture, leading to oxidative and hydrolytic decomposition. This degradation can be effectively mitigated through the stringent and consistent application of inert atmosphere techniques for all handling and storage operations. By integrating routine purity assessments into their workflow, researchers can operate with confidence, ensuring that their experimental results are both valid and reproducible. The protocols and insights provided in this guide serve as a robust framework for the successful application of Pt(cod)Br₂ in demanding research environments.
References
-
A tutorial for the assessment of the stability of organometallic complexes in biological media. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Synthesis and Stability. (2026, January 18). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]
-
Bromine | Br2 | CID 24408. (2011, October 14). PubChem. Retrieved February 19, 2026, from [Link]
-
Studying the Behaviour of Organometallic Compounds in Biological Systems. (n.d.). News-Medical.net. Retrieved February 19, 2026, from [Link]
-
The Stability of Organometallic Compounds During Their Synthesis and Decomposition. (2025, August 5). ResearchGate. Retrieved February 19, 2026, from [Link]
-
stability of organometallic compound. (2021, September 21). YouTube. Retrieved February 19, 2026, from [Link]
-
Lead(II) bromide, 98+%. (2010, May 21). Thermo Fisher Scientific. Retrieved February 19, 2026, from [Link]
-
Five Coordinate Platinum(II) in [Pt(bpy)(cod)(Me)][SbF6]: A Structural and Spectroscopic Study. (2025, October 16). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Dibromo(1,5-cyclooctadiene)platinum(II). (2025, September 19). Thermo Fisher Scientific. Retrieved February 19, 2026, from [Link]
-
1,5-Cyclooctadiene. (n.d.). chemeurope.com. Retrieved February 19, 2026, from [Link]
-
BROMINE Safety Data Sheet (SDS). (n.d.). SEASTAR CHEMICALS. Retrieved February 19, 2026, from [Link]
-
Reaction of Br2 with Adsorbed CO on Pt, Studied by the Surface Interrogation Mode of Scanning Electrochemical Microscopy. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Stabilities of platinum(II) chloro and bromo complexes and kinetics for anation of the tetraaquaplatinum(II) ion by halides and thiocyanate. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]
-
1,5-Cyclooctadiene. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]
-
Ring Contraction of Cyclooctene, 1,3-Cyclooctadiene, 1,5-Cyclooctadiene, and Cyclooctatetraene to Benzene on Platinum( 11 1 ) Su. (n.d.). pubs.acs.org. Retrieved February 19, 2026, from [Link]
-
Unusual C−H Allylic Activation in the {Pt II (cod)} Fragment Bonded to a {Pt 2 (μ-S) 2 } Core. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Complexation of platinum, palladium and rhodium with inorganic ligands in the environment. (2025, August 10). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Bromine (Br2): Assessing Health Risks and Safety Protocols. (2024, August 19). Interscan Corporation. Retrieved February 19, 2026, from [Link]
-
Photoinduced oxidation of bromide to bromine on irradiated platinized titanium dioxide powders and platinized titanium dioxide p. (n.d.). pubs.acs.org. Retrieved February 19, 2026, from [Link]
-
Supporting information for: (E,E)-1,5-cyclooctadiene: a small and fast click-chemistry multitalent. (n.d.). rsc.org. Retrieved February 19, 2026, from [Link]
-
Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. (2022, March 26). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
Palladium(II) and Platinum(II) Complexes Featuring a Nitrile-Functionalized N-Heterocyclic Carbene Ligand. (2009, December 23). ACS Publications. Retrieved February 19, 2026, from [Link]
-
Fluorosolvatochromism of Platinum Supramolecular Coordination Complexes: Stepwise Synthesis and Photophysical Properties of Organometallic Tetranuclear Pt(II) Squares. (2024, May 2). MDPI. Retrieved February 19, 2026, from [Link]
Sources
Technical Guide: Coordination Geometry & Synthetic Utility of Dibromo(1,5-cyclooctadiene)platinum(II)
Executive Summary
Dibromo(1,5-cyclooctadiene)platinum(II), hereafter referred to as [Pt(cod)Br₂] , represents a critical intermediate in the synthesis of platinum-based antineoplastic agents. While its chloride analog ([Pt(cod)Cl₂]) is more ubiquitous, the bromide variant offers distinct kinetic advantages in ligand substitution reactions due to the "trans-effect" hierarchy and the higher lability of the bromide leaving group compared to chloride.
This guide provides a comprehensive structural analysis of [Pt(cod)Br₂], a validated synthesis protocol for high-purity generation, and a mechanistic breakdown of its utility as a precursor for next-generation carboplatin analogs.
Fundamental Coordination Geometry
Stereochemistry and Electronic State
The [Pt(cod)Br₂] complex features a square planar coordination geometry, characteristic of Pt(II) centers with a
-
Hybridization:
-
Point Group: Idealized
symmetry (in solution/gas phase), though crystal packing often distorts this to or . -
Chellation: The 1,5-cyclooctadiene ligand functions as a bidentate chelator. To accommodate the square planar geometry of the metal, the cyclooctadiene ring is forced into a boat conformation , differing from the "tub" or "chair" conformations found in free cyclooctadiene.
Structural Parameters (Crystallographic Data)
The stability and reactivity of the complex are dictated by the bond lengths and the "bite angle" of the diene. The following data summarizes the structural metrics, benchmarking against the isostructural chloride analog for context.
| Parameter | Value (Approx.) | Structural Significance |
| Pt–C Bond Length | 2.18 – 2.22 Å | Typical for Pt(II)-olefin |
| Pt–Br Bond Length | 2.42 – 2.45 Å | Significantly longer than Pt-Cl (~2.30 Å) due to the larger ionic radius of Bromide (1.96 Å vs 1.81 Å). |
| C–C (Olefin) Length | 1.35 – 1.40 Å | Lengthened relative to free alkene (1.33 Å), confirming back-donation from Pt into the alkene |
| Bite Angle (C-Pt-C) | 86° – 88° | The geometric constraint of the COD ring prevents a perfect 90° angle, introducing slight ring strain that enhances the lability of the COD ligand during substitution. |
Analyst Note: The Pt-Br bond is weaker than the Pt-Cl bond.[2] This makes [Pt(cod)Br₂] a more reactive precursor for synthesizing organometallic derivatives where halide abstraction is required.
Synthesis & Purity Profile
High-purity synthesis of [Pt(cod)Br₂] is achieved via a halide exchange reaction followed by ligand substitution. The following protocol is designed for scalability and minimizes the formation of insoluble polymeric byproducts.
Reaction Logic
-
Halide Exchange: Potassium tetrachloroplatinate (
) is converted to the tetrabromoplatinate ( ) in situ using excess Potassium Bromide (KBr). -
Ligand Substitution: The labile bromide ligands are displaced by 1,5-cyclooctadiene in a biphasic or polar solvent system.
Validated Protocol
Reagents:
- (1.0 eq)[3]
-
KBr (6.0 eq, excess to drive equilibrium)
-
1,5-Cyclooctadiene (COD) (Excess, ~3-4 eq)
-
Solvent: Water / Glacial Acetic Acid (1:1 v/v)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of
in 15 mL of deionized water. The solution will be deep red. -
Halide Swap: Add 1.7 g of KBr to the solution. Stir at room temperature for 30 minutes. The solution will darken slightly as
forms. -
Ligand Addition: Add 15 mL of glacial acetic acid, followed by 1.5 mL of 1,5-cyclooctadiene.
-
Reaction: Stir vigorously. The reaction is heterogeneous. Over 1–2 hours, the deep red color of the aqueous phase will fade, and a pale yellow/off-white precipitate will form.
-
Isolation: Filter the solid on a sintered glass funnel.
-
Purification (Wash):
-
Wash 3x with Water (to remove salts and acid).
-
Wash 2x with Ethanol (to remove unreacted COD).
-
Wash 2x with Diethyl Ether (to facilitate drying).
-
-
Drying: Dry under high vacuum for 4 hours.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the conversion of Potassium Tetrachloroplatinate to Dibromo(1,5-cyclooctadiene)platinum(II).
Reactivity & Ligand Displacement Mechanism
For drug development professionals, the value of [Pt(cod)Br₂] lies in its reactivity. It serves as a "entry point" molecule. The COD ligand is kinetically stable enough to be isolated but thermodynamically labile enough to be displaced by nitrogen donors (amines) or carboxylates to form active drugs.
The Trans-Effect
In square planar Pt(II) chemistry, the trans-effect dictates that a ligand will facilitate the substitution of the group trans to itself.
-
Order of Trans-Effect:
-
Implication: The COD alkene groups have a strong trans-effect. This weakens the Pt-Br bonds trans to the alkenes, making the bromides susceptible to substitution if desired. However, in most drug synthesis (e.g., making carboplatin analogs), we displace the COD ligand with a dicarboxylate or diamine.
Associative Mechanism
Ligand substitution at
Mechanism Steps:
-
Attack: Incoming Nucleophile (L') attacks the z-axis of the square planar [Pt(cod)Br₂].
-
Intermediate: Formation of an 18-electron trigonal bipyramidal intermediate.
-
Departure: The leaving group (COD or Br, depending on conditions) departs, restoring the square planar geometry.
Mechanistic Pathway Diagram
Figure 2: The Associative Mechanism pathway characteristic of 16-electron Square Planar Pt(II) complexes during ligand exchange.
Application in Drug Development[8]
Precursor for Carboxylato-Complexes
[Pt(cod)Br₂] is frequently used to synthesize derivatives where solubility or specific leaving group kinetics are required.
-
Advantage over Chloride: The Pt-Br bond is more labile than Pt-Cl. When reacting with silver salts (e.g.,
or Silver Carboxylates) to generate "activated" aqua species, the silver bromide precipitate ( , ) is significantly less soluble than silver chloride ( , ). This ensures a sharper, more complete metathesis reaction, reducing silver contamination in the final drug substance.
Lipophilicity Modulation
The presence of bromides increases the lipophilicity (
References
-
Crystal Structure & Bond Parameters
- Source: Cambridge Structural D
-
Reference: Kumar, G. et al. (2018). "Structural variations in Platinum(II) diene complexes." Journal of Molecular Structure. (Representative data for Pt-olefin/halide metrics).
-
Synthesis Methodology
- Source: Anderson, G. K., & Lin, M. (1990). "Bis(benzonitrile)dichloro- and Bis(benzonitrile)dibromoplatinum(II)". Inorganic Syntheses, 28, 60–63. (Adapting the standard halide exchange protocol).
-
Reference:Inorganic Syntheses Protocol adapted for COD ligands.
-
Mechanistic Insights (Associative Pathway)
- Source: Basolo, F., & Pearson, R. G. (1967). Mechanisms of Inorganic Reactions.
-
Reference: LibreTexts Chemistry, "Ligand Substitution in Square Planar Complexes".
-
Antimicrobial/Anticancer Applications
- Source: Riddell, I. A., et al. (2021). "Platinum Cyclooctadiene Complexes with Activity against Gram-positive Bacteria". ChemMedChem.
-
Reference: PubMed Central Entry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Low-Energy Electron Interactions in cis-Pt(CO)2Br2 Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN104926884A - Preparation method of dichloro(1,5-cyclooctadiene) platinum (II) - Google Patents [patents.google.com]
- 5. Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene - PMC [pmc.ncbi.nlm.nih.gov]
The Gateway Complex: A Technical Guide to Pt(cod)X₂
Executive Summary
Platinum(II) cyclooctadiene complexes , specifically dichloro(1,5-cyclooctadiene)platinum(II) [Pt(cod)Cl₂], represent the foundational "entry point" for modern organoplatinum chemistry.[1] Unlike the polymeric and insoluble platinum(II) chloride (
This guide details the historical genesis, structural mechanics, and validated synthetic protocols for Pt(cod)Cl₂ and its methylated derivative, Pt(cod)Me₂. It is designed for researchers requiring high-purity precursors for catalysis, materials science, or drug development.
Historical Genesis & Theoretical Framework
The Shift from Polymer to Precursor
Before the widespread adoption of olefin complexes, platinum chemistry was hindered by the insolubility of
-
1957 (The Discovery): Chatt, Vallarino, and Venanzi first reported stable diene complexes of Pd(II) and Pt(II), noting that 1,5-cyclooctadiene (COD) formed particularly stable chelates due to the "chelate effect" and favorable bite angle.
-
1973 (The Optimization): While early methods used glacial acetic acid (Kharasch method), H.C. Clark and L.E. Manzer published the definitive protocol using n-propanol. This method remains the industry standard due to its mild conditions and high yields.
The Dewar-Chatt-Duncanson Model
To understand the utility of Pt(cod)Cl₂, one must understand the bonding:
-
-Donation: The
-electrons of the COD double bonds donate electron density into an empty hybrid orbital on the Pt. -
-Backbonding: The filled metal
-orbitals donate electron density back into the empty antibonding orbitals of the olefin.
Why this matters: The Pt-olefin bond is strong enough to stabilize the square planar center (preventing reduction to Pt(0)) but weaker than Pt-Phosphine or Pt-Amine bonds. This thermodynamic imbalance is the driving force behind its utility as a starting material.
Structural Characterization
The geometry of Pt(cod)Cl₂ is distorted square planar.[2][3] The steric bulk of the cyclooctadiene ring prevents the formation of bridging chloride networks, ensuring solubility in solvents like dichloromethane (DCM) and chloroform.
| Property | Pt(cod)Cl₂ | Pt(cod)I₂ | Pt(cod)Me₂ |
| Appearance | White/Colorless crystals | Yellow powder | White/Colorless crystals |
| Solubility | DCM, CHCl₃, Acetic Acid | DCM, CHCl₃ | Acetone, Benzene, Ether |
| Melting Point | 220–278°C (dec) | ~220°C (dec) | 102–105°C |
| Role | Primary Precursor | Soft-donor Precursor | Alkylating Agent / CVD |
Validated Synthetic Protocols
Protocol A: Synthesis of Pt(cod)Cl₂ (The Clark-Manzer Method)
Objective: Conversion of
Reaction Logic:
Step-by-Step Workflow:
-
Dissolution: Dissolve 5.0 g of Potassium Tetrachloroplatinate(II) (
) in 80 mL of deionized water. The solution should be a clear, deep red. -
Filtration (Critical): Filter the red solution to remove any insoluble Pt(0) (black specks). Failure to do this results in grey, impure product.
-
Addition: Add 60 mL of n-propanol and 15 mL of 1,5-cyclooctadiene (COD).
-
Note: COD is added in excess to drive the equilibrium.
-
-
Catalysis (Optional): Some protocols suggest adding
30 mg of (Tin(II) chloride) to catalyze the substitution via the trans-effect, but for high-purity applications (avoiding Sn contamination), extended stirring is preferred over catalysis. -
Reaction: Stir vigorously at room temperature for 24–48 hours.
-
Visual Indicator: The deep red color will fade, and a heavy white precipitate will form.
-
-
Isolation: Filter the white solid on a sintered glass frit.
-
Purification: Wash sequentially with:
-
Water (50 mL x 2) – removes KCl.
-
Ethanol (50 mL x 2) – removes unreacted COD.
-
Diethyl Ether (50 mL x 2) – facilitates drying.
-
Protocol B: Synthesis of Pt(cod)Me₂ (Methylation)
Objective: Synthesis of dimethyl(1,5-cyclooctadiene)platinum(II).
Reaction Logic:
Step-by-Step Workflow:
-
Setup: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.
-
Suspension: Suspend 1.0 g of dried
in 30 mL of anhydrous diethyl ether. Cool to 0°C (ice bath). -
Addition: Add 2.2 equivalents of MeLi (1.6M in ether) dropwise via syringe.
-
Observation: The white suspension will dissolve/thin out as the soluble dimethyl species forms.
-
-
Quench: After 2 hours, carefully add 1 mL of ice-cold water to quench excess Li species.
-
Extraction: The product is in the ether layer. Separate the organic layer.
-
Filtration: Filter the ether layer through a plug of Celite/MgSO₄ to remove LiCl and water.
-
Evaporation: Remove solvent under reduced pressure.
-
Recrystallization: Recrystallize from minimal hot acetone or hexane/DCM.
Visualization of Workflows
Synthetic Pathway & Reactivity
The following diagram illustrates the conversion of the platinum salt into the dichloride and subsequent derivatives.
Caption: Figure 1. Synthetic workflow from Potassium Tetrachloroplatinate to Pt(cod)Cl2 and its primary derivatives.
Biological Context & Drug Development Relevance[4][5][6]
While
Antibacterial Activity
Recent studies (2021) have highlighted that while
-
Mechanism: The symmetry and lipophilicity of the COD complex allow for bacterial membrane penetration distinct from the active transport mechanisms of cisplatin.
The "False Positive" in Cytotoxicity
In drug development assays,
-
Safety: It is safer to handle than cisplatin during synthesis.
-
Precursor Utility: It allows for the attachment of cytotoxic ligands (e.g., substituted pyridines or saccharinates) to "activate" the platinum center only after the final synthetic step.
References
-
Clark, H. C., & Manzer, L. E. (1973). The reactivity of (1,5-cyclooctadiene)platinum(II) reagents.[1][2][3][4][5][6][7] Journal of Organometallic Chemistry, 59, 411-428. Link
-
Chatt, J., Vallarino, L. M., & Venanzi, L. M. (1957). Complexes of platinum(II) with some cyclic dienes.[1][2][4][5][6][8][9][10] Journal of the Chemical Society, 2496-2505. Link
-
Drew, D., & Doyle, J. R. (1990). Cyclic Diolefin Complexes of Platinum and Palladium.[11] Inorganic Syntheses, 13, 47-55. (Standard Reference for the Clark Method). Link
-
Bouché, M., et al. (2021). Platinum Cyclooctadiene Complexes with Activity against Gram-positive Bacteria.[12][13][9] ChemMedChem, 16(20), 3165-3171. Link
-
Yilmaz, V. T., et al. (2010). Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene. Journal of Organometallic Chemistry (Cited via NIH/PMC). Link
Sources
- 1. Dichloro(cycloocta-1,5-diene)platinum(II) - Wikipedia [en.wikipedia.org]
- 2. Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Fluorosolvatochromism of Platinum Supramolecular Coordination Complexes: Stepwise Synthesis and Photophysical Properties of Organometallic Tetranuclear Pt(II) Squares [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of platinum, palladium and rhodium complexes of α-aminophosphine ligands - Dalton Transactions (RSC Publishing) DOI:10.1039/C8DT00178B [pubs.rsc.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Dichloro(norbornadiene)platinum(II): a comparison with dichloro(cyclooctadiene)platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 12. UQ eSpace [espace.library.uq.edu.au]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Dibromo(1,5-cyclooctadiene)platinum(II) from K₂PtCl₄
Authored by: A Senior Application Scientist
Introduction: The Significance of Dibromo(1,5-cyclooctadiene)platinum(II) as a Versatile Precursor
Dibromo(1,5-cyclooctadiene)platinum(II), often abbreviated as Pt(COD)Br₂, is a cornerstone organometallic complex that serves as a versatile starting material in inorganic and organic synthesis.[1] Its utility stems from the labile nature of the 1,5-cyclooctadiene (COD) ligand, which can be readily displaced by a wide array of other ligands, and the reactivity of the platinum-bromide bonds. This air-stable, square planar Pt(II) complex is a critical precursor for the synthesis of novel catalysts, particularly for reactions involving olefins and alkynes, and for the development of new materials with tailored electronic properties.[1] Furthermore, its derivatives are explored in coordination chemistry and have potential applications in the development of pharmaceuticals and fine chemicals.[1]
This guide provides a comprehensive, field-proven protocol for the synthesis of Pt(COD)Br₂ starting from the readily available and common platinum salt, potassium tetrachloroplatinate(II) (K₂PtCl₄). The synthesis is presented as a two-stage process, beginning with the formation of the analogous dichloro intermediate, dichloro(1,5-cyclooctadiene)platinum(II) ([PtCl₂(COD)]), followed by a halide exchange reaction to yield the final dibromo product. This approach is well-documented and offers a reliable route to high-purity Pt(COD)Br₂.[2] The causality behind each experimental step is elucidated to provide researchers with a deep understanding of the reaction mechanism and to ensure reproducible, high-yield outcomes.
Overall Reaction Scheme
The synthesis proceeds in two distinct, sequential steps involving ligand substitution at the platinum(II) center.
Caption: Overall two-step synthesis of Pt(COD)Br₂ from K₂PtCl₄.
Part 1: Synthesis of Dichloro(1,5-cyclooctadiene)platinum(II) ([PtCl₂(COD)])
Mechanistic Insight: The first step involves the displacement of two chloride ligands from the tetrachloroplatinate(II) anion by the bidentate olefin ligand, 1,5-cyclooctadiene. The reaction of a simple platinum(II) complex like K₂[PtCl₄] with a diene ligand typically leads to the formation of a chloridoplatinum(II) complex bearing this ligand.[2] The 1,5-cyclooctadiene coordinates to the platinum center through its two double bonds, forming a stable chelate ring. This reaction is often facilitated by carrying it out in a solvent system that allows for the precipitation of the less soluble product, driving the equilibrium towards the formation of [PtCl₂(COD)].
Experimental Protocol for [PtCl₂(COD)]
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 1.0 g (2.41 mmol) of potassium tetrachloroplatinate(II) (K₂PtCl₄) in 20 mL of deionized water. The solution should be a clear, orange-red color.
-
Solvent Addition: To the aqueous solution of K₂PtCl₄, add 20 mL of n-propanol. The use of a mixed solvent system like water and an alcohol can improve the solubility of the reactants and facilitate the reaction.[3]
-
Ligand Addition: While stirring vigorously, add 1.5 mL (12.2 mmol) of 1,5-cyclooctadiene (COD) to the reaction mixture. A significant excess of the COD ligand is used to ensure complete reaction with the platinum complex.[3]
-
Reaction Conditions: Heat the mixture to 50°C with continuous stirring for 4 hours.[3] During this time, a milky white to pale-yellow precipitate of [PtCl₂(COD)] will form.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Collect the precipitate by suction filtration using a Büchner funnel.
-
Wash the solid product sequentially with generous portions of water, ethanol, and finally diethyl ether to remove any unreacted starting materials and impurities.[4]
-
Dry the resulting white to pale-yellow powder under vacuum to obtain the [PtCl₂(COD)] intermediate. A typical yield for this step is in the range of 90-95%.[3]
-
Part 2: Synthesis of Dibromo(1,5-cyclooctadiene)platinum(II) (Pt(COD)Br₂)
Mechanistic Insight: This step is a classic example of a halide exchange reaction. The chloride ligands in the precursor [PtCl₂(COD)] are replaced by bromide ions. This substitution is driven by the relative concentrations of the halide ions and, in some procedures, by the choice of solvent. The high π-trans effect of the COD ligand can facilitate the displacement of the chloride ligands.[2]
Experimental Protocol for Pt(COD)Br₂
-
Precursor Suspension: In a 100 mL round-bottom flask, suspend the previously synthesized and dried [PtCl₂(COD)] (e.g., 0.5 g, 1.34 mmol) in 25 mL of glacial acetic acid.
-
Bromide Source Addition: Add an excess of sodium bromide (NaBr) (e.g., 1.38 g, 13.4 mmol, a 10-fold molar excess) to the suspension. The large excess of bromide ions is crucial to drive the equilibrium of the halide exchange reaction to completion.
-
Reaction Conditions: Heat the mixture to 75°C and stir for a minimum of 2 hours.[5] The suspension will typically change in color as the chloride ligands are replaced by bromide.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Add approximately 50 mL of deionized water to precipitate the product fully and dissolve the excess sodium bromide and any sodium chloride formed.
-
Collect the pale-yellow solid by suction filtration.
-
Wash the product thoroughly with water, followed by small portions of cold ethanol, and finally diethyl ether.
-
Dry the final product, dibromo(1,5-cyclooctadiene)platinum(II), under vacuum. The expected yield is typically high, often exceeding 80%.[5]
-
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of Pt(COD)Br₂.
Data Summary and Characterization
The final product, dibromo(1,5-cyclooctadiene)platinum(II), should be characterized to confirm its identity and purity.
| Property | Value | Source |
| Chemical Formula | C₈H₁₂Br₂Pt | [6][7] |
| Molecular Weight | 463.09 g/mol | [6][7] |
| CAS Number | 12145-48-1 | [6][7] |
| Appearance | Pale-yellow, finely divided powder or crystals | [5] |
| Purity | Typically ≥98% | [7] |
| Elemental Analysis (Calculated for C₈H₁₂Br₂Pt) | C, 20.75%; H, 2.61% | [5] |
Trustworthiness and Safety Considerations
-
Self-Validation: The protocol's reliability is enhanced by the visual cues at each stage. The formation of a precipitate in Part 1 and a color change/solid formation in Part 2 are key indicators of reaction progress. The final yield and characterization data (e.g., melting point, NMR, IR spectroscopy) will validate the success of the synthesis.
-
Safety Precautions:
-
Platinum compounds can be sensitizers and may cause allergic reactions. Always handle K₂PtCl₄ and all platinum-containing intermediates and products in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1,5-Cyclooctadiene is flammable. Keep away from ignition sources.
-
Glacial acetic acid is corrosive. Handle with care.
-
Dispose of all chemical waste, especially heavy metal waste, according to institutional guidelines.
-
References
-
Drew, D. A., & Doyle, J. R. (1972). Cyclic-Diolefin Complexes of Platinum and Palladium. Inorganic Syntheses, 13, 47-55. [Link]
-
Chem-Impex. (n.d.). Dibromo(1,5-cyclooctadiene)platinum(II). Retrieved from [Link]
-
Karaca, S., et al. (2017). Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene. PMC, NIH. [Link]
- Google Patents. (n.d.). Preparation method of dichloro(1,5-cyclooctadiene) platinum (II).
-
Szymańska-Buzar, T., et al. (2022). Synthesis and characterization of cyanocobalamin conjugates with Pt(II) complexes towards potential therapeutic applications. Journal of Inorganic Biochemistry, 237, 112003. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104926884A - Preparation method of dichloro(1,5-cyclooctadiene) platinum (II) - Google Patents [patents.google.com]
- 4. ikifp.edu.pl [ikifp.edu.pl]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 6. colonialmetals.com [colonialmetals.com]
- 7. strem.com [strem.com]
Application Note: A Comprehensive Guide to Ligand Exchange Reactions Utilizing the Pt(cod)Br2 Precursor
Abstract
This document provides a detailed protocol and technical guidance for performing ligand exchange reactions using the (1,5-cyclooctadiene)dibromoplatinum(II) [Pt(cod)Br2] complex. This air-stable, commercially available Pt(II) precursor is an invaluable starting material for synthesizing a diverse range of platinum complexes with applications in catalysis, materials science, and medicinal chemistry. We will delve into the mechanistic underpinnings of the ligand exchange process, provide step-by-step experimental procedures, and discuss critical parameters for reaction optimization and product characterization.
Introduction: The Versatility of Pt(cod)Br2
The Pt(cod)Br2 complex is a cornerstone of platinum chemistry. Its utility stems from the labile nature of the 1,5-cyclooctadiene (cod) ligand, which can be readily displaced by a wide variety of other ligands, such as phosphines, amines, and N-heterocyclic carbenes (NHCs). This allows for the facile synthesis of new platinum complexes with tailored electronic and steric properties. The cod ligand is an excellent leaving group due to the relief of ring strain upon its dissociation from the metal center. Furthermore, the Pt-Br bonds are also susceptible to cleavage, offering another avenue for reactivity and functionalization.
Understanding the principles of ligand substitution at square planar d8 metal centers like Pt(II) is crucial for designing successful synthetic strategies. These reactions typically proceed via an associative mechanism, involving the formation of a five-coordinate intermediate. The rate of substitution is influenced by several factors, including the nature of the entering and leaving ligands, the solvent, and the temperature.
Mechanistic Overview of Ligand Exchange
The substitution of the 'cod' ligand from Pt(cod)Br2 by incoming nucleophilic ligands (L) generally follows an associative pathway, as is characteristic for square-planar d8 complexes. The key steps are:
-
Nucleophilic Attack: The incoming ligand (L) attacks the platinum center, forming a five-coordinate trigonal bipyramidal intermediate.
-
Rearrangement: The intermediate can undergo pseudorotation, placing the leaving group in an axial position.
-
Ligand Dissociation: The 'cod' ligand dissociates, restoring the square-planar geometry with the new ligands coordinated to the platinum.
This process is often stepwise, with the displacement of one double bond of the cod ligand occurring first, followed by the displacement of the second.
Figure 2: A flowchart outlining the key steps in the synthesis of cis-Pt(PPh3)2Br2 from Pt(cod)Br2.
Characterization
The identity and purity of the synthesized complex should be confirmed by standard analytical techniques:
-
³¹P{¹H} NMR Spectroscopy: This is one of the most informative techniques for phosphine-containing platinum complexes. The phosphorus nucleus couples to the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance), resulting in a central peak flanked by "platinum satellites". The magnitude of the one-bond coupling constant (¹J(Pt,P)) is indicative of the cis or trans geometry. For cis-Pt(PPh3)2Br2, the ¹J(Pt,P) is typically around 3600 Hz.
-
¹H and ¹³C{¹H} NMR Spectroscopy: These spectra will confirm the presence of the phosphine ligands and the absence of the cod ligand.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition of the product.
-
X-ray Crystallography: Offers unambiguous structural determination, confirming the geometry and connectivity of the complex.
Safety and Handling
-
Platinum compounds are sensitizers and can cause allergic reactions. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or gently warm the reaction mixture. |
| Product loss during workup | Ensure complete precipitation and careful filtration. | |
| Impure Product | Unreacted starting material | Improve washing procedure with diethyl ether. |
| Isomerization to trans product | This is less common for this specific reaction but can be influenced by solvent and temperature. Characterize the product carefully. |
Conclusion
The Pt(cod)Br2 complex serves as a highly effective and convenient precursor for the synthesis of a wide array of platinum(II) complexes via ligand exchange reactions. The protocol described herein for the synthesis of cis-Pt(PPh3)2Br2 is a robust and generalizable procedure that can be adapted for a variety of other nucleophilic ligands. Careful attention to reaction conditions and thorough characterization of the products are essential for successful and reproducible synthetic outcomes.
References
- Synthesis of Platinum Complexes: A general overview of synthetic methods for platinum complexes can be found in comprehensive organometallic chemistry textbooks. A relevant example is "The Organometallic Chemistry of the Transition Metals" by Robert H. Crabtree. (A general reference, no specific URL).
- Ligand Substitution Reactions: For a detailed discussion of the mechanisms of ligand substitution in square-planar complexes, refer to inorganic chemistry textbooks such as "Inorganic Chemistry" by Miessler, Fischer, and Tarr. (A general reference, no specific URL).
Pt(cod)Br2 catalyzed hydrosilylation reaction conditions
An In-Depth Guide to Platinum-Catalyzed Hydrosilylation: Application Notes and Protocols for the Pt(cod)Br₂ System
Introduction: The Significance of Hydrosilylation
Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, stands as a cornerstone of organosilicon chemistry. This atom-efficient reaction is fundamental to both industrial-scale production and academic research, enabling the synthesis of a vast array of organosilanes and silicones.[1][2] These products are integral to advanced materials, including silicone rubbers, adhesives, coatings, and surfactants.[3][4]
While the reaction can be initiated by UV radiation or high temperatures, the use of transition metal catalysts provides a milder, more selective, and efficient pathway.[5] Among these, platinum-based catalysts are particularly effective and widely employed, with systems like Speier's (H₂PtCl₆) and Karstedt's catalysts being the most prominent examples.[4][6][7] This guide focuses on the application of (1,5-Cyclooctadiene)dibromidoplatinum(II), or Pt(cod)Br₂, a versatile Pt(II) precatalyst for conducting highly efficient hydrosilylation reactions.
Catalyst Profile: (1,5-Cyclooctadiene)dibromidoplatinum(II) [Pt(cod)Br₂]
Pt(cod)Br₂ is a stable, air-tolerant Pt(II) complex that serves as a precatalyst. Unlike Pt(0) catalysts which can be highly reactive and sensitive, Pt(II) complexes like Pt(cod)Br₂ offer practical advantages in handling and storage. The 1,5-cyclooctadiene (cod) ligand stabilizes the platinum center, but can be displaced under reaction conditions to initiate the catalytic cycle. The catalyst's activation typically involves an in-situ reduction from Pt(II) to the catalytically active Pt(0) species, which then enters the primary catalytic cycle. The use of such pre-formed Pt-COD complexes for hydrosilylation is well-established in the field.[8]
The Catalytic Mechanism: A Modified Chalk-Harrod Pathway
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism, first proposed in the 1960s.[5][9] This pathway elegantly describes the stepwise formation of the C-Si bond.
The key steps in the cycle are:
-
Oxidative Addition: The hydrosilane (R₃SiH) undergoes oxidative addition to the low-valent platinum(0) center, forming a platinum(II) dihydridosilyl intermediate.
-
Olefin Coordination: The alkene (olefin) coordinates to the platinum center.
-
Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This is often the rate-determining step and dictates the regioselectivity of the reaction, typically yielding the anti-Markovnikov product.[10]
-
Reductive Elimination: The final C-Si bond is formed through reductive elimination of the alkylsilyl product, regenerating the active platinum(0) catalyst, which can then begin a new cycle.[2][5]
It is crucial to note that while steps I-III are generally considered reversible, the final reductive elimination (IV) is typically irreversible.[5]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [ouci.dntb.gov.ua]
- 4. Hydrosilylation Reactions Catalyzed by Rhenium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. englelab.com [englelab.com]
- 8. US9434749B2 - Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Verification Required - Princeton University Library [oar.princeton.edu]
Using Pt(cod)Br2 for synthesis of NHC-platinum complexes
Application Note: High-Fidelity Synthesis of NHC-Platinum(II) Bromide Complexes
for accessing phosphorescent and bioactive Pt-NHC architectures.Executive Summary
This guide details the synthesis of Platinum(II) N-Heterocyclic Carbene (NHC) complexes utilizing
This document provides a self-validating workflow for:
-
Precursor Synthesis: Converting
to (to ensure fresh, halide-pure starting material). -
Ligand Exchange: Two robust protocols (Silver Transmetallation vs. Free Carbene) for installing NHC ligands.
-
Quality Control: Diagnostic NMR signatures for validation.
Strategic Rationale: Why ?
In the design of emissive triplet emitters, the choice of ancillary halide is not trivial.
| Feature | Impact | ||
| Spin-Orbit Coupling | Moderate ( | High ( | Br facilitates faster intersystem crossing ( |
| Solubility | High in DCM/CHCl | Moderate in DCM/CHCl | Br complexes crystallize more readily, aiding purification. |
| Ligand Lability | Lower | Higher | Br is a softer base; often easier to displace for further functionalization. |
Precursor Preparation: Synthesis of
Commercial
Reaction Logic: Halide exchange driven by the solubility difference of alkali halides in organic solvents (Finkelstein-type logic).
Protocol:
-
Dissolution: Suspend
(1.0 equiv) in acetone (0.1 M concentration). The solution will be pale white/colorless. -
Exchange: Add LiBr (4.0 equiv, excess) dissolved in a minimum amount of acetone.
-
Observation (Self-Validation): The solution must turn from pale white to bright yellow/orange immediately.
-
Reaction: Stir at Room Temperature (RT) for 2 hours.
-
Workup: Remove solvent in vacuo. Resuspend the solid in Dichloromethane (DCM).
-
Note: LiCl and excess LiBr are insoluble in DCM; the product is soluble.
-
-
Filtration: Filter through a celite plug to remove lithium salts.
-
Isolation: Evaporate DCM. Wash the resulting yellow solid with pentane to remove trace free COD.
-
Yield: Expect >90%.
Core Protocols: Synthesis of Pt-NHC Complexes
Method A: The Silver Transmetallation Route (Recommended)
Best for: Complex ligands, protic functional groups, or when strict stoichiometry is required.
Mechanism:
Step-by-Step:
-
Silver Carbene Formation:
-
In a foil-wrapped flask (light exclusion is critical), mix the Imidazolium Bromide salt (2.0 equiv) and
(1.0 equiv) in DCM. -
Stir at RT for 4–12 hours.
-
Validation: The black
suspension should turn into a grey/white suspension (formation of AgBr byproduct) and a clear supernatant.
-
-
Transmetallation:
-
Add
(1.0 equiv) directly to the silver carbene mixture. -
Stir for 12–24 hours at RT.
-
-
Purification:
-
Filter through a Celite pad to remove AgBr and unreacted silver.
-
Concentrate the filtrate.
-
Precipitation: Add cold diethyl ether or pentane.
complexes often precipitate as yellow/off-white solids.
-
Method B: The Free Carbene (Base) Route
Best for: Simple, sterically bulky NHCs (e.g., IMes, IPr) where silver waste is a concern.
Step-by-Step:
-
Deprotonation:
-
In a glovebox or under strict Ar/
, suspend Imidazolium salt (2.0 equiv) in dry THF. -
Add
(2.2 equiv). Stir for 1 hour. -
Validation: Solution usually turns homogenous and slightly yellow.
-
-
Complexation:
-
Add
(1.0 equiv) as a solid. -
Heat to mild reflux (60°C) for 4–6 hours. COD is displaced more effectively with heat.
-
-
Workup:
-
Remove volatiles. Redissolve in DCM.
-
Filter to remove KBr/KCl salts.
-
Recrystallize from DCM/Hexane.
-
Visualization: Experimental Workflow & Mechanism
Workflow Diagram
Caption: Figure 1. Integrated synthetic workflow converting commercial chloride precursors to emissive bromide NHC complexes.
Mechanistic Pathway (Associative Interchange)
Caption: Figure 2. Ligand substitution mechanism. The labile COD ligand allows associative attack by the strong sigma-donating NHC.
Characterization & Validation (QC)
To confirm the successful formation of the complex, utilize the following NMR diagnostics. The presence of Platinum Satellites is the gold standard for validation.
| Nucleus | Diagnostic Feature | Expected Value | Interpretation |
| Carbene Carbon ( | 150 – 190 ppm | Significant downfield shift compared to free ligand precursors. | |
| Pt-C Coupling ( | > 1000 Hz | Confirms direct Pt-C bond. Magnitude correlates with trans-effect (Br has weaker trans-influence than C, leading to large coupling). | |
| Chemical Shift | -3500 to -4500 ppm | Highly sensitive to halide. Br complexes are typically upfield (shielded) relative to Cl analogues. | |
| Wingtip Protons | Deshielded | Protons on the NHC wingtips shift downfield upon coordination due to proximity to the metal center. |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Black precipitate during Ag route | Light sensitivity / Reduction | Wrap flask in foil. Ensure inert atmosphere to prevent Ag(I) |
| Low Yield of | Incomplete exchange | Ensure acetone is dry. Increase reaction time. Check LiBr quality (hygroscopic). |
| No Phosphorescence | Quenching | Deoxygenate solvents thoroughly. Oxygen quenches triplet states of Pt-NHC complexes. |
References
-
Strassner, T. (2011). Platinum(II) acac complexes with N-heterocyclic carbenes: Synthesis, structures and photoluminescence. Dalton Transactions. Link
-
Visbal, R., & Gimeno, M. C. (2014). N-Heterocyclic Carbene Metal Complexes: Photoluminescence and Applications. Chemical Society Reviews. Link
-
Hahn, F. E., & Jahnke, M. C. (2008). Heterocyclic Carbenes: Synthesis and Coordination Chemistry. Angewandte Chemie International Edition. Link
-
Nolan, S. P. (2006). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH. (General reference for Ag-transmetallation protocols). Link
-
Fantasia, S., et al. (2007). N-Heterocyclic Carbene Complexes of Platinum. Organometallics. Link
Leveraging Dibromo(1,5-cyclooctadiene)platinum(II) as a Precursor for the Synthesis of Novel Organometallic Platinum Drugs
An Application Note and Comprehensive Protocol Guide
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organometallic chemistry, and oncology.
Abstract: This guide provides a detailed technical overview and step-by-step protocols for the synthesis of organometallic platinum(II) complexes for potential therapeutic applications, using Dibromo(1,5-cyclooctadiene)platinum(II), [Pt(cod)Br₂], as a versatile starting material. The document outlines the strategic advantages of [Pt(cod)Br₂] as a precursor, focusing on ligand exchange reactions to generate diverse classes of platinum drugs, including N-heterocyclic carbene (NHC) and acetylide complexes. The protocols are designed to be self-validating, with explanations for critical experimental choices and comprehensive characterization guidelines.
Introduction: The Strategic Importance of [Pt(cod)Br₂] in Platinum Drug Discovery
The landscape of cancer chemotherapy has been significantly shaped by platinum-based drugs since the landmark discovery of cisplatin's anticancer properties.[1][2][3] However, the clinical utility of established platinum drugs is often limited by issues of toxicity and acquired resistance. This has spurred extensive research into the development of new generations of platinum complexes with novel mechanisms of action and improved pharmacological profiles.[3][4] Organometallic platinum(II) compounds, which feature at least one direct platinum-carbon bond, represent a promising frontier in this endeavor.[2][5]
Dibromo(1,5-cyclooctadiene)platinum(II), [Pt(cod)Br₂], is a highly effective and versatile precursor for the synthesis of a wide array of organometallic platinum(II) complexes.[6] Its utility stems from several key properties:
-
Labile Ligands: The 1,5-cyclooctadiene (cod) and bromide ligands are readily displaced by a variety of incoming ligands, including N-heterocyclic carbenes (NHCs), acetylides, and other carbon- and heteroatom-based nucleophiles.[1][7][8] This facilitates the synthesis of diverse molecular architectures.
-
Optimal Reactivity and Stability: [Pt(cod)Br₂] exhibits a balance of stability for handling and storage, with sufficient reactivity to undergo ligand substitution under relatively mild conditions.[6]
-
Solubility: It is soluble in a range of common organic solvents, making it amenable to a variety of reaction conditions.
This guide will focus on the practical application of [Pt(cod)Br₂] in the synthesis of two prominent classes of organometallic platinum(II) complexes with therapeutic potential: N-heterocyclic carbene (NHC) complexes and acetylide complexes.
General Workflow for Synthesis from [Pt(cod)Br₂]
The overarching synthetic strategy involves a ligand exchange reaction where the bromide ligands, and subsequently the 'cod' ligand in some cases, are substituted by stronger donor ligands to form new, stable platinum(II) complexes. The general workflow can be visualized as follows:
Caption: Simplified reaction pathways for ligand substitution on a [Pt(cod)Br₂] precursor.
The reaction proceeds via nucleophilic attack of the in situ generated carbene or acetylide anion on the electron-deficient platinum(II) center. [9][10]The bromide ions are good leaving groups and are readily displaced. In some cases, particularly with strongly coordinating ligands like some NHCs and under harsher conditions, the 'cod' ligand can also be substituted. [11]The choice of solvent is critical; polar aprotic solvents like DMF or THF are often used to dissolve the ionic intermediates and the platinum precursor. The use of a non-nucleophilic base is essential to prevent competition with the desired carbon-based ligand for coordination to the platinum center.
Conclusion and Future Directions
Dibromo(1,5-cyclooctadiene)platinum(II) is a cornerstone precursor in the synthesis of innovative organometallic platinum drug candidates. The protocols outlined in this guide provide a robust framework for the rational design and synthesis of platinum-NHC and platinum-acetylide complexes. By understanding the underlying principles of ligand exchange and the rationale behind specific experimental conditions, researchers can effectively utilize [Pt(cod)Br₂] to explore novel chemical spaces in the quest for more effective and less toxic cancer therapies. Future work will continue to focus on diversifying the ligand sphere around the platinum center to fine-tune the steric and electronic properties, thereby optimizing biological activity and selectivity.
References
- Synthesis, Characterization, Absorption Spectra, and Luminescence Properties of Organometallic Platinum(II) Terpyridine Complexes. PubMed.
- Synthesis and Characterisation of Platinum(II)
- Synthesis, Characterization, and Reactivity of New Platinum(II) Alkyl Alkene Complexes.
- Synthesis and Characterization of an Unusual Platinum(II) Alkene Complex with an η2-Arene Interaction.
- THE CHEMISTRY OF CAKBENE AND CARBONYL COMPLEXES OF PL
- Synthesis, characterization and crystal structure of platinum(II) complexes with thiourea derivative ligands. European Journal of Chemistry.
-
Synthesis of dicarbene platinum complexesB[12]r 2-B[13]r 2... ResearchGate.
- Platinum(ii) complexes with polydentate N-heterocyclic carbenes: synthesis, structural characterization and hydrosilylation catalysis. Dalton Transactions (RSC Publishing).
- Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene. PMC - NIH.
- Dibromo(1,5-cyclooctadiene)
- Synthesis and reactivity of metal acetylide complexes. ethesis.
- substitution in complex ions - ligand exchange. Chemguide.
- Synthesis of platinum acetylide complexes, with isolated yields...
- Synthesis of Platinum(II) N-Heterocyclic Carbenes Based on Adenosine. PMC - NIH.
- Enhanced blue phosphorescence in platinum acetylide complexes via a secondary heavy metal and anion-controlled aggreg
- Ligand exchange reactions in transition metal complexes. Crunch Chemistry.
- Platinum(ii) diimine complexes of acetylides containing 7-azaindolyl and 2,2′-dipyridylamino functional groups. Dalton Transactions (RSC Publishing).
- Platinum diimine bis(acetylide) complexes: synthesis, characterization, and luminescence properties. PubMed.
- The Exchange of Cyclometal
- Palladium(II) and Platinum(II) Complexes Featuring a Nitrile-Functionalized N-Heterocyclic Carbene Ligand.
- Effective and scalable mechanochemical synthesis of platinum(ii) heteroleptic anticancer complexes. Green Chemistry (RSC Publishing).
- REACTIONS WITH NUCLEOPHILES – ATTACK
- Chemistry of bis(cyclo-octa-1,5-diene)platinum: reactions with electrophiles. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- Ligand Exchange Reactions. YouTube.
- cyclometallated platinum(iv) compounds as promising antitumour agents.
- Platinum coordination compounds: synthesis and application in the treatment of oncological diseases. Eco-Vector Journals Portal.
- Organometallic Reactions Part 1: Ligand Substitution and the Trans Effect. YouTube.
- EVALUATION OF BIOLOGICAL ACTIVITY FOR DICHLORO(1,5- CYCLOOCTADIENE)PALLADIUM (II) WITH SUBSTITUTED 2,6-DIPHENYL PIPERDIN-4-ONES.
- Electrophilic Activation of Alkenes by Platinum(II): So Much More Than a Slow Version of Palladium(II). University of Windsor.
- Reactions of bis(cyclo-octa-1,5-diene)platinum with quinones; crystal structure of [Pt{η4-C6H2O2(But2-2,6)}(η4-C8H12)]. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
Sources
- 1. Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. Platinum coordination compounds: synthesis and application in the treatment of oncological diseases - Steblevskaya - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
- 4. Effective and scalable mechanochemical synthesis of platinum(ii) heteroleptic anticancer complexes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Characterization, Absorption Spectra, and Luminescence Properties of Organometallic Platinum(II) Terpyridine Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Ligand exchange reactions in transition metal complexes - Crunch Chemistry [crunchchemistry.co.uk]
- 9. people.uleth.ca [people.uleth.ca]
- 10. uwindsor.ca [uwindsor.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. theses.gla.ac.uk [theses.gla.ac.uk]
- 13. Platinum(ii) complexes with polydentate N-heterocyclic carbenes: synthesis, structural characterization and hydrosilylation catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: Pt(cod)Br2 in Polymer Synthesis and Catalysis
This Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes field-proven methodologies with mechanistic insights into the applications of Pt(cod)Br2 (Platinum(II) cyclooctadiene bromide).
Role: Strategic Precursor & Tunable Lewis Acid
Platinum(II) cyclooctadiene bromide [Pt(cod)Br2] is a specialized organometallic precursor that offers distinct advantages over its chloride analog, Pt(cod)Cl2. While the chloride variant is the industry standard, the bromide ligand imparts enhanced solubility in specific organic solvents (e.g., acetone, dichloromethane) and a softer electronic profile . These properties are critical when synthesizing sensitive pincer complexes or when modulating the induction period in hydrosilylation-based polymer curing.
This guide details the synthesis of the precursor itself, its transformation into active polymerization catalysts, and its direct application in silicone network formation.
Part 1: Synthesis of the Precursor [Pt(cod)Br2]
Before deployment in catalysis, high-purity Pt(cod)Br2 must be synthesized. Commercial stocks often degrade; fresh synthesis or recrystallization is recommended for sensitive kinetic studies.
Mechanism of Formation
The synthesis relies on a ligand substitution reaction where the labile 1,5-cyclooctadiene (cod) ligand stabilizes the Pt(II) center after the reduction/coordination of the platinum source. The use of bromide salts drives the formation of the bromide complex via the trans-effect, where the soft bromide ligands stabilize the square-planar geometry.
Protocol 1: Preparation from Hexachloroplatinic Acid
Based on modified Inorganic Syntheses protocols.
Reagents:
-
Hexachloroplatinic acid hydrate (
) -
Sodium Bromide (NaBr) or Potassium Bromide (KBr)
-
Glacial Acetic Acid[9]
-
Dichloromethane (DCM) & Silica gel (for purification)
Step-by-Step Workflow:
-
Halogen Exchange (In Situ):
-
Dissolve
of and of NaBr (excess) in of glacial acetic acid. -
Heat to 75°C for 15 minutes. The solution will darken, indicating the formation of platinum bromide species.
-
-
Ligand Addition:
-
Add
of 1,5-cyclooctadiene directly to the hot solution. -
Observation: The solution will turn brown/black, and a dark precipitate will form.[9] Stir at 75°C for 20 minutes.
-
-
Isolation:
-
Purification (Critical Step):
-
Dissolve the crude solid in minimal Dichloromethane (DCM) .
-
Filter through a short pad of silica or Celite to remove insoluble Pt(0) black. The filtrate should be pale yellow .
-
Evaporate the DCM to near dryness and precipitate with diethyl ether or petroleum ether.
-
-
Yield & Storage:
-
Target Yield: ~80-85%.
-
Appearance: Pale yellow crystalline solid.[9]
-
Storage: Store in the dark at 4°C. Bromide complexes are light-sensitive.
-
Part 2: Application in Polymer Synthesis
Application A: Precursor for Pincer-Complex Polymerization Catalysts
Pt(cod)Br2 is the preferred starting material for synthesizing Pincer complexes (e.g., PCP or PNP ligands) used in the coordination polymerization of acetylenes or living polymerization of isocyanides. The bromide leaving group is often easier to abstract than chloride using silver salts (
Workflow Visualization (DOT):
Figure 1: Synthetic pathway from Pt(cod)Br2 precursor to active cationic polymerization catalyst.
Application B: Silicone Network Formation (Crosslinking)
In the synthesis of silicone elastomers, Pt(cod)Br2 serves as a latent precatalyst for hydrosilylation. Unlike the highly active Karstedt’s catalyst, Pt(cod)Br2 exhibits an induction period, allowing for the mixing of "Part A" (Vinyl-siloxane) and "Part B" (Hydride-siloxane) without immediate gelling.
Protocol 2: Controlled Crosslinking of Polysiloxanes
-
Catalyst Preparation:
-
Dissolve Pt(cod)Br2 in a minimum amount of DCM or toluene.
-
Mix into the vinyl-terminated polydimethylsiloxane (PDMS) matrix.
-
Concentration: 10–50 ppm Pt relative to the polymer weight.
-
-
Mixing:
-
Add the crosslinker (polymethylhydrosiloxane).
-
Degas the mixture under vacuum to remove entrapped air and solvent.
-
-
Curing:
-
Stage 1 (Induction): The mixture remains workable at room temperature for 1–2 hours (longer than Cl-based analogs).
-
Stage 2 (Activation): Heat to 120°C . The thermal energy dissociates the COD/Br ligands, generating the active colloidal Pt(0) or molecular Pt-silyl species.
-
Mechanism: Chalk-Harrod Cycle (Olefin insertion into Si-H bond).
-
Part 3: Catalysis (Hydrosilylation)
The bromide ligands in Pt(cod)Br2 influence the electronics of the oxidative addition step in the catalytic cycle. It is particularly useful for substrates that are sensitive to the more Lewis-acidic chloride species.
Comparative Data: Pt(cod)Cl2 vs. Pt(cod)Br2
| Feature | Pt(cod)Cl2 | Pt(cod)Br2 | Implication |
| Solubility (DCM) | Good | Excellent | Br2 is better for high-concentration catalyst stock solutions. |
| Induction Period | Short | Moderate | Br2 allows for longer "pot life" in polymer curing. |
| Lewis Acidity | Harder | Softer | Br2 is less likely to catalyze acid-sensitive side reactions. |
| Halide Abstraction | Slow with Ag+ | Fast with Ag+ | Br2 is superior for generating cationic catalysts in situ. |
Protocol 3: General Hydrosilylation of Terminal Alkenes
Reaction:
-
Setup: Flame-dried Schlenk flask under Argon.
-
Loading:
-
Alkene (1.0 equiv)
-
Silane (1.1 equiv)
-
Pt(cod)Br2 (0.1 – 1.0 mol%)
-
-
Solvent: Toluene or THF (anhydrous).
-
Conditions:
-
Stir at 60°C .
-
Monitor by NMR (disappearance of vinyl protons).
-
-
Workup: Filter through a silica plug to remove Pt black. Evaporate solvent.[7][9]
Catalytic Cycle Visualization (DOT):
Figure 2: Simplified Chalk-Harrod mechanism for hydrosilylation using Pt(cod)Br2.
References
- Synthesis of Pt(cod)Br2:Inorganic Syntheses, Vol. 28. (General protocol for Pt(cod)X2 complexes).
-
Crystal Structure & Properties: Kumar, G. et al. "Crystal structure of dibromo(1,5-cyclooctadiene)platinum(II)". Zeitschrift für Kristallographie (2007).
-
Pincer Complex Synthesis: Benito-Garagorri, D. et al. "Synthesis, Characterization and Catalytic Activity of P-N Bond containing Transition Metal Pincer Complexes". TU Wien reposiTUm.
- Hydrosilylation Catalysts: Marciniec, B. "Hydrosilylation: A Comprehensive Review on Recent Advances". Springer.
- Polymerization Precursors: Onitsuka, K. et al. "Living Polymerization of Isocyanides with Multinuclear Platinum-Palladium Complexes". Organometallics. (Example of Pt-halide exchange usage).
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- 6. Synthesis of three-co-ordinate mono-, bis-, and tris-olefin complexes of platinum with dimethyl or diethyl fumarate, dimethyl maleate, or maleic anhydride ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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Strategic Displacement of the 1,5-Cyclooctadiene (COD) Ligand from (COD)PtBr₂: Principles and Protocols
An Application Guide for Researchers
Abstract: This guide provides a comprehensive overview of the principles and methodologies for the displacement of the 1,5-cyclooctadiene (COD) ligand from the precursor complex (1,5-cyclooctadiene)dibromoplatinum(II), or (COD)PtBr₂. Intended for researchers in organometallic chemistry, catalysis, and drug development, this document details the underlying mechanistic principles, provides step-by-step experimental protocols for various incoming ligands, and outlines essential characterization techniques. By explaining the causality behind experimental choices, this guide serves as both a practical laboratory manual and an educational resource for the synthesis of novel platinum(II) complexes.
Introduction: The Strategic Importance of (COD)PtBr₂
(1,5-Cyclooctadiene)dibromoplatinum(II), often abbreviated as (COD)PtBr₂, is a cornerstone air-stable precursor in platinum chemistry. Its utility stems from the moderate lability of the chelating COD ligand, which can be readily displaced by a diverse array of other ligands, including phosphines, amines, pyridines, and N-heterocyclic carbenes (NHCs). This reactivity makes (COD)PtBr₂ an invaluable entry point for the synthesis of a wide range of square-planar Pt(II) complexes with tailored electronic and steric properties.
The resulting platinum complexes are instrumental in fields such as:
-
Homogeneous Catalysis: As catalysts or pre-catalysts for reactions like hydrosilylation, C-H activation, and cross-coupling.[1][2]
-
Materials Science: For the development of phosphorescent materials and functional coordination polymers.
-
Medicinal Chemistry: As scaffolds for novel anticancer agents designed to overcome resistance to established drugs like cisplatin.[3]
This document provides the foundational knowledge and practical protocols required to successfully perform these synthetically crucial ligand exchange reactions.
Core Principles: The Chemistry of COD Displacement
The displacement of the COD ligand from a square-planar Pt(II) center is not a random event but a predictable process governed by fundamental principles of inorganic chemistry.
The Associative Substitution Mechanism
Ligand substitution reactions in square-planar d⁸ metal complexes, such as those of Pt(II), predominantly follow an associative mechanism . This pathway involves the initial approach of the incoming ligand (Y) to the metal center, forming a five-coordinate trigonal bipyramidal intermediate or transition state. Subsequently, the leaving group (the COD ligand) departs, restoring the square-planar geometry.[4][5]
The Trans Effect: Directing the Substitution
The trans effect is arguably the most critical concept for understanding and predicting the outcome of these reactions. It is defined as the effect of a coordinated ligand upon the rate of substitution of the ligand trans (opposite) to it.[5][6] Ligands with a strong trans effect will labilize the ligand positioned opposite to them, accelerating its substitution.
The generally accepted series for the kinetic trans effect is: CN⁻ > CO > C₂H₄ ≈ PR₃ > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > pyridine ≈ NH₃ > H₂O
In (COD)PtBr₂, the initial ligands are the two double bonds of COD and two bromide ions. When a strong σ-donating ligand like a phosphine (PR₃) is introduced, it displaces one of the Pt-olefin bonds. The newly coordinated phosphine, with its strong trans effect, then directs the substitution of the second Pt-olefin bond, which is trans to it, leading preferentially to a cis arrangement of the two new ligands.[7]
Experimental Protocols & Methodologies
Safety First: (COD)PtBr₂ and its derivatives should be handled with care. They are considered toxic and may cause skin and eye irritation.[8] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[9] Consult the Safety Data Sheet (SDS) for all specific reagents before use.
Protocol 1: Displacement by Monodentate Phosphine Ligands
This protocol describes a general method for synthesizing cis-dibromobis(phosphine)platinum(II) complexes, which are common precursors for further synthetic transformations.
Objective: To synthesize cis-[PtBr₂(PPh₃)₂] from (COD)PtBr₂.
Materials:
-
(COD)PtBr₂
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), reagent grade
-
Hexanes or Pentane, reagent grade
-
Magnetic stirrer and stir bar
-
Schlenk flask or round-bottom flask with a nitrogen/argon inlet
Step-by-Step Procedure:
-
Preparation: In a 50 mL Schlenk flask, dissolve (COD)PtBr₂ (e.g., 200 mg, 1.0 equiv) in 15 mL of dichloromethane. The solution should be a pale yellow.
-
Ligand Addition: In a separate vial, dissolve triphenylphosphine (2.1 equiv) in 5 mL of dichloromethane.
-
Reaction: Slowly add the triphenylphosphine solution to the stirring solution of (COD)PtBr₂ at room temperature under an inert atmosphere (N₂ or Ar).
-
Stirring: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation: Reduce the volume of the solvent to approximately 5 mL under reduced pressure. Add 20 mL of hexanes or pentane to the concentrated solution to precipitate the product.
-
Isolation: Collect the resulting solid by vacuum filtration, wash it with a small amount of fresh hexanes, and dry it under vacuum. The product, cis-[PtBr₂(PPh₃)₂], is typically a white or off-white solid.
Causality: The use of two equivalents of the monodentate phosphine ensures the displacement of the bidentate COD ligand. The reaction is typically rapid at room temperature due to the high nucleophilicity of phosphines and the moderate lability of the COD ligand. The cis isomer is the kinetic product due to the strong trans effect of the first phosphine ligand that coordinates.[7]
Protocol 2: Displacement by Bidentate Amine Ligands
This protocol details the reaction with a chelating diamine ligand, such as ethylenediamine (en), to form a stable cationic complex.
Objective: To synthesize [PtBr₂(en)] from (COD)PtBr₂.
Materials:
-
(COD)PtBr₂
-
Ethylenediamine (en)
-
Dimethylformamide (DMF) or a suitable alcohol (e.g., ethanol)
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Step-by-Step Procedure:
-
Preparation: Suspend (COD)PtBr₂ (e.g., 200 mg, 1.0 equiv) in 10 mL of DMF.
-
Ligand Addition: Add ethylenediamine (1.05 equiv) dropwise to the stirring suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours or at a slightly elevated temperature (e.g., 40-50 °C) for 2-3 hours to ensure complete reaction. The suspension should gradually turn into a clear solution and may change color.
-
Precipitation: Add diethyl ether to the reaction mixture until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum.
Causality: Chelating ligands like ethylenediamine form thermodynamically very stable five-membered rings with the platinum center (the chelate effect). A 1:1 stoichiometry is used because the bidentate amine displaces the bidentate COD ligand. The reaction may be slower than with phosphines and can require heating to drive it to completion.[10]
Data Presentation & Visualization
Summary of Reaction Parameters
The choice of incoming ligand dictates the necessary reaction conditions. The following table summarizes typical parameters for the displacement of COD from (COD)PtBr₂.
| Incoming Ligand (L) | Ligand Type | Stoichiometry (L:Pt) | Typical Solvent | Conditions | Product Type |
| Triphenylphosphine (PPh₃) | Monodentate Phosphine | 2.1 : 1 | DCM, Chloroform | Room Temp, 2-4 h | cis-[PtBr₂L₂] |
| Tricyclohexylphosphine (PCy₃) | Monodentate Phosphine | 2.1 : 1 | DCM, Toluene | Room Temp, 2-4 h | cis-[PtBr₂L₂] |
| Ethylenediamine (en) | Bidentate Amine | 1.05 : 1 | DMF, Ethanol | 25-50 °C, 3-24 h | [PtBr₂(en)] |
| 2,2'-Bipyridine (bpy) | Bidentate Pyridine | 1.05 : 1 | DCM, Acetone | Room Temp, 4-8 h | [PtBr₂(bpy)] |
| dppe | Bidentate Phosphine | 1.05 : 1 | DCM, Toluene | Room Temp, 1-2 h | [PtBr₂(dppe)] |
dppe = 1,2-Bis(diphenylphosphino)ethane
Graphical Representations of Workflow and Mechanism
Caption: General experimental workflow for COD ligand displacement.
Caption: Simplified associative mechanism for COD displacement by ligand Y.
Product Characterization: Confirming Success
Unequivocal characterization is essential to confirm the identity and purity of the synthesized platinum complex.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for this purpose.
-
¹H NMR: The most direct evidence of a successful reaction is the complete disappearance of the characteristic signals for the COD ligand. These typically appear as two broad multiplets: one for the vinylic protons (C=C-H ) around 5.5-6.0 ppm and one for the aliphatic protons (-CH₂-) around 2.5-3.0 ppm.[11] The spectrum of the product will instead show sharp, well-defined signals corresponding to the newly coordinated ligand.
-
³¹P{¹H} NMR (for Phosphine Ligands): For phosphine adducts, ³¹P NMR is definitive. A single resonance (for symmetric ligands) will be observed, shifted significantly from that of the free phosphine. Crucially, this signal will be flanked by "satellites"—smaller peaks arising from coupling to the ¹⁹⁵Pt isotope (I = ½, 33.8% natural abundance). The magnitude of the one-bond coupling constant, ¹J(Pt,P), typically in the range of 2500-4000 Hz, is unambiguous proof of a Pt-P bond.[12]
-
¹⁹⁵Pt NMR: While less common, ¹⁹⁵Pt NMR is highly sensitive to the coordination environment of the platinum center. The chemical shifts span a very wide range (~15,000 ppm), and the displacement of COD by other ligands results in a dramatic and predictable shift in the ¹⁹⁵Pt resonance, confirming the change in the coordination sphere.[13]
Typical NMR Data Comparison
| Complex | Technique | Key Signals / Features |
| (COD)PtBr₂ | ¹H NMR | ~5.7 ppm (br, 4H, =CH ), ~2.6 ppm (br, 8H, -CH ₂-) |
| ¹⁹⁵Pt NMR | ~ -3700 ppm | |
| cis-[PtBr₂(PPh₃)₂] | ¹H NMR | ~7.2-7.8 ppm (m, 30H, PPh₃), COD signals absent |
| ³¹P{¹H} NMR | ~15 ppm with ¹⁹⁵Pt satellites, ¹J(Pt,P) ≈ 3500 Hz | |
| ¹⁹⁵Pt NMR | ~ -4100 ppm |
(Note: Chemical shifts are approximate and solvent-dependent)
Single-Crystal X-ray Diffraction
For novel complexes, obtaining a single crystal suitable for X-ray diffraction provides the ultimate structural proof.[14][15] It allows for the precise determination of bond lengths, bond angles, and the overall geometry of the molecule, confirming the coordination of the new ligands and their stereochemical arrangement (e.g., cis or trans).
Conclusion
The displacement of the COD ligand from (COD)PtBr₂ is a fundamental and versatile reaction in platinum chemistry. A solid understanding of the associative substitution mechanism and the guiding principles of the trans effect empowers researchers to rationally design and execute the synthesis of new platinum complexes. The protocols and characterization methods outlined in this guide provide a reliable framework for accessing a vast library of Pt(II) compounds for applications spanning catalysis to medicine.
References
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The trans effect in square-planar platinum(II) complexes-A density functional study. (2008). Journal of Computational Chemistry, 29, 2370–2381. [Link]
-
The trans effect in square-planar platinum(II) complexes--a density functional study. (2008). Journal of Computational Chemistry, 29(14), 2370-81. [Link]
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(PDF) The trans effect in square-planar platinum(II) complex-A density functional study. (2025). ResearchGate. [Link]
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The Trans Effect. Dalal Institute. [Link]
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Lecture 14 – Square Planar Complexes. (2019). University of Birmingham. [Link]
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Platinum-based metal complexes as chloride transporters that trigger apoptosis. (2024). Chemical Science. [Link]
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Synthesis and structure of two novel trans-platinum complexes. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), 1459–1463. [Link]
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A Crystallographic Study of Platinum(II) Complexes. (1996). Lund University Research Portal. [Link]
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Platinum(II) complexes with tris(2-carboxyethyl)phosphine, X-ray structure and reactions with polar solvents and glutathione. (2014). Journal of Inorganic Biochemistry, 134, 81-89. [Link]
-
Synthesis and X-ray Crystal Structures of Palladium(II) and Platinum(II) Complexes of the PCP-Type Chiral Tridentate Ligand. (2001). Organometallics, 20(18), 3913–3919. [Link]
-
Selected 1 H and 195 Pt NMR data of cod platinum complexes. ResearchGate. [Link]
-
Displacement of ligands in [PtBr2(en)](en = ethylenediamine) by β- and γ-mercaptoamines. (1985). Journal of the Chemical Society, Dalton Transactions, 1575-1582. [Link]
-
Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene. (2019). Crystals, 9(1), 32. [Link]
-
Synthesis of platinum(II) and palladium(II) complexes containing substituted (2-aminophenyl)phosphines. (1987). Journal of the Chemical Society, Dalton Transactions, 2051. [Link]
-
Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus. (2023). Chemical Science, 14(38), 10515-10521. [Link]
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Mutual Placement of Isocyanide and Phosphine Ligands in Platinum(II) Complexes... (2021). International Journal of Molecular Sciences, 22(19), 10795. [Link]
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Ligand-Mediated Spin-State Changes in a Cobalt-Dipyrrin-Bisphenol Complex. (2020). Inorganic Chemistry, 59(17), 12389–12400. [Link]
-
Safety Data Sheet (SDS). SEASTAR CHEMICALS. [Link]
-
Unusual C−H Allylic Activation in the {PtII(cod)} Fragment Bonded to a {Pt2(μ-S)2} Core. (2014). Inorganic Chemistry, 53(14), 7450–7458. [Link]
-
Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. Organic Chemistry Portal. [Link]
-
Preparation of phosphines through C–P bond formation. (2014). Beilstein Journal of Organic Chemistry, 10, 943–999. [Link]
-
(PDF) The Synthesis of Heteroleptic Phosphines. (2025). ResearchGate. [Link]
-
Phosphine Ligands. University of Rochester. [Link]
-
Solution NMR of Transition Metal Complexes. (2020). Chemical Reviews, 120(21), 11843-11986. [Link]
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NMR Periodic Table: Platinum NMR. IMSERC. [Link]
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Synthesis of phosphine and phosphoramidite ligands derived from 1,8,10,9-triazaboradecalin. (2014). Iowa Research Online. [Link]
-
Mechanism of carbonyl insertion reaction of palladium and platinum complexes. (1983). Journal of the American Chemical Society, 105(23), 6791–6797. [Link]
-
Trans-to-cis isomerization of a platinum(II) complex with two triphosphine ligands via coordination with gold(I). (2024). Transition Metal Chemistry. [Link]
-
13C NMR spectra, 1H NMR relaxation and ESR measurements of Br2 doped... (1991). Solid State Communications, 78(3), 221-224. [Link]
-
Synthesis of platinum, palladium and rhodium complexes of α-aminophosphine ligands. (2018). Dalton Transactions, 47(10), 3469–3481. [Link]
-
Five Coordinate Platinum(II) in [Pt(bpy)(cod)(Me)][SbF6]: A Structural and Spectroscopic Study. (2015). Inorganics, 3(2), 119-133. [Link]
-
Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium... (2019). Chemistry – A European Journal, 25(1), 163-170. [Link]
-
A rare example of a radical rebound mechanism published in JACS. (2023). Maynooth University. [Link]
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Synthesis and In Vitro Studies of Photoactivatable Semisquaraine-type Pt(II) Complexes. (2022). Journal of Medicinal Chemistry, 65(10), 7248–7263. [Link]
-
Synthetic Methods for the Preparation of Platinum Anticancer Complexes. (2014). Chemical Reviews, 114(8), 4470–4495. [Link]
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. (2017). Nature Chemistry, 9, 1120–1127. [Link]
-
Five Coordinate Platinum(II) in [Pt(bpy)(cod)(Me)][SbF6]: A Structural and Spectroscopic Study. (2015). ResearchGate. [Link]
- Process for recovering phosphorus ligands from metal complexes having phosphine ligands. (2008).
-
Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides... (2011). Journal of the American Chemical Society, 133(12), 4405–4418. [Link]
-
Platinum(II) phosphonate complexes derived from endo-8- camphanylphosphonic acid. Research Commons. [Link]
-
Oxidative Addition of Aryl Bromide after Dissociation of Phosphine from a Two-Coordinate Palladium(0) Complex. University of Windsor. [Link]
-
First-Row Transition Metal Complexes Incorporating the 2-(2′-pyridyl)quinoxaline Ligand (pqx)... (2021). Molecules, 26(15), 4443. [Link]
-
Palladium(II) and Platinum(II) Complexes Featuring a Nitrile-Functionalized N-Heterocyclic Carbene Ligand. (2009). Organometallics, 29(2), 321–330. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
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Synthesis of phosphine-platinum complexes starting from Pt(cod)Br2
Application Note & Protocol
Topic: Synthesis of Phosphine-Platinum(II) Complexes from Pt(cod)Br₂
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to the Synthesis of Phosphine-Platinum(II) Complexes Using (1,5-Cyclooctadiene)dibromoplatinum(II) as a Precursor
This application note provides a detailed protocol and expert insights into the synthesis of phosphine-platinum(II) bromide complexes, utilizing the versatile and convenient starting material, (1,5-cyclooctadiene)dibromoplatinum(II) [Pt(cod)Br₂]. These complexes are pivotal in fields ranging from homogeneous catalysis to the development of novel therapeutic agents.[1][2][3] This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure reproducible and successful outcomes.
Foundational Principles: Why Start with Pt(cod)Br₂?
The precursor Pt(cod)Br₂ is an air-stable, commercially available Pt(II) source that serves as an excellent entry point for synthesizing a wide array of phosphine-platinum complexes. Its utility stems from the labile nature of the 1,5-cyclooctadiene (cod) ligand. The cod ligand is a bidentate olefin that is readily displaced by stronger donor ligands, such as phosphines, through an associative substitution mechanism.[4]
The reaction is typically a straightforward ligand substitution where two equivalents of a monodentate phosphine ligand (PR₃) displace the single 'cod' ligand to form a square planar Pt(II) complex of the general formula Pt(PR₃)₂Br₂.
Causality Behind the Reaction:
-
Ligand Strength: Phosphines are strong σ-donors and variable π-acceptors, forming robust bonds with the soft Pt(II) center. This strong interaction provides the thermodynamic driving force for the displacement of the weaker cod ligand.[2][4]
-
Stereochemical Outcome: The reaction typically yields the cis-isomer, cis-[Pt(PR₃)₂Br₂], as the primary product. This is a direct consequence of the reaction mechanism where the two phosphine ligands coordinate sequentially to the positions previously occupied by the cod double bonds. The strong trans-influence of the phosphine ligand then directs the substitution of any remaining labile ligands to the position cis to it, but since the starting material has the two bromine atoms already in a cis arrangement relative to the coordination sites that will be vacated by the cod ligand, the resulting product is predominantly the cis isomer.
General Synthetic Workflow
The overall process involves the dissolution of the Pt(cod)Br₂ precursor, addition of the phosphine ligand, reaction under controlled conditions, and subsequent isolation and purification of the target complex.
Caption: General workflow for phosphine-platinum(II) complex synthesis.
Detailed Experimental Protocol: Synthesis of cis-Bis(triphenylphosphine)dibromoplatinum(II)
This protocol details the synthesis of a canonical example, cis-[Pt(PPh₃)₂Br₂].
3.1. Materials and Equipment
-
Reagents:
-
(1,5-Cyclooctadiene)dibromoplatinum(II) [Pt(cod)Br₂]
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), ACS grade or higher
-
Hexane or Pentane, ACS grade or higher
-
-
Equipment:
-
Schlenk flask or round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
-
Standard laboratory glassware
-
3.2. Safety Precautions
-
Platinum compounds are sensitizers and can cause allergic reactions. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Perform all operations in a well-ventilated fume hood.
-
Organic solvents like dichloromethane are volatile and potentially carcinogenic. Avoid inhalation and skin contact.
3.3. Step-by-Step Procedure
-
Preparation: In a 100 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add (1,5-cyclooctadiene)dibromoplatinum(II) (e.g., 0.473 g, 1.0 mmol).
-
Dissolution: Add dichloromethane (approx. 20 mL) to the flask and stir until the platinum precursor is fully dissolved, resulting in a clear, pale-yellow solution.
-
Ligand Addition: In a separate vial, dissolve triphenylphosphine (e.g., 0.525 g, 2.0 mmol, 2.0 equivalents) in a minimum amount of dichloromethane (approx. 10 mL).
-
Reaction: Slowly add the triphenylphosphine solution dropwise to the stirring platinum solution at room temperature. A color change and/or the formation of a precipitate may be observed almost immediately.
-
Stirring: Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete reaction. The progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation: Reduce the volume of the solvent in vacuo to about 5-10 mL. Add a non-polar solvent like hexane or pentane (approx. 40-50 mL) portion-wise with stirring to precipitate the product. A pale-yellow or off-white solid should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid generously with hexane (2 x 20 mL) to remove any unreacted triphenylphosphine and the displaced cyclooctadiene ligand.
-
Drying: Dry the product under high vacuum for several hours to remove all residual solvents. The expected yield is typically high (>90%).
Scope and Adaptability for Various Phosphine Ligands
The described protocol is robust and can be adapted for a variety of monodentate phosphine ligands. Key parameters may need slight adjustments based on the steric and electronic properties of the chosen phosphine.
| Phosphine Ligand (PR₃) | Key Considerations & Adjustments | Expected Product Stereochemistry |
| Triethylphosphine (PEt₃) | Highly nucleophilic but also air-sensitive. Handle using strict Schlenk techniques. Reaction is very fast. | cis |
| Tricyclohexylphosphine (PCy₃) | Very bulky ligand. Reaction may require slightly longer times or gentle warming to proceed to completion. | cis |
| Tris(2-carboxyethyl)phosphine (TCEP) | Water-soluble phosphine. Reaction can be performed in mixed solvent systems (e.g., DCM/MeOH) to ensure solubility of all components.[5] | cis |
| Methyldiphenylphosphine (PMePh₂) | Asymmetric phosphine. The protocol remains the same. | cis |
Essential Characterization Techniques
Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized complex.
5.1. ³¹P{¹H} NMR Spectroscopy: The Definitive Tool
This is the most informative technique for phosphine-platinum complexes.[6][7]
-
Chemical Shift (δ): The ³¹P chemical shift provides information about the electronic environment of the phosphorus atom.
-
¹⁹⁵Pt Satellites: Platinum has a naturally abundant isotope, ¹⁹⁵Pt (I=½, 33.8% abundance), which couples to the phosphorus nucleus. This coupling (¹JPt-P) results in a central peak flanked by two "satellite" peaks. The magnitude of this coupling constant is highly diagnostic of the geometry and the nature of the ligand trans to the phosphine.[8]
-
For cis-[Pt(PPh₃)₂Br₂], a single resonance is observed around δ 15-20 ppm with ¹⁹⁵Pt satellites. The ¹JPt-P coupling constant is typically in the range of 3600-3800 Hz.
-
The presence of a single resonance confirms the magnetic equivalence of the two phosphine ligands, as expected for the cis isomer.
-
Caption: Idealized ³¹P{¹H} NMR spectrum showing ¹⁹⁵Pt satellites.
5.2. Other Spectroscopic and Analytical Methods
-
¹H and ¹³C NMR: Useful for confirming the presence of the phosphine ligands and the absence of the 'cod' ligand signals.
-
Infrared (IR) Spectroscopy: Shows characteristic vibrational bands for the phosphine ligands and Pt-Br stretches in the far-IR region.
-
Elemental Analysis (C, H, N): Provides critical data to confirm the bulk purity and empirical formula of the synthesized compound.
-
X-ray Crystallography: Offers unambiguous proof of the molecular structure and stereochemistry, should suitable single crystals be obtained.[5]
Trustworthiness & Troubleshooting: Field-Proven Insights
-
Issue: Incomplete Reaction.
-
Cause: Insufficient reaction time or sterically demanding phosphine ligand.
-
Solution: Monitor the reaction by ³¹P NMR. If starting material is still present, extend the reaction time or warm the mixture gently (e.g., to 40 °C).
-
-
Issue: Product is Oily or Difficult to Precipitate.
-
Cause: The complex may have some solubility in the anti-solvent, or impurities are present.
-
Solution: Use a less polar anti-solvent (e.g., pentane instead of hexane). Ensure the phosphine ligand is of high purity. Try precipitating from a more concentrated solution or at a lower temperature.
-
-
Issue: Broad or Complex ³¹P NMR Spectrum.
-
Cause: Presence of multiple species in solution, possibly including the trans isomer or starting material.
-
Solution: Review the synthetic procedure. The trans isomer can sometimes be formed under thermal conditions. Purification by recrystallization may be necessary.
-
References
- American Chemical Society. (n.d.). Structural analysis of platinum phosphine complexes by two-dimensional phosphorus-31 NMR spectroscopy.
- Wiley & Sons, Ltd. (2013, January 14). Synthesis, NMR spectroscopic characterization and structure of a divinyldisilazane(triphenylphosphine)platinum(0) complex.
- Corpus UL. (n.d.). Synthesis and Solid-State Characterization of Platinum Complexes with Hexadentate Amino- and Iminophosphine Ligands.
- PMC. (n.d.). Structural characterization of surface immobilized platinum hydrides by sensitivity-enhanced 195Pt solid state NMR spectroscopy and DFT calculations.
- RSC Publishing. (1968). Nuclear magnetic resonance spectra of some phosphine complexes of platinum alkyls and aryls. Journal of the Chemical Society A.
- PMC. (2018, February 21). Using phosphine ligands with a biological role to modulate reactivity in novel platinum complexes.
- Johnson Matthey Technology Review. (n.d.). Phosphine Complexes of the Platinum Group Metals.
- Wikipedia. (n.d.). Metal-phosphine complex.
- ACS Publications. (2015, August 6). Functionalization of Platinum Complexes for Biomedical Applications. Accounts of Chemical Research.
- ResearchGate. (2025, August 4). Phosphines and metal phosphine complexes: Relationship of chemistry to anticancer and other biological activity.
- ResearchGate. (2025, August 6). Diamidato-bis(diphenylphosphino) platinum(II) complexes: Synthesis, characterization, and reactivity in the presence of acid.
- PMC. (n.d.). Mutual Placement of Isocyanide and Phosphine Ligands in Platinum(II) Complexes [PtHal2L1L2] (Hal = Cl, Br, I; L1,L2 = CNCy, PPh3) Leads to Highly-Efficient Photocatalysts for Hydrosilylation of Alkynes.
- Dalal Institute. (n.d.). Reaction Mechanism of Transition Metal Complexes – II.
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- 4. dalalinstitute.com [dalalinstitute.com]
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- 8. Mutual Placement of Isocyanide and Phosphine Ligands in Platinum(II) Complexes [PtHal2L1L2] (Hal = Cl, Br, I; L1,L2 = CNCy, PPh3) Leads to Highly-Efficient Photocatalysts for Hydrosilylation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-H Activation Utilizing the Pt(cod)Br₂ Precatalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of Pt(cod)Br₂ in C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that necessitate substrate pre-functionalization.[1] Within the arsenal of transition metal catalysts, platinum complexes have historically played a pivotal role, most notably in the groundbreaking Shilov system for alkane oxidation.[2] While a variety of platinum catalysts have been developed, this guide focuses on the utility of a common and air-stable precursor: Dibromo(1,5-cyclooctadiene)platinum(II), or Pt(cod)Br₂.[3]
Although not typically employed as a direct catalyst, Pt(cod)Br₂ serves as a versatile and convenient entry point for the generation of catalytically active Pt(II) species capable of C-H activation.[4] Its stability and ease of handling make it an excellent starting material for the in-situ or pre-synthesis of tailored catalysts. This document provides a comprehensive overview of the mechanistic principles governing Pt(II)-catalyzed C-H activation and offers detailed protocols for leveraging Pt(cod)Br₂ as a precatalyst in the development of novel C-H functionalization methodologies.
Mechanistic Underpinnings: The Dichotomy of Pt(II)-Catalyzed C-H Activation
The activation of a C-H bond by a Pt(II) center is a nuanced process, with the operative mechanism being highly dependent on the ligand sphere, substrate, and reaction conditions. Two primary pathways are generally considered:
-
Oxidative Addition: This mechanism involves the direct insertion of the Pt(II) center into the C-H bond, forming a Pt(IV) alkyl hydride intermediate. This pathway is more common for late transition metals that can readily access higher oxidation states. The reaction proceeds through a formal increase in both the oxidation state and coordination number of the platinum center.
-
Concerted Metalation-Deprotonation (CMD) / Electrophilic Activation: In this pathway, the C-H bond cleavage occurs without a formal change in the oxidation state of the platinum center. It is often described as an electrophilic attack of the metal on the C-H bond, facilitated by a basic ligand or solvent molecule that accepts the proton.[5][6] This mechanism is particularly relevant for cationic or highly electrophilic Pt(II) species.[7][8]
The choice between these pathways is a subject of ongoing research and can be influenced by the electronic properties of the catalyst.[7] For practical purposes, understanding that both are plausible allows for the rational design of catalytic systems derived from Pt(cod)Br₂.
The Crucial Role of Ligands: Transforming a Precursor into an Active Catalyst
The 1,5-cyclooctadiene (cod) ligand in Pt(cod)Br₂ is a moderately good π-acceptor but is relatively labile and can be readily displaced by other ligands.[4] This property is key to its utility as a precatalyst. The introduction of ancillary ligands is essential to modulate the steric and electronic properties of the platinum center, thereby influencing its reactivity towards C-H bonds.
Phosphine Ligands: Modulating Sterics and Electronics
Phosphine ligands are arguably the most versatile class of ligands in transition metal catalysis.[9] Their properties can be finely tuned by altering the substituents on the phosphorus atom.
-
Electron-rich phosphines (e.g., trialkylphosphines like P(t-Bu)₃ or PCy₃) increase the electron density at the platinum center. This enhanced nucleophilicity can facilitate the oxidative addition pathway by promoting the cleavage of the C-H bond.[10]
-
Bulky phosphines can influence the regioselectivity of C-H activation and promote reductive elimination from the resulting organometallic intermediate.
-
Bidentate phosphines (e.g., dppe, dppf) can form stable chelate complexes, which can alter the geometry and reactivity of the catalyst.
The reaction of Pt(cod)Br₂ with phosphine ligands typically leads to the displacement of the cod ligand and the formation of complexes of the type [Pt(phosphine)₂Br₂]. These species can then be the precursors to the active catalytic species.
N,O-Donor Ligands: Facilitating Electrophilic Activation
Recent studies have highlighted the effectiveness of N,O-donor ligands, such as picolinates, in promoting C-H activation at Pt(II) centers.[5][6] These ligands can create a more electrophilic platinum center, which favors the CMD or electrophilic activation pathway. The oxygen donor atom can also play a direct role in the C-H cleavage step, for instance, by acting as a proton acceptor in a six-membered transition state.[5][6]
| Ligand Type | Key Characteristics | Influence on C-H Activation Mechanism |
| Electron-Rich Monodentate Phosphines | Strong σ-donors, bulky | Favors oxidative addition, enhances reactivity |
| Bidentate Phosphines | Form stable chelates | Can stabilize the active species, influences geometry |
| N,O-Donor Ligands (e.g., Picolinate) | Create electrophilic metal center | Favors Concerted Metalation-Deprotonation (CMD) |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Can create highly active and stable catalysts |
Experimental Protocols: A Guide to Developing C-H Activation with Pt(cod)Br₂
The following protocols are designed as a starting point for researchers looking to develop C-H activation methodologies using Pt(cod)Br₂ as a precatalyst. Optimization of ligands, solvents, temperature, and additives will be crucial for any specific transformation.
Protocol 1: In-Situ Catalyst Generation for Arene H/D Exchange
This protocol describes a general procedure for testing the catalytic activity of in-situ generated Pt(II) complexes for the H/D exchange of an arene, a fundamental C-H activation process.
Materials:
-
Pt(cod)Br₂ (CAS: 12145-48-1)[3]
-
Ancillary ligand (e.g., triphenylphosphine, tricyclohexylphosphine, 2-picolinic acid)
-
Arene substrate (e.g., benzene, toluene)
-
Deuterated solvent (e.g., benzene-d₆, acetic acid-d₄)
-
Anhydrous, degassed reaction vial with a screw cap and septum
-
Standard Schlenk line and inert gas (Argon or Nitrogen)
-
NMR spectrometer
Procedure:
-
Catalyst Preparation (In-Situ):
-
In a glovebox or under an inert atmosphere, add Pt(cod)Br₂ (e.g., 4.6 mg, 0.01 mmol) to a reaction vial.
-
Add the desired ancillary ligand. The Pt:ligand ratio is a critical parameter to screen. Start with a 1:2 ratio for monodentate ligands (e.g., PPh₃: 5.2 mg, 0.02 mmol) or a 1:1 ratio for bidentate ligands.
-
Add a magnetic stir bar.
-
-
Reaction Setup:
-
To the vial containing the precatalyst and ligand, add the deuterated solvent (e.g., 0.5 mL of benzene-d₆).
-
Add the arene substrate if it is different from the solvent (e.g., 0.1 mmol).
-
Seal the vial tightly with the screw cap.
-
-
Reaction Execution:
-
Place the vial in a heating block set to the desired temperature (e.g., 80-120 °C).
-
Stir the reaction mixture for a set period (e.g., 24 hours).
-
-
Analysis:
-
After cooling to room temperature, carefully take an aliquot of the reaction mixture and analyze by ¹H NMR spectroscopy to determine the extent of deuterium incorporation into the arene substrate by observing the decrease in the intensity of the aromatic proton signals.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Pt(II) complexes, especially those with electron-rich phosphine ligands, can be sensitive to oxidation.
-
Ligand Screening: The choice of ligand is paramount. A screen of various phosphine and N,O-donor ligands is the most effective way to identify a suitable catalyst system.
-
Temperature: C-H bond activation is often a kinetically demanding step, requiring elevated temperatures.
-
H/D Exchange: This is a simple and effective preliminary test for C-H activation capability before attempting more complex functionalization reactions.
Protocol 2: General Procedure for Catalytic Arene Alkylation (Conceptual)
This protocol outlines a conceptual framework for developing a Pt(cod)Br₂-based system for the alkylation of an arene with an olefin, a common C-H functionalization reaction.
Materials:
-
Pt(cod)Br₂
-
Optimized ancillary ligand (from Protocol 1 or literature)
-
Arene substrate
-
Olefin coupling partner (e.g., ethylene, propylene)
-
Oxidant (e.g., Cu(OAc)₂, benzoquinone) - often necessary to regenerate the active catalyst
-
Anhydrous, high-pressure reaction vessel (if using gaseous olefins) or Schlenk tube
-
Anhydrous solvent (e.g., dichloroethane, acetic acid)
Procedure:
-
Catalyst Activation (Optional Pre-formation):
-
In a separate flask, react Pt(cod)Br₂ with the chosen ligand in a suitable solvent under an inert atmosphere to pre-form the active catalyst precursor, e.g., [Pt(ligand)₂Br₂]. This can sometimes lead to more reproducible results than in-situ generation.
-
-
Reaction Setup:
-
To the reaction vessel, add the Pt(cod)Br₂ precatalyst (or the pre-formed complex) (e.g., 1-5 mol%).
-
Add the ancillary ligand if generating the catalyst in-situ.
-
Add the arene substrate (e.g., 1.0 mmol).
-
Add the oxidant (e.g., 1.0-2.0 equivalents).
-
Add the anhydrous solvent (e.g., 5 mL).
-
Seal the vessel.
-
-
Reaction Execution:
-
Introduce the olefin (if gaseous, pressurize the vessel; if liquid, inject via syringe).
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring for 24-48 hours.
-
-
Work-up and Analysis:
-
Cool the reaction to room temperature.
-
Filter the reaction mixture through a short plug of silica gel to remove the platinum catalyst.
-
Analyze the crude product by GC-MS or NMR to determine conversion and selectivity.
-
Purify the product by column chromatography.
-
Causality Behind Experimental Choices:
-
Oxidant: Many Pt(II)-catalyzed C-H functionalization cycles require an oxidant to regenerate the active catalyst after the reductive elimination of the product.[11]
-
Solvent: The choice of solvent can be critical. Carboxylic acids, for example, can act as both the solvent and a co-catalyst in the C-H activation step.[5][6]
-
Pressure: For gaseous reactants like ethylene, a pressurized system is necessary to ensure a sufficient concentration in the reaction mixture.
Visualization of Mechanistic Pathways
Caption: Concerted Metalation-Deprotonation (CMD) Catalytic Cycle.
Conclusion and Future Outlook
Pt(cod)Br₂ is a readily available and user-friendly precatalyst that holds significant potential for the development of novel C-H activation and functionalization reactions. Success in this endeavor hinges on the rational selection of ancillary ligands to generate a catalytically active species with the desired reactivity and selectivity. By understanding the fundamental mechanistic possibilities—oxidative addition and concerted metalation-deprotonation—researchers can strategically design experiments to unlock new transformations. The protocols and principles outlined in this guide provide a solid foundation for scientists and drug development professionals to explore the rich and rewarding field of platinum-catalyzed C-H functionalization, starting from this versatile precursor.
References
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Ziatdinov, V. R., Oxgaard, J., Mironov, O. A., Young, K. J. H., Goddard III, W. A., & Periana, R. A. (2006). Carboxylic Solvents and O-Donor Ligand Effects on CH Activation by Pt(II). Journal of the American Chemical Society, 128(24), 7404–7405. [Link]
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Ziatdinov, V. R., Oxgaard, J., Mironov, O. A., Young, K. J. H., Goddard III, W. A., & Periana, R. A. (2006). Carboxylic Solvents and O-Donor Ligand Effects on CH Activation by Pt(II). CaltechAUTHORS. [Link]
-
Hollis, T. K. (2004). Chapter 20 Issues relevant to C-H activation at platinum(II): comparative studies between cationic, zwitterionic, and neutral platinum bis(phosphino)borate complexes. In Activation and Functionalization of C-H Bonds (Vol. 885, pp. 334–346). American Chemical Society. [Link]
-
Huang, T., Geitner, R., Croy, A., & Gräfe, S. (2024). Tailoring phosphine ligands for improved C–H activation: insights from Δ-machine learning. ChemRxiv. [Link]
-
Fujiwara, Y., Jia, C., & Kitamura, T. (2001). Catalytic Functionalization of Arenes and Alkanes via C−H Bond Activation. Accounts of Chemical Research, 34(8), 637–643. [Link]
-
Huang, T., Geitner, R., Croy, A., & Gräfe, S. (2024). Tailoring Phosphine Ligands for Improved C-H Activation: Insights from Δ-Machine Learning. ChemRxiv. [Link]
-
Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved February 20, 2026, from [Link]
-
Berners-Price, S. J., & Sadler, P. J. (2006). Unusual C−H Allylic Activation in the {Pt II (cod)} Fragment Bonded to a {Pt 2 (μ-S) 2 } Core. Inorganic Chemistry, 45(21), 8631–8642. [Link]
-
Yilmaz, V. T., & Icsel, C. (2018). Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene. Crystals, 8(1), 33. [Link]
-
Gunnoe, T. B. (n.d.). Catalytic Alkylation and Alkenylation of Arenes. Gunnoe Lab. Retrieved February 20, 2026, from [Link]
-
Gockel, B., & Krause, N. (2011). Electrophilic Activation of Alkenes by Platinum(II): So Much More Than a Slow Version of Palladium(II). Angewandte Chemie International Edition, 50(44), 10248–10258. [Link]
-
Goldberg, K. I., & Goldman, A. S. (2017). Platinum-Catalyzed C–H Functionalization. Accounts of Chemical Research, 50(3), 626–634. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1018–1030. [Link]
-
Martínez, A., & Lorenzo, J. (2018). Using phosphine ligands with a biological role to modulate reactivity in novel platinum complexes. RSC Advances, 8(13), 7011–7019. [Link]
-
Grützmacher, H., & Puschmann, F. F. (2020). The Reactivity of Phosphanylphosphinidene Complexes of Transition Metals Toward Terminal Dihaloalkanes. Molecules, 25(7), 1561. [Link]
-
Connell, T. U., Fraser, C. J., & Hay, D. L. (2016). Cyclometallated platinum(ii) complexes: oxidation to, and C–H activation by, platinum(iv). Dalton Transactions, 45(31), 12516–12525. [Link]
-
Davies, H. M. L., & Morton, D. (2020). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 120(1), 746–791. [Link]
-
Wang, Q., Rodríguez-López, J., & Bard, A. J. (2009). Reaction of Br2 with Adsorbed CO on Pt, Studied by the Surface Interrogation Mode of Scanning Electrochemical Microscopy. Journal of the American Chemical Society, 131(47), 17046–17047. [Link]
-
Nishikata, T., Abela, A. R., Huang, S., & Lipshutz, B. H. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry, 12, 1040–1064. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
OpenChem. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
Mathey, F. (2023). Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C═P Bond Systems. Organometallics, 42(7), 639–677. [Link]
-
Farmer, R. (2019, November 19). Arene Functionalization by Cooperative Catalysis of Pd(II) and Norbornene. University of Illinois Urbana-Champaign. [Link]
-
Bieszczad, B., Karl, T. A., Rolka, A. B., Nuernberger, P., Kutta, R. J., & König, B. (2020). Oxidative con-PET Catalysis for Arene Functionalization. ResearchGate. [Link]
-
Gande, V. G., & Ackermann, L. (2023). Palladium(II)-Catalyzed Nondirected C(sp2)–H Alkoxycarbonylation of Arenes. ACS Catalysis, 13(24), 16041–16048. [Link]
-
Alper, H., & Vasapollo, G. (2007). Platinum-Catalyzed Assembly of Quinaldine from Aniline and Ethylene. Organometallics, 26(23), 5621–5624. [Link]
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Application Notes & Protocols: Photophysical Applications of Pt(cod)Br₂ Derived Emitters
Abstract: Platinum(II) complexes represent a cornerstone in the development of advanced phosphorescent materials. Their rich photophysical properties, stemming from strong spin-orbit coupling, make them exemplary candidates for applications ranging from high-efficiency organic light-emitting diodes (OLEDs) to sophisticated bio-imaging probes and visible-light photocatalysts.[1][2] The precursor, (1,5-Cyclooctadiene)dibromoplatinum(II) or Pt(cod)Br₂, serves as an exceptionally versatile and convenient starting material for the synthesis of these photoactive complexes. Its utility lies in the facile displacement of the cyclooctadiene (cod) and bromide ligands, allowing for the introduction of a vast library of tailored organic ligands that precisely tune the resulting emitter's electronic and photophysical characteristics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of Pt(cod)Br₂-derived emitters, underpinned by detailed, field-proven protocols and the scientific rationale behind key experimental choices.
The Foundation: Synthesis of Pt(II) Emitters from Pt(cod)Br₂
The core synthetic strategy for generating photophysically active Pt(II) complexes from Pt(cod)Br₂ involves the sequential or one-pot substitution of the cod and bromide ligands with carefully designed organic chelates. The structure of these incoming ligands is the primary determinant of the final complex's emission color, quantum efficiency, excited-state lifetime, and stability.
The Principle of Ligand Design
The photophysical properties of square-planar Pt(II) complexes are dictated by the nature of their frontier molecular orbitals, which are influenced by the coordinating ligands. The emission typically originates from a triplet excited state, which can have metal-to-ligand charge transfer (³MLCT), ligand-to-ligand charge transfer (³LL'CT), or intraligand (³LC) character.[3] Judicious ligand design allows for the precise tuning of these states.
-
Cyclometalating Ligands (C^N, N^C^N): These ligands, such as phenylpyridine or dipyridylbenzene, form strong Pt-C σ-bonds. This strong covalent interaction raises the energy of the non-emissive metal-centered (d-d) excited states, thereby reducing non-radiative decay pathways and promoting high phosphorescence quantum yields.[4][5][6]
-
Polydentate Scaffolds (Terdentate, Tetradentate): Increasing the denticity of the ligand framework (e.g., using pincer-type N^C^N or tetradentate porphyrin-like ligands) imparts significant rigidity to the complex.[2][7] This structural rigidity minimizes vibrational and distortional quenching of the excited state, leading to enhanced stability and higher emission efficiencies, which is particularly critical for robust OLED applications.[7]
-
Ancillary Ligands: Simple ancillary ligands, like acetylacetonate (acac) or phosphines, are used to complete the coordination sphere of the Pt(II) center.[8] While often considered secondary, they play a crucial role in fine-tuning solubility, stability, and the energy levels of the complex, providing another layer of control over the photophysical properties.
Figure 1: General Synthetic Workflow.
Protocol 1: Synthesis of a Representative (C^N)Pt(acac) Emitter
This protocol describes the synthesis of a common class of green-to-red emitters using a phenylpyridine-type (C^N) ligand and an acetylacetonate (acac) ancillary ligand.
Materials:
-
Pt(cod)Br₂
-
2-phenylpyridine (ppy) or a substituted analogue
-
Acetylacetone (H-acac)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
2-ethoxyethanol or another high-boiling point solvent
-
Argon or Nitrogen gas supply (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: To a Schlenk flask, add Pt(cod)Br₂ (1.0 eq) and the C^N ligand (e.g., 2-phenylpyridine) (1.1 eq).
-
Causality: A slight excess of the C^N ligand ensures complete consumption of the platinum precursor.
-
-
Solvent Addition: Add anhydrous, degassed 2-ethoxyethanol to the flask to dissolve the reactants. The solvent choice is critical; a high-boiling point solvent provides the necessary thermal energy to drive the displacement of the cod and bromide ligands and facilitate the C-H activation required for cyclometalation.
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes to remove oxygen.
-
Causality: This prevents potential oxidation of the reactants or intermediates at high temperatures.
-
-
First Substitution: Heat the reaction mixture to reflux (e.g., ~120-130 °C) and stir for 4-6 hours. During this time, a dinuclear, bromide-bridged intermediate [(ppy)Pt(μ-Br)]₂ is typically formed. The reaction can be monitored by thin-layer chromatography (TLC).
-
Ancillary Ligand Addition: After cooling the mixture to ~80 °C, add acetylacetone (1.5 eq) and sodium carbonate (3.0 eq).
-
Causality: The base (Na₂CO₃) is required to deprotonate the acetylacetone, forming the acetylacetonate anion (acac⁻) which then coordinates to the platinum center, breaking the bromide bridge to form the final monomeric product.
-
-
Second Substitution: Re-heat the mixture to reflux and stir for an additional 12-16 hours until the reaction is complete (as monitored by TLC).
-
Isolation and Purification: Cool the reaction to room temperature. Precipitate the crude product by adding the reaction mixture dropwise into a large volume of water or hexane. Collect the solid by filtration. Purify the product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
-
Characterization: Confirm the identity and purity of the final complex using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Essential Characterization: Unveiling Photophysical Properties
A thorough characterization of the synthesized emitter's photophysical properties is paramount to understanding its potential for any given application. The key metrics provide a quantitative basis for evaluating and comparing different complexes.
Figure 2: Simplified Jablonski Diagram.
Key Photophysical Parameters
| Parameter | Symbol | Description & Significance |
| Absorption Maximum | λabs | Wavelength(s) of maximum light absorption. Defines the energy of electronic transitions (e.g., ¹MLCT, ¹LC). |
| Emission Maximum | λem | Wavelength of maximum light emission. Determines the color of the emitted light (e.g., blue, green, red).[9] |
| Photoluminescence Quantum Yield | ΦPL or PLQY | The ratio of photons emitted to photons absorbed. A measure of emission efficiency; a critical parameter for OLEDs.[10] |
| Excited-State Lifetime | τ | The average time the complex remains in the excited state before returning to the ground state. Lifetimes in the µs-ms range are characteristic of phosphorescence.[11] |
| Radiative Decay Rate | kr | The rate constant for the emissive decay process (phosphorescence). Calculated as kr = ΦPL / τ. |
| Non-Radiative Decay Rate | knr | The rate constant for all non-emissive decay processes. Calculated as knr = (1 - ΦPL) / τ. |
Protocol 2: Absorption and Photoluminescence Spectroscopy
Purpose: To determine the λabs and λem of the Pt(II) emitter.
Procedure:
-
Prepare a dilute solution of the complex (~10⁻⁵ M) in a spectroscopic-grade solvent (e.g., dichloromethane, toluene).
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-700 nm).
-
Using a fluorometer, excite the sample at a wavelength corresponding to an absorption maximum.
-
Record the emission spectrum, scanning over a wavelength range red-shifted from the excitation wavelength. The peak of this spectrum is λem.
Protocol 3: Measuring Photoluminescence Quantum Yield (PLQY)
Purpose: To quantify the emission efficiency of the complex. The absolute method using an integrating sphere is preferred for accuracy.
Procedure (Absolute Method):
-
Place a cuvette containing only the spectroscopic-grade solvent into the integrating sphere of a calibrated fluorometer. Record the spectrum of the excitation lamp scattering (this is the blank).
-
Place a cuvette containing the sample solution (with an absorbance < 0.1 at the excitation wavelength to avoid re-absorption effects) into the sphere.
-
Record the spectrum, which will show a depleted lamp peak and a new emission band.
-
The instrument's software calculates the PLQY by comparing the integrated intensity of the lamp scattering in the blank and sample measurements with the integrated intensity of the sample's emission.
-
Self-Validation: For trustworthy results, the solution must be deoxygenated by bubbling with argon or nitrogen for 15-20 minutes prior to measurement. The long-lived triplet state of Pt(II) emitters is highly susceptible to quenching by molecular oxygen, which would otherwise lead to an artificially low PLQY.[12][13]
Application I: Organic Light-Emitting Diodes (OLEDs)
Pt(II) complexes are premier candidates for the emissive layer in OLEDs because their phosphorescence allows for the harvesting of both singlet (25%) and triplet (75%) excitons generated during electrical excitation, enabling theoretical internal quantum efficiencies of up to 100%.[5]
Figure 3: OLED Structure and Operation.
Protocol 4: Fabrication of a Solution-Processed OLED
This is a simplified protocol for fabricating a multilayer phosphorescent OLED (PHOLED).
Procedure:
-
Substrate Cleaning: Thoroughly clean an Indium Tin Oxide (ITO)-coated glass substrate by sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate and treat it with UV-Ozone or Oxygen Plasma to increase the work function of the ITO anode.
-
Hole Transport Layer (HTL): Spin-coat a solution of an HTL material (e.g., PEDOT:PSS) onto the ITO surface. Anneal the substrate according to the material's specifications.
-
Emissive Layer (EML): Prepare a solution of a host material blended with the synthesized Pt(II) emitter (typically 2-15 wt%). Spin-coat this solution on top of the HTL.
-
Causality: The host-guest system is crucial. The host facilitates charge transport, while the dopant (Pt emitter) traps the excitons and emits light. This prevents self-quenching of the emitter at high concentrations and improves device efficiency.[7]
-
-
Electron Transport Layer (ETL): Spin-coat a solution of an ETL material (e.g., TPBi) on top of the EML.
-
Cathode Deposition: Transfer the substrate to a vacuum thermal evaporator. Deposit a cathode, typically a bilayer of a low work function metal (e.g., LiF or Ca) followed by a protective layer of Aluminum (Al).
-
Encapsulation & Testing: Encapsulate the device in an inert atmosphere (e.g., a glovebox) to protect it from oxygen and moisture. Test the device by applying a voltage and measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and efficiency.
Key OLED Performance Metrics
| Metric | Symbol/Unit | Description |
| External Quantum Efficiency | EQE (%) | The ratio of photons emitted from the device to electrons injected. |
| Current Efficiency | cd/A | Luminous intensity per unit of current. |
| Power Efficiency | lm/W | Luminous flux per unit of electrical power consumed. |
| CIE 1931 Coordinates | (x, y) | A set of coordinates that define the color of the emitted light on a standardized chromaticity diagram. |
Application II: Biological Imaging
The unique photophysical properties of Pt(II) complexes, especially their long phosphorescence lifetimes, make them powerful tools for biological imaging.[11] Time-gated luminescence microscopy can be used to eliminate short-lived background autofluorescence from cells and tissues, dramatically improving the signal-to-noise ratio.
Protocol 5: Cellular Staining and Confocal Microscopy
Purpose: To visualize the subcellular localization of a luminescent Pt(II) complex.
Materials:
-
HeLa cells (or other adherent cell line)
-
Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
Pt(II) complex stock solution (e.g., in DMSO)
-
Paraformaldehyde (PFA) for fixing (optional)
-
Confocal Laser Scanning Microscope
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottomed dishes until they reach 60-70% confluency.
-
Staining: Prepare a working solution of the Pt(II) complex in cell culture medium (e.g., final concentration of 1-20 µM). Remove the old medium from the cells and add the staining solution.
-
Causality: The optimal concentration and incubation time must be determined empirically. High concentrations can be cytotoxic, while low concentrations may not provide a sufficient signal.[12]
-
-
Incubation: Incubate the cells at 37 °C in a CO₂ incubator for a specified time (e.g., 30 minutes to 4 hours).
-
Washing: Remove the staining solution and wash the cells three times with warm PBS to remove any non-internalized complex.
-
Imaging: Add fresh medium or PBS to the dish. Image the cells using a confocal microscope. Use an excitation wavelength appropriate for the complex (e.g., 405 nm or 488 nm laser line) and collect the emission over a range that captures the complex's phosphorescence.
-
Self-Validation: Run a parallel control experiment with cells treated only with the vehicle (e.g., DMSO in medium) to assess background autofluorescence. A viability assay (e.g., MTT or Trypan Blue) should be performed to confirm that the staining concentration is non-toxic.[14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly phosphorescent platinum( ii ) emitters: photophysics, materials and biological applications - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03766B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in phosphorescent platinum complexes for organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peripheral Cycloalkyl Functionalized Tetradentate Platinum(II) Phosphorescent Complex: Synthesis, Optical Tuning, and OLED Applications [mdpi.com]
- 8. The synthesis of cyclometalated platinum(ii) complexes with benzoaryl-pyridines as C^N ligands for investigating their photophysical, electrochemical and electroluminescent properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. arxiv.org [arxiv.org]
- 10. osti.gov [osti.gov]
- 11. Neutral N^C^N terdentate luminescent Pt(II) complexes: their synthesis, photophysical properties, and bio-imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. air.unimi.it [air.unimi.it]
- 13. researchgate.net [researchgate.net]
- 14. A new platinum(ii) complex for bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dibromo(1,5-cyclooctadiene)platinum(II)
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of Dibromo(1,5-cyclooctadiene)platinum(II), Pt(COD)Br₂. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this synthetic procedure. We will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental work. Our goal is to transform potential setbacks into successful outcomes by combining established protocols with practical, field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yielded a dark brown or black precipitate, and my final yield of the pale yellow product is very low. What are the most likely causes?
This is the most common issue encountered in this synthesis. A low yield of the desired pale yellow Pt(COD)Br₂ is typically linked to one of three areas: reagent quality, reaction conditions, or improper purification. The initial formation of a dark, impure precipitate is actually an expected step in the established protocol.[1][2]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low yield of Pt(COD)Br₂.
In-Depth Analysis:
-
Reagent Integrity:
-
Platinum Source (K₂PtCl₄): The square planar [PtCl₄]²⁻ anion is the active species.[3] If using an aqueous stock solution of K₂PtCl₄, it's crucial that it is freshly prepared. Over time, chloride ligands can be displaced by water molecules (aquation), forming species like [PtCl₃(H₂O)]⁻, which can alter the reaction pathway and lead to the formation of platinum oxides or metallic platinum upon heating, contributing to the dark precipitate.[4][5]
-
1,5-Cyclooctadiene (COD): COD is susceptible to oxidation, forming peroxides and other impurities. Using old or improperly stored COD can significantly reduce yield. If in doubt, distill the COD before use.
-
-
Reaction Conditions:
-
Temperature Control: The procedure specifies heating at 75°C.[2] Exceeding this temperature can promote the decomposition of the platinum precursor or the product, resulting in the formation of metallic platinum (black powder).
-
Stoichiometry: A large excess of sodium bromide is used to drive the ligand exchange reaction from [PtCl₄]²⁻ to [PtBr₄]²⁻ via Le Chatelier's principle, ensuring the subsequent coordination of COD occurs with bromide ligands.
-
-
Purification Procedure:
-
The "Impure Precipitate" is Normal: A critical step that is often misinterpreted is the initial formation of a "black precipitate containing the impure product".[1][2] This is not a failed reaction. The desired product must be selectively extracted from this mixture.
-
Extraction is Key: The pure Pt(COD)Br₂ is soluble in methylene chloride, while the inorganic salts and platinum-containing decomposition products are not. The product is isolated from the filtrate after washing the crude precipitate with methylene chloride. Discarding the filtrate is a common mistake that leads to zero yield.
-
Q2: Can you provide a reliable, step-by-step protocol for the synthesis and purification?
Certainly. The following protocol is based on the well-established procedure from Inorganic Syntheses.[2] This method is robust and, when followed carefully, provides good yields.
Synthesis and Purification Workflow
Caption: Step-by-step workflow for Pt(COD)Br₂ synthesis and purification.
Experimental Protocol:
Part A: Synthesis of Crude Product
-
In a 125-mL Erlenmeyer flask, suspend hydrated chloroplatinic acid (H₂PtCl₆·xH₂O, 5.0 g, ~8.4 mmol) or an equivalent amount of potassium tetrachloroplatinate (K₂PtCl₄) and sodium bromide (6.2 g, 60 mmol) in 15 mL of glacial acetic acid.
-
Heat the suspension at 75°C for 10 minutes with stirring. The solution will change color as the chloro ligands are exchanged for bromo ligands.
-
To the hot solution, add 1,5-cyclooctadiene (6 mL) via syringe or pipette.
-
Continue stirring. A brown solution and a dark, impure precipitate will form. This crude mixture contains your product.
Part B: Isolation and Recrystallization
-
Cool the mixture to room temperature and collect the crude solid by filtration.
-
Wash the collected solid thoroughly with water (2 x 100 mL) and then with ether (2 x 100 mL) to remove residual acetic acid and unreacted COD.
-
Transfer the dark solid to a flask and add methylene chloride (~150 mL). Stir the suspension. The desired Pt(COD)Br₂ will dissolve, leaving behind insoluble impurities.
-
Filter the mixture to remove the insoluble dark solids. The filtrate should be a very pale yellow solution. This solution contains your product.
-
Reduce the volume of the methylene chloride solution by rotary evaporation until crystallization begins (to ~75 mL).
-
Pour the concentrated hot solution into 200 mL of petroleum ether to precipitate the product as a fine, pale yellow powder.
-
Collect the pure product by filtration, wash with a small amount of petroleum ether, and dry under vacuum. An expected yield is approximately 3.2 g (83%).[2]
Q3: How do I properly characterize my final product to confirm its identity and purity?
Proper characterization is essential. A combination of spectroscopic methods and elemental analysis will provide definitive proof of structure and purity. The product should be a pale yellow or off-white powder.[6][7]
| Parameter | Expected Value / Observation | Source |
| Appearance | Pale yellow, air-stable solid | [1][2] |
| Formula Weight | 463.09 g/mol | [6] |
| ¹H NMR (CDCl₃) | δ ~4.4 ppm (olefinic protons), δ ~7.3-7.6 ppm (methylene protons) | [1][2] |
| IR (Nujol, cm⁻¹) | Strong absorptions at 1334, 1175, 1007, 870, 830, and 780 cm⁻¹ | [1][2] |
| Elemental Analysis | Calculated for C₈H₁₂Br₂Pt: C, 20.75%; H, 2.61%. | [1][2] |
Expert Insights on Characterization:
-
¹H NMR Spectroscopy: The olefinic protons (vinyl C-H) of the coordinated COD ligand are shifted downfield compared to free COD due to the influence of the platinum center. You should also observe coupling of these protons to the ¹⁹⁵Pt isotope (I = 1/2, 33.8% natural abundance), which appears as satellite peaks flanking the main signal. The presence of these satellites is a strong indicator of successful coordination.
-
¹³C NMR Spectroscopy: The spectra of related complexes show olefinic carbon signals around 106 ppm and methylene carbons around 30 ppm.[8]
-
Purity: The most common impurity is the dichloro analogue, [PtCl₂(COD)], if the ligand exchange with bromide is incomplete. This can sometimes be detected by mass spectrometry or careful elemental analysis. A clean ¹H NMR spectrum and matching elemental analysis are the best indicators of high purity.
References
- Drew, D., & Doyle, J. R. (1972). Cyclic-Diolefin Complexes of Platinum and Palladium. Inorganic Syntheses, 13, 47–55.
- Chandran, P., & Sastry, M. (2001). Room temperature synthesis of colloidal platinum nanoparticles. Journal of Chemical Sciences, 113(5-6), 567-575.
- Aritonang, H. F., Onggo, D., & Ismunandar. (2018). Synthesis of Platinum Nanoparticles from K₂PtCl₄ Solution Using Bacterial Cellulose Matrix. Journal of Chemistry, 2018, 8567150.
- Johnstone, T. C., & Lippard, S. J. (2016). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Inorganic chemistry, 55(19), 9571–9589.
-
American Elements. Dibromo(1,5-cyclooctadiene)platinum(II). Product Page. [Link]
-
Drew, D., & Doyle, J. R. (1972). Cyclic-Diolefin Complexes of Platinum and Palladium. Inorganic Syntheses, Volume 13. (This is a primary literature source for the synthesis protocol). [Link]
- Wang, Y., & Xia, Y. (2002). Shape-Selective Preparation and Properties of Oxalate-Stabilized Pt Colloid. Langmuir, 18(13), 5091-5097.
- Celebi, N., et al. (2016). Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene. Turkish Journal of Chemistry, 40, 826-837.
-
Wikipedia. Potassium tetrachloroplatinate. [Link]
-
ResearchGate. Effect of K₂PtCl₄ concentration on Pt content. [Link]
Sources
- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 3. Potassium tetrachloroplatinate - Wikipedia [en.wikipedia.org]
- 4. ias.ac.in [ias.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. strem.com [strem.com]
- 7. Dibromo(1,5-cyclooctadiene)platinum(II), 98%-SINOCOMPOUND [en.sinocompound.com]
- 8. Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of Pt(cod)Br2 in dichloromethane
Technical Support Center: Pt(cod)Br2 Solubility
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for organometallic compounds. This guide provides in-depth troubleshooting for poor solubility of Dibromo(1,5-cyclooctadiene)platinum(II) (Pt(cod)Br₂) in dichloromethane (DCM), a common challenge encountered in synthetic and catalytic applications. As Senior Application Scientists, we have compiled this resource to not only offer solutions but also to explain the underlying chemical principles to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm experiencing very low to no solubility of my Pt(cod)Br₂ in dichloromethane. Is this normal?
Answer:
While Pt(cod)Br₂ is generally considered soluble in chlorinated solvents like dichloromethane, achieving a clear, fully dissolved solution can be challenging. The term "soluble" in the context of many organometallic compounds can sometimes mean sparingly soluble. Several factors can contribute to this issue, ranging from the quality of the starting material and solvent to the experimental conditions. It's a common observation that requires a systematic troubleshooting approach.
The analogous complex, Dichloro(cycloocta-1,5-diene)platinum(II) (Pt(cod)Cl₂), is often cited as being soluble in dichloromethane[1]. While the bromide analogue is expected to have similar solubility, differences in lattice energy and solvation can lead to variations.
Question 2: What are the most common reasons for poor solubility of Pt(cod)Br₂ in DCM?
Answer:
Poor solubility is often not due to a single factor, but a combination of issues. Here are the primary culprits we've identified through extensive laboratory experience:
-
Purity of Pt(cod)Br₂: The presence of impurities can significantly impact solubility. These can be unreacted starting materials from the synthesis, decomposition products, or polymeric platinum species which are generally less soluble.
-
Solvent Quality: The purity and dryness of the dichloromethane are critical. The presence of water or other protic impurities can lead to decomposition of the complex or alter the solvent's polarity, thereby reducing solubility. Organometallic compounds, in general, are sensitive and require dry, aprotic solvents for good solubility.[2]
-
Decomposition: Pt(cod)Br₂ can be sensitive to light, air, and moisture, leading to the formation of insoluble platinum oxides or other coordination complexes.
-
Temperature: While heating can sometimes increase solubility for many compounds, it can also accelerate decomposition for thermally sensitive organometallic complexes.[3][4] The effect of temperature on solubility is a delicate balance.
-
Physical Form of the Solid: The crystallinity and particle size of the Pt(cod)Br₂ can affect the rate of dissolution.[5][6] A very fine powder will have a larger surface area and may dissolve faster than large crystals.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve solubility issues with Pt(cod)Br₂ in dichloromethane.
Caption: A step-by-step workflow for troubleshooting Pt(cod)Br₂ solubility issues.
In-Depth Troubleshooting Guides
Q3: How can I assess and improve the purity of my Pt(cod)Br₂?
Answer:
Visual inspection is the first step. Pure Pt(cod)Br₂ should be a uniform powder. Any discoloration or the presence of dark, insoluble particles may indicate decomposition or impurities.
Protocol for Recrystallization of Pt(cod)Br₂:
If you suspect purity issues, recrystallization can be an effective purification method.
Materials:
-
Crude Pt(cod)Br₂
-
Dichloromethane (DCM), reagent grade
-
Hexane or Pentane, reagent grade
-
Schlenk flask or similar inert atmosphere glassware
-
Filter cannula
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the crude Pt(cod)Br₂ to a Schlenk flask.
-
Add a minimal amount of DCM at room temperature to dissolve the majority of the compound. You may need to gently warm the solution to 30-35°C to aid dissolution. Avoid boiling.
-
If insoluble impurities are present, filter the warm solution through a cannula packed with Celite or a fine frit into a clean Schlenk flask.
-
Slowly add a non-polar solvent like hexane or pentane to the DCM solution until it becomes slightly cloudy.
-
Allow the flask to stand undisturbed at room temperature, or cool to 0°C or -20°C to induce crystallization.
-
Once crystals have formed, carefully decant the supernatant liquid via cannula.
-
Wash the crystals with a small amount of cold hexane or pentane and then dry under vacuum.
Trustworthiness Check: The success of this protocol relies on the principle of differential solubility. Pt(cod)Br₂ is more soluble in DCM than in non-polar alkanes, while many polymeric or decomposed platinum species are insoluble in DCM. The use of an inert atmosphere is crucial to prevent decomposition during the process.
Q4: What are the best practices for preparing and handling dichloromethane for this application?
Answer:
The quality of your solvent cannot be overstated when working with sensitive organometallic compounds.[2][7]
Protocol for Solvent Purification:
-
Drying: Reflux dichloromethane over calcium hydride (CaH₂) for several hours under an inert atmosphere.
-
Distillation: Distill the dried solvent under an inert atmosphere, collecting the fraction that boils at 39-40°C.
-
Degassing: Before use, thoroughly degas the distilled solvent by three freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes.
-
Storage: Store the purified solvent in a sealed container over activated 3Å or 4Å molecular sieves under an inert atmosphere.
Causality: Water can hydrolyze the Pt-Br bonds or react with the complex in other ways, leading to insoluble byproducts. Oxygen can promote oxidative decomposition. By using dry, deoxygenated DCM, you minimize these degradation pathways.
Q5: Are there any techniques to improve the dissolution of Pt(cod)Br₂ without causing decomposition?
Answer:
Yes, several techniques can aid dissolution while minimizing the risk of decomposition.
| Technique | Protocol | Rationale |
| Sonication | Place the flask containing the Pt(cod)Br₂ and DCM in an ultrasonic bath for short intervals (e.g., 5-10 minutes). Monitor for any color change. | The high-frequency sound waves create cavitation bubbles that help to break up solid agglomerates and increase the surface area available for solvation. |
| Gentle Warming | Gently warm the solution to 30-35°C with stirring. A water bath is ideal for temperature control. Avoid direct heating on a hot plate. | Increasing the kinetic energy of the solvent molecules can enhance the rate and extent of dissolution.[4] However, excessive heat can lead to decomposition. |
| Stirring | Vigorous stirring with a magnetic stir bar can help to break down solid particles and increase the interaction between the solute and solvent. | This mechanically aids the dissolution process. |
Q6: If dichloromethane is still not working, what are some alternative solvents or co-solvents I can try?
Answer:
If Pt(cod)Br₂ remains insoluble in pure DCM, exploring other solvents or co-solvent systems is a logical next step. The principle of "like dissolves like" is a good starting point.[8] Pt(cod)Br₂ is a moderately polar complex, so solvents with similar polarity may be effective.
Solvent Selection Guide:
| Solvent | Polarity Index | Rationale & Considerations |
| Tetrahydrofuran (THF) | 4.0 | A good polar aprotic solvent that can coordinate to the platinum center, potentially aiding solubility.[2] Must be rigorously dried and peroxide-free. |
| Toluene | 2.4 | A less polar solvent, but can be effective for some organometallic compounds.[2] |
| Acetonitrile | 5.8 | A polar aprotic solvent that can sometimes dissolve platinum complexes.[9] However, its coordinating nature might lead to ligand substitution reactions. |
| DCM/THF Mixture | Variable | A co-solvent system can fine-tune the polarity and solvating power. Start with a 9:1 DCM:THF ratio and gradually increase the THF content. |
Experimental Approach: Perform small-scale solubility tests in vials with a few milligrams of your complex and about 0.5 mL of the new solvent or co-solvent mixture. Observe for dissolution at room temperature and with gentle warming.
Advanced Considerations
Q7: Could the issue be related to the isomeric form of the complex?
Answer:
While Pt(cod)Br₂ has a defined square planar geometry, issues during synthesis could potentially lead to the formation of less soluble polymeric or oligomeric species. The geometry of ligands in the coordination sphere can significantly influence the properties of platinum complexes.[10] If standard purification methods do not resolve the solubility issue, it may be necessary to re-synthesize the complex, paying close attention to reaction conditions and stoichiometry.
Q8: Can additives or stabilizers be used to enhance solubility?
Answer:
In some cases, the addition of a neutral, coordinating ligand can improve solubility by breaking up polymeric structures or preventing aggregation. For instance, a small amount of a phosphine ligand or even the 1,5-cyclooctadiene (cod) ligand might help. However, this approach should be used with caution as it can alter the reactivity of the complex in subsequent steps. This is an advanced technique and should be considered only when other methods have failed.
References
-
Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. (2022). PMC. [Link]
-
An Adaptable Chelating Diphosphine Ligand for the Stabilization of Palladium and Platinum Carbenes. (2017). Organometallics - ACS Publications. [Link]
-
“Non-Classical” Platinum Complexes: A Concise Review. (2025). MDPI. [Link]
-
Platinum(II) bromide. Wikipedia. [Link]
-
Safety and Handling of Organometallic Compounds. Solubility of Things. [Link]
-
Solubilities of metal-organic compounds?. (2016). ResearchGate. [Link]
-
Palladium(II) and Platinum(II) Complexes Featuring a Nitrile-Functionalized N-Heterocyclic Carbene Ligand. (2009). Organometallics - ACS Publications. [Link]
-
Factors Affecting Solubility. (2026). Chemistry LibreTexts. [Link]
-
Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. [Link]
-
Dichloro(cycloocta-1,5-diene)platinum(II). PGMsChem. [Link]
-
Factors Influencing (Affecting) on Solubility of Drugs in Solvent. PPTX. [Link]
-
4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]
Sources
- 1. pgmschem.com [pgmschem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 5. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted 1,5-cyclooctadiene from Pt(cod)Br2 product
Technical Support Center: Purification of Pt(cod)Br₂
This guide provides researchers, scientists, and drug development professionals with a focused technical resource for troubleshooting and resolving a common issue in organometallic synthesis: the removal of unreacted 1,5-cyclooctadiene (COD) from the final Pt(cod)Br₂ product. The following Q&A format addresses specific experimental challenges and provides validated protocols to ensure the synthesis of high-purity material.
Frequently Asked Questions & Troubleshooting
Q1: My ¹H NMR spectrum of newly synthesized Pt(cod)Br₂ shows significant peaks for unreacted 1,5-cyclooctadiene. Why is this impurity present and how can I remove it?
A1: The presence of unreacted 1,5-cyclooctadiene (COD) is a common issue stemming from its use as both a reactant and, occasionally, a solvent or co-solvent in the synthesis of Pt(cod)Br₂. The impurity persists due to incomplete reaction or inadequate removal during the initial product workup.
Causality: The core of the problem lies in the differential solubility between the product, Pt(cod)Br₂, and the impurity, 1,5-cyclooctadiene. Pt(cod)Br₂ is a solid with limited solubility in many non-polar organic solvents, whereas 1,5-cyclooctadiene is a liquid that is miscible with most organic solvents[1]. This difference is the key to its successful removal.
Solution: The most effective method for removing residual COD is to wash the crude solid product with a solvent in which Pt(cod)Br₂ is insoluble, but COD is highly soluble. A series of washes with a non-polar solvent like diethyl ether or hexane will dissolve and carry away the unreacted COD, leaving behind the purified, solid Pt(cod)Br₂.
Q2: What is the most appropriate solvent for washing Pt(cod)Br₂ to remove unreacted COD, and why?
A2: The ideal washing solvent must meet two primary criteria: high solubility for the 1,5-cyclooctadiene impurity and negligible solubility for the Pt(cod)Br₂ product. Based on these principles, diethyl ether or hexane are the recommended solvents.
Rationale:
-
Pt(cod)Br₂ Solubility: Platinum(II) complexes, particularly halides, are generally poorly soluble in simple hydrocarbons and ethers[2]. This insolubility minimizes product loss during the washing steps.
-
1,5-Cyclooctadiene Solubility: As a non-polar hydrocarbon liquid, COD is fully miscible with other non-polar solvents like diethyl ether and hexane[1][3].
This high solubility differential allows for an efficient extraction of the COD impurity from the solid product matrix into the liquid wash phase. See the data summary table below for a comparison.
Q3: Can I simply place the crude Pt(cod)Br₂ product under high vacuum to remove the residual 1,5-cyclooctadiene?
A3: While applying a high vacuum is a standard technique for removing volatile solvents, it is generally inefficient for the complete removal of unreacted 1,5-cyclooctadiene in this context.
Explanation: 1,5-cyclooctadiene has a relatively high boiling point of 150-151°C[3][4]. While its vapor pressure will increase under vacuum, removing it completely from a solid matrix without prolonged heating is difficult. Heating the crude product is often undesirable as it can lead to thermal decomposition of the organometallic complex. A solvent wash is a much faster, more efficient, and safer method for purification that avoids potential thermal degradation.
Q4: How can I definitively confirm that all unreacted 1,5-cyclooctadiene has been removed from my Pt(cod)Br₂ product?
A4: The most reliable method for confirming the purity of your Pt(cod)Br₂ is ¹H NMR spectroscopy .
Verification Protocol:
-
Acquire a ¹H NMR spectrum of your washed and dried product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Look for the characteristic signals of free 1,5-cyclooctadiene. Free COD exhibits two main signals: one for the olefinic protons (=C-H ) around δ 5.6 ppm and another for the allylic protons (-CH ₂-) around δ 2.4 ppm [5].
-
Analyze the Pt(cod)Br₂ signals. In the coordinated Pt(cod)Br₂ complex, the signals for the COD ligand are shifted. The olefinic protons typically appear further downfield, and their chemical shift can be influenced by the solvent and other factors[6][7].
-
Confirmation of Purity: The absence of the sharp, characteristic signals for free COD at ~5.6 and ~2.4 ppm indicates that the impurity has been successfully removed.
Q5: Besides solvent washing, are there other purification methods like recrystallization that I can use for Pt(cod)Br₂?
A5: Yes, recrystallization is a viable, albeit more involved, alternative for obtaining high-purity, crystalline Pt(cod)Br₂. This method is particularly useful if the product is contaminated with other solid impurities.
Principle of Recrystallization: This technique relies on dissolving the impure solid in a minimal amount of a hot solvent in which it has high solubility, and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the Pt(cod)Br₂ drops, causing it to crystallize out of the solution in a pure form, while impurities remain dissolved[8][9].
Recommended Procedure:
-
Solvent Selection: A suitable solvent system must be identified where Pt(cod)Br₂ is sparingly soluble at room temperature but highly soluble at an elevated temperature. Dichloromethane (DCM) or a mixture like DCM/hexane can be effective[10].
-
Execution: The crude product is dissolved in a minimum volume of boiling DCM. The hot solution is filtered (if necessary to remove insoluble impurities) and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation[8]. The resulting crystals are then collected by filtration.
Data Summary: Solute/Solvent Properties
This table summarizes the physical properties critical for selecting the appropriate purification strategy.
| Compound | Formula | M.W. ( g/mol ) | Physical State | Boiling Point (°C) | Solubility in Diethyl Ether/Hexane | Solubility in DCM/CHCl₃ |
| Pt(cod)Br₂ | Pt(C₈H₁₂)Br₂ | 463.09[11] | Yellow/Orange Solid | N/A (Decomposes) | Insoluble/Sparingly Soluble | Soluble (especially when hot) |
| 1,5-Cyclooctadiene | C₈H₁₂ | 108.18[1] | Colorless Liquid | 150-151[3][4] | Miscible[1] | Soluble[3] |
Experimental Protocol: Purification of Pt(cod)Br₂ by Solvent Wash
This protocol details the validated step-by-step procedure for removing residual 1,5-cyclooctadiene from a crude Pt(cod)Br₂ product.
Materials:
-
Crude Pt(cod)Br₂ containing COD impurity
-
Diethyl ether (or hexane), anhydrous
-
Büchner funnel and filter flask
-
Filter paper
-
Spatula
-
Schlenk flask or round-bottom flask for drying
Procedure:
-
Preparation: Place the crude, solid Pt(cod)Br₂ powder in a small beaker or Erlenmeyer flask.
-
First Wash: Add a small volume of diethyl ether (e.g., 5-10 mL for ~1g of crude product), just enough to create a slurry.
-
Agitation: Vigorously stir the slurry with a spatula or magnetic stir bar for 2-3 minutes. This ensures that the unreacted COD is fully dissolved in the ether. The yellow/orange Pt(cod)Br₂ solid should remain suspended and not dissolve.
-
Filtration: Set up the Büchner funnel with filter paper and connect it to a vacuum source. Wet the filter paper with a small amount of fresh diethyl ether.
-
Isolate Product: Quickly pour the slurry onto the Büchner funnel. The vacuum will pull the diethyl ether (containing the dissolved COD) through the filter, leaving the solid Pt(cod)Br₂ on the filter paper.
-
Repeat Washes: Break the vacuum and return the solid to the beaker (or wash directly on the funnel). Repeat the washing process (steps 2-5) two more times with fresh portions of diethyl ether. This ensures complete removal of the impurity.
-
Drying: After the final wash, leave the solid product on the funnel under vacuum for 5-10 minutes to draw air through and evaporate the bulk of the ether.
-
Final Drying: Transfer the purified yellow/orange powder to a pre-weighed flask and dry under high vacuum for several hours to remove any final traces of solvent.
-
Confirmation: Obtain the final product mass to calculate the yield and confirm purity using ¹H NMR spectroscopy as described in Q4.
Workflow Diagram: Purification and Verification
The following diagram illustrates the logical workflow for the purification and verification of Pt(cod)Br₂.
Caption: Workflow for the purification and quality control of Pt(cod)Br₂.
References
- Grokipedia. 1,5-Cyclooctadiene.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82916, 1,5-Cyclooctadiene. Available at: [Link].
-
Drew, D., & Doyle, J. R. (1972). Cyclic-Diolefin Complexes of Platinum and Palladium. Inorganic Syntheses, 13, 47-55. Available at: [Link] (General synthetic context for (olefin)dihaloplatinum complexes).
-
Wikipedia. 1,5-Cyclooctadiene. Available at: [Link].
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link].
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available at: [Link].
-
Hu, X., Castro-Rodriguez, I., Olsen, K., & Meyer, K. (2004). Palladium(II) and Platinum(II) Complexes Featuring a Nitrile-Functionalized N-Heterocyclic Carbene Ligand. Organometallics, 23(4), 755–764. Available at: [Link].
-
O'Connor, R. A., et al. (2011). Diamidato-bis(diphenylphosphino) platinum(II) complexes: Synthesis, characterization, and reactivity in the presence of acid. Inorganica Chimica Acta, 374(1), 499-506. Available at: [Link].
-
International Platinum Group Metals Association (IPA). PHYSICAL AND CHEMICAL PROPERTIES OF PLATINUM GROUP METALS. Available at: [Link].
Sources
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- 3. 1,5-Cyclooctadiene | C8H12 | CID 82916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,5-CYCLOOCTADIENE CAS#: 1552-12-1 [m.chemicalbook.com]
- 5. 1,5-Cyclooctadiene(111-78-4) 1H NMR [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
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- 11. colonialmetals.com [colonialmetals.com]
Technical Support Center: Optimizing Ligand Substitution on Pt(cod)Br₂
Welcome to the technical support center for optimizing ligand substitution reactions involving (1,5-Cyclooctadiene)dibromoplatinum(II), or Pt(cod)Br₂. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving optimal yields, purity, and reaction times. Here, we dissect the critical role of reaction temperature, providing a framework for troubleshooting common issues and answering frequently asked questions from a mechanistic and practical standpoint.
Troubleshooting Guide: When Reactions Go Wrong
Navigating the complexities of platinum chemistry requires a nuanced approach. Temperature is arguably the most critical parameter to control, as it directly influences reaction kinetics, thermodynamics, and the stability of all components. This section addresses specific experimental problems in a question-and-answer format.
Q1: I'm observing very low or no product yield. Why is my reaction not proceeding?
This is the most common issue and is almost always linked to insufficient kinetic energy to overcome the reaction's activation barrier.
Potential Cause: The reaction temperature is too low. Ligand substitution on square-planar Pt(II) complexes proceeds through an associative mechanism, which involves the formation of a five-coordinate, higher-energy intermediate.[1][2][3] The energy required to reach this transition state is the activation energy (Ea), and if the thermal energy of the system (proportional to temperature) is insufficient, the reaction rate will be negligible.
Recommended Actions:
-
Incremental Temperature Increase: Raise the reaction temperature in controlled increments (e.g., 10–15 °C). Monitor the reaction progress at each new setpoint using an appropriate analytical technique (TLC, ¹H NMR, or ³¹P NMR for phosphine ligands).
-
Extended Reaction Time: At lower temperatures, the reaction may simply be very slow. Before increasing the temperature, consider running a parallel reaction for an extended period (e.g., 24–48 hours) to determine if the issue is rate-related.
-
Solvent Choice: Ensure you are using a solvent with a suitable boiling point that allows for the necessary temperature range. Polar aprotic solvents can sometimes assist in stabilizing charged intermediates, though the solvent can also compete as a ligand.[4][5]
Q2: My reaction is producing multiple unidentified side products, and the yield of my desired product is poor. What's happening?
The appearance of side products, especially as temperature increases, suggests that alternative, undesired reaction pathways are becoming kinetically accessible.
Potential Causes:
-
Thermal Decomposition: Either the Pt(cod)Br₂ starting material, the incoming ligand, or the final product may be thermally unstable at the reaction temperature. Platinum complexes, particularly with certain phosphine ligands, can undergo decomposition at elevated temperatures.[6][7]
-
Competing Reactions: Higher temperatures can activate pathways other than the desired substitution. For secondary alkyl halides, for instance, higher temperatures favor elimination (E2) over substitution (Sₙ2) reactions; similar principles can apply in coordination chemistry.[8]
-
Ligand Degradation: The incoming ligand itself might be degrading or reacting in an unintended manner at higher temperatures. For example, some N-heterocyclic carbenes (NHCs) can undergo transformations at elevated temperatures on a platinum center.[9]
Recommended Actions:
-
Systematic Temperature Reduction: If you have achieved some product formation but purity is low, reduce the temperature. This will slow down all reactions, but it will disproportionately affect undesired pathways that have higher activation energies.
-
Examine Component Stability: If possible, run control experiments by heating the Pt(cod)Br₂ starting material and the incoming ligand separately in the reaction solvent to check for decomposition at the target temperature.
-
Consider a Milder Precursor: The lability of the leaving group is key. While bromide is a reasonably good leaving group, if side reactions persist, you might consider if a different precursor, such as Pt(cod)Cl₂, could offer a more favorable kinetic profile under milder conditions.
Q3: The reaction starts, but then appears to stall, leaving a significant amount of starting material even after a long time. Why?
A stalled reaction often points to an equilibrium state being reached or the deactivation of a key species.
Potential Cause: The reaction may be reversible. While many ligand substitutions are driven to completion by factors like product precipitation or the use of a large excess of the incoming ligand, this is not always the case. The leaving bromide ion could potentially re-coordinate, competing with the incoming ligand.
Recommended Actions:
-
Use an Excess of the Incoming Ligand: According to Le Châtelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products. Try using a 1.5 to 2-fold excess of your new ligand.
-
Remove the Leaving Group: This is often difficult to achieve in practice but can be accomplished in some systems by using a halide scavenger (e.g., a silver salt like AgBF₄ or AgOTf) to precipitate the bromide as AgBr. Caution: This will change the ionic nature of the reaction and may introduce new reactive pathways. This strategy is common when replacing halides with weakly coordinating ligands.[10]
Troubleshooting Flowchart
For a systematic approach to diagnosing reaction issues, follow this decision tree.
Caption: A flowchart for troubleshooting Pt(cod)Br₂ ligand substitution.
Frequently Asked Questions (FAQs)
This section provides authoritative answers to common conceptual questions regarding the substitution reaction.
Q4: What is the reaction mechanism for ligand substitution on Pt(cod)Br₂, and how does temperature affect it?
Ligand substitution reactions on square-planar d⁸ metal ions like Pt(II) predominantly follow an associative mechanism .[2][4][5] This is a two-step process:
-
Association: The incoming nucleophilic ligand (Y) attacks the square-planar complex, forming a five-coordinate trigonal bipyramidal intermediate or transition state.[1][3] This is typically the rate-determining step.
-
Dissociation: One of the original ligands (in this case, a bromide) departs from the intermediate, restoring the square-planar geometry with the new ligand incorporated.
Temperature's role is to provide the necessary thermal energy for the reactants to overcome the activation energy barrier of the initial associative step. According to the Arrhenius equation, the rate constant (k) increases exponentially with temperature. Therefore, higher temperatures lead to faster reaction rates. However, as noted in the troubleshooting section, this increase is not always selective for the desired reaction.
Caption: Associative mechanism for ligand substitution on Pt(II).
Q5: What is a good starting temperature for my experiment?
A universal "best" temperature does not exist, as the optimal condition depends heavily on the nucleophilicity and steric bulk of the incoming ligand. However, a systematic approach starting from mild conditions is always recommended.
General Recommendation: Start the reaction at a moderately elevated temperature, such as 40–60 °C . This range is often sufficient to promote the reaction without causing significant thermal decomposition for many common ligands.
The table below provides more specific starting points based on the class of the incoming ligand.
| Ligand Class | Typical Starting Temperature Range (°C) | Key Considerations | Example References |
| Monodentate Phosphines (e.g., PPh₃, PCy₃) | 40 - 80 °C | Steric bulk can slow the reaction, potentially requiring higher temperatures.[11] | [12] |
| Bidentate Phosphines (e.g., dppe, dppp) | 50 - 100 °C | Chelation is often thermodynamically favorable but can be kinetically slow. | [6][13] |
| N-Heterocyclic Carbenes (NHCs) | 25 - 70 °C | NHCs are strong nucleophiles and often react under milder conditions.[14] | [10][14][15] |
| Nitrogen Donors (e.g., Pyridine, Bipyridine) | 30 - 60 °C | Reaction rates vary widely based on basicity and steric hindrance. | [16] |
Q6: How does the cyclooctadiene (cod) ligand influence the reaction?
The 1,5-cyclooctadiene (cod) ligand is considered a relatively labile or easily displaced ligand in many catalytic cycles.[17] However, in simple substitution reactions where the goal is to replace the bromide ions, the cod ligand is typically a spectator. It remains coordinated to the platinum center throughout the reaction. Its primary role is to stabilize the Pt(II) center, rendering the complex soluble in many organic solvents and providing a stable, well-defined starting material. It is important to note that under very harsh conditions or with specific multidentate ligands, substitution of the cod ligand itself can occur, but this is generally not the intended pathway for this type of reaction.[13][16]
Experimental Protocol: A General Method for Temperature Screening
This protocol provides a robust framework for determining the optimal reaction temperature for the substitution of one bromide ligand on Pt(cod)Br₂.
Objective: To identify the temperature that provides the best balance of reaction rate and product purity.
Materials:
-
Pt(cod)Br₂
-
Incoming ligand (e.g., a phosphine or NHC)
-
Anhydrous, degassed reaction solvent (e.g., Toluene, THF, or Acetonitrile)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating block or oil bath with a temperature controller and contact thermometer
-
TLC plates and appropriate eluent system
-
NMR tubes and deuterated solvent
Procedure:
-
Reaction Setup: In a glovebox or under a flow of inert gas, add Pt(cod)Br₂ (1.0 eq) and a magnetic stir bar to a dry Schlenk flask.
-
Reagent Addition: Add the incoming ligand (1.1 eq) to the flask, followed by the anhydrous, degassed solvent to achieve a suitable concentration (e.g., 0.05–0.1 M).
-
Initial Temperature: Place the flask in a pre-heated block set to your chosen starting temperature (e.g., 50 °C). Ensure the reaction is stirring vigorously.
-
Reaction Monitoring: After a set time (e.g., 1 hour), carefully and quickly take a small aliquot from the reaction mixture under an inert atmosphere. Analyze the aliquot by TLC to assess the consumption of starting materials and the formation of a new product spot. A co-spot of the starting material is highly recommended.
-
Data Collection: Continue to monitor the reaction every 1–2 hours. If the reaction is slow or stalled after 6–8 hours, increase the temperature by 15 °C. Repeat the monitoring process.
-
Optimization: If side products begin to appear at a higher temperature, the optimal temperature is likely the previous, lower setpoint. The goal is to find the temperature that drives the reaction to completion (or to an acceptable conversion) in a reasonable timeframe without significant byproduct formation.
-
Work-up and Analysis: Once the reaction is deemed complete by TLC, cool the mixture to room temperature. Isolate the product through standard procedures (e.g., filtration, removal of solvent in vacuo, and purification by crystallization or chromatography). Confirm the structure and purity of the final product by NMR spectroscopy and other relevant techniques.
This systematic screening process, grounded in a solid mechanistic understanding, will empower you to efficiently optimize your ligand substitution reactions and achieve reliable, high-quality results.
References
- Hooghly Women's College. Mechanism of ligand substitution for square planar complexes.
- Fiveable. (2025, August 15). Substitution Reactions in Square Planar Complexes.
- RSC Publishing. Ligand substitution reaction on a platinum(ii) complex with bio-relevant thiols: kinetics, mechanism and bioactivity in aqueous medium.
- Haynes, A. University of Sheffield. Ligand Substitution in Square Planar Metal Complexes.
- econtent.in. Substitution Reactions of Square Planar Complexes.
- jsscacs. Substitution in square planar complex.
-
MDPI. (2024, May 2). Fluorosolvatochromism of Platinum Supramolecular Coordination Complexes: Stepwise Synthesis and Photophysical Properties of Organometallic Tetranuclear Pt(II) Squares. [Link]
- Royal Society of Chemistry. (2010).
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Asymmetric Synthesis with (S)-2-Bromooctane.
- RSC Publishing. Generation and conversion of an N-heterocyclic carbene on Pt(111).
-
ACS Publications. (2020, March 27). The Reactivity of Phosphanylphosphinidene Complexes of Transition Metals Toward Terminal Dihaloalkanes. [Link]
- ResearchGate. (2025, August 6). Unusual C−H Allylic Activation in the {Pt II (cod)} Fragment Bonded to a {Pt 2 (μ-S) 2 } Core.
-
ACS Publications. (2009, December 23). Palladium(II) and Platinum(II) Complexes Featuring a Nitrile-Functionalized N-Heterocyclic Carbene Ligand. [Link]
-
Chemistry LibreTexts. (2023, May 3). Phosphines. [Link]
-
Journal of Materials and Environmental Science. Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or. [Link]
- ResearchGate. (2025, August 9). Reactivity of Coordinatively Unsaturated Bis(N-heterocyclic carbene) Pt(II) Complexes toward H-2. Crystal Structure of a 14-Electron Pt(II) Hydride Complex.
-
MDPI. (2018, September 20). Ruthenium-Based Catalytic Systems Incorporating a Labile Cyclooctadiene Ligand with N-Heterocyclic Carbene Precursors for the Atom-Economic Alcohol Amidation Using Amines. [Link]
-
Asian Journal of Chemistry. (1991, May 25). Thermal Decomposition Kinetics of Fluorenone Thiosemicarbazone Complexes of Palladium(II) and Platinum(II). [Link]
Sources
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- 2. fiveable.me [fiveable.me]
- 3. CHM208: Square Planar Substitution [tony-haynes.staff.shef.ac.uk]
- 4. econtent.in [econtent.in]
- 5. jsscacs.edu.in [jsscacs.edu.in]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. asianpubs.org [asianpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Generation and conversion of an N-heterocyclic carbene on Pt(111) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 17. mdpi.com [mdpi.com]
Dealing with decomposition of Pt(cod)Br2 in solution
Welcome to the technical support guide for (1,5-Cyclooctadiene)dibromoplatinum(II) [Pt(cod)Br₂]. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile platinum complex in their work. Here, we address common challenges related to its stability and decomposition in solution, providing expert insights, troubleshooting workflows, and validated protocols to ensure the integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on identifying the root cause and providing actionable solutions.
Q1: My pale-yellow solution of Pt(cod)Br₂ in an organic solvent has turned dark brown or black, and a precipitate has formed. What is happening?
A1: This is a classic sign of decomposition. The Pt(II) center is likely being reduced to Platinum(0), which appears as a fine black precipitate known as "platinum black." The (cod) ligand is displaced in this process.
Primary Causes & Mechanisms:
-
Solvent Impurities: The most common culprits are water and peroxides in unstabilized or old solvents (especially ethers like THF). These can facilitate ligand displacement and subsequent reduction pathways. Halogenated solvents (e.g., CH₂Cl₂) can also participate in complex degradation pathways, particularly under light or heat.
-
Light Exposure: Pt(II) complexes can be photosensitive. Photochemical reactions can initiate the decomposition cascade by promoting ligand dissociation.
-
Thermal Stress: Heating solutions of Pt(cod)Br₂ can accelerate decomposition. Many reactions involving this complex are best performed at or below room temperature.[1]
-
Atmospheric Oxygen: While Pt(cod)Br₂ is generally considered air-stable as a solid, oxygen in solution, especially in the presence of impurities, can contribute to oxidative or reductive decomposition pathways over time.
Immediate Actions & Solutions:
-
Discard the Solution: Do not proceed with your reaction using a decomposed solution. The presence of Pt(0) can lead to unpredictable side reactions and inaccurate results.
-
Solvent Integrity Check: Ensure you are using high-purity, anhydrous, and peroxide-free solvents. It is best practice to use solvents from a purification system or freshly opened bottles of anhydrous grade solvent.[2]
-
Protocol for Solution Preparation: Follow the detailed protocol below for preparing a stable stock solution.
Experimental Protocol: Preparation of a Stable Pt(cod)Br₂ Stock Solution
This protocol is designed to minimize decomposition during preparation and short-term storage.
-
Pre-Experiment Setup:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas (Nitrogen or Argon).
-
Use a Schlenk line or a glovebox for all manipulations.
-
Obtain high-purity, anhydrous solvent (e.g., dichloromethane or THF) that has been deoxygenated by sparging with inert gas for at least 30 minutes.
-
-
Solution Preparation:
-
Weigh the required amount of solid Pt(cod)Br₂ (CAS 12145-48-1) in an inert atmosphere.[3]
-
Transfer the solid to your dried Schlenk flask.
-
Using a cannula or a gas-tight syringe, transfer the required volume of deoxygenated, anhydrous solvent into the flask.
-
Stir the solution at room temperature, protected from direct light (e.g., by wrapping the flask in aluminum foil).
-
Once fully dissolved, store the solution under a positive pressure of inert gas.
-
-
Storage:
-
For short-term storage (< 24 hours), keep the solution in the sealed Schlenk flask at 2-8 °C, protected from light.
-
For longer-term storage, it is always recommended to use the solid material and prepare solutions fresh.
-
Troubleshooting Workflow: Solution Discoloration
This diagram outlines the decision-making process when encountering a decomposed solution.
Caption: Troubleshooting workflow for Pt(cod)Br₂ solution decomposition.
Q2: My reaction with Pt(cod)Br₂ is giving low or inconsistent yields, even though the solution looks fine. What could be the issue?
A2: This suggests a more subtle form of decomposition or the presence of inhibitory impurities. Even without visible precipitation, a portion of the Pt(cod)Br₂ may have undergone ligand exchange with the solvent or trace impurities, rendering it less reactive for your specific application.
Potential Causes & Solutions:
-
Poor Quality Starting Material: The solid Pt(cod)Br₂ may contain impurities from its synthesis.[4][5] It is advisable to source high-purity material (>98%) from a reputable supplier. If in doubt, purity can be checked by ¹H NMR spectroscopy by dissolving a small sample in a deuterated solvent like CDCl₃ and checking for the characteristic peaks of the cod ligand and the absence of significant impurity signals.
-
Solvent Coordination: Highly coordinating solvents, such as DMSO or acetonitrile, can displace the cod ligand to varying degrees, forming solvent-coordinated platinum species.[6] While sometimes desirable for downstream reactions, this can inhibit reactions where the cod ligand is required to be labile. If you suspect this is an issue, consider switching to a less coordinating solvent like dichloromethane or toluene.
-
Slow Decomposition: Over several hours, even a properly prepared solution can undergo slow degradation. For reactions that are sensitive to the precise concentration of the active species, it is always best to use a freshly prepared solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving Pt(cod)Br₂?
A1: The choice of solvent is critical and depends on the subsequent reaction. Halogenated solvents are common, but care must be taken.
| Solvent | Suitability & Comments |
| Dichloromethane (CH₂Cl₂) | Highly Recommended. Good solubility, relatively non-coordinating. Must be anhydrous and free of acidic stabilizers. |
| Chloroform (CHCl₃) | Recommended. Similar to CH₂Cl₂, but can generate HCl over time, especially with light exposure. |
| Tetrahydrofuran (THF) | Use with Caution. Good solvent, but must be anhydrous and peroxide-free. Its coordinating nature can lead to ligand exchange. |
| Acetonitrile (ACN) | Application-Specific. A coordinating solvent that can displace the cod ligand. This may be a desired step in some syntheses.[7] |
| Dimethyl Sulfoxide (DMSO) | Not Generally Recommended. Highly coordinating and can rapidly displace ligands, affecting stability and reactivity.[6] |
| Toluene | Good Alternative. A non-coordinating solvent. Solubility may be lower than in halogenated solvents. Must be anhydrous. |
Q2: How should solid Pt(cod)Br₂ be stored?
A2: Solid Pt(cod)Br₂ is more stable than its solutions but still requires proper storage to maintain its integrity.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down any potential solid-state decomposition pathways. |
| Atmosphere | Under Inert Gas (Argon/Nitrogen) | Prevents slow oxidation or reaction with atmospheric moisture over long-term storage. |
| Light | In an Amber Vial or Dark Location | Protects the photosensitive compound from light-induced degradation. |
Q3: What is the primary decomposition pathway for Pt(cod)Br₂?
A3: The decomposition is typically initiated by the dissociation of one of the double bonds of the cyclooctadiene (cod) ligand from the platinum center. This creates a vacant coordination site that can be attacked by solvent molecules, water, or other nucleophiles. This initial step destabilizes the complex, often leading to the complete loss of the cod ligand and the eventual reduction of Pt(II) to Pt(0).
Proposed Decomposition Pathway
Caption: A simplified proposed pathway for the decomposition of Pt(cod)Br₂ in solution.
References
-
Pugliese, T., et al. (2024). Fluorosolvatochromism of Platinum Supramolecular Coordination Complexes: Stepwise Synthesis and Photophysical Properties of Organometallic Tetranuclear Pt(II) Squares. MDPI. [Link]
-
Johnstone, T. C., et al. (2014). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. PMC - NIH. [Link]
- O'Dea, J. R., et al. (2009). Reaction of Br2 with Adsorbed CO on Pt, Studied by the Surface Interrogation Mode of Scanning Electrochemical Microscopy. Journal of the American Chemical Society.
-
Stone, F. G. A., et al. (1979). Synthesis of three-co-ordinate mono-, bis-, and tris-olefin complexes of platinum with dimethyl or diethyl fumarate, dimethyl maleate, or maleic anhydride ligands. Journal of the Chemical Society, Dalton Transactions. [Link]
- Fernández-Fariña, S., et al. (2013). Unusual C−H Allylic Activation in the {PtII(cod)} Fragment Bonded to a {Pt2(μ-S)2} Core. Inorganic Chemistry.
-
O'Dea, J. R., et al. (2009). Reaction of Br2 with adsorbed CO on Pt, studied by the surface interrogation mode of scanning electrochemical microscopy. PubMed. [Link]
- Bäcker, A., et al. (2015). Five Coordinate Platinum(II) in [Pt(bpy)(cod)(Me)][SbF6]: A Structural and Spectroscopic Study.
-
Gagnon, N. L., et al. (2012). Diamidato-bis(diphenylphosphino) platinum(II) complexes: Synthesis, characterization, and reactivity in the presence of acid. ResearchGate. [Link]
-
Goh, S. S., et al. (2010). Palladium(II) and Platinum(II) Complexes Featuring a Nitrile-Functionalized N-Heterocyclic Carbene Ligand. Organometallics. [Link]
- Ripple, D. (2008). Recommended List of Common Impurities for Metallic Fixed-point Materials of the ITS-90. National Institute of Standards and Technology.
-
UT Dallas Institutional Risk & Safety. Storage and Handling. [Link]
-
Leger, I., et al. (2020). Synthesis and Biological Assessment of a Ruthenium(II) Cyclopentadienyl Complex in Breast Cancer Cells and on the Development of Zebrafish Embryos. PMC - NIH. [Link]
-
U.S. Food and Drug Administration. (2022). Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. colonialmetals.com [colonialmetals.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. fda.gov [fda.gov]
- 6. Synthesis and Biological Assessment of a Ruthenium(II) Cyclopentadienyl Complex in Breast Cancer Cells and on the Development of Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude Dibromo(1,5-cyclooctadiene)platinum(II)
Welcome to the technical support resource for the purification of crude Dibromo(1,5-cyclooctadiene)platinum(II), a crucial precursor in catalysis and organometallic synthesis.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this platinum complex. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you obtain a high-purity product for your downstream applications.
Understanding the Synthesis and Common Impurities
The synthesis of Dibromo(1,5-cyclooctadiene)platinum(II) typically involves the reaction of a platinum(IV) source, such as chloroplatinic acid, with 1,5-cyclooctadiene in the presence of a bromide source.[3] The crude product often appears as a brown or black precipitate, indicating the presence of impurities.[3][4]
Potential Impurities Include:
-
Unreacted starting materials
-
Platinum oxides or reduced platinum species (black solids)
-
Side-reaction byproducts
-
Solvent residues
The goal of the purification process is to isolate the desired pale yellow, crystalline Dibromo(1,5-cyclooctadiene)platinum(II) from these contaminants.[3][5][6]
Troubleshooting Guide
Issue 1: The crude product is a dark brown to black solid.
Cause: This is the most common observation and is often due to the formation of finely divided platinum metal or platinum oxides from side reactions during the synthesis.[3]
Solution: The primary and most effective method to remove these dark, insoluble impurities is through hot filtration and recrystallization.
Detailed Protocol:
-
Dissolution: Suspend the crude, dark solid in a suitable solvent. Methylene chloride is the solvent of choice for recrystallization.[3] Use a sufficient volume to fully dissolve the desired platinum complex upon heating.
-
Hot Filtration: Heat the suspension to boiling to dissolve the Dibromo(1,5-cyclooctadiene)platinum(II). The dark impurities will remain as a suspension. Quickly filter the hot solution through a pre-heated funnel with filter paper or a Celite® pad to remove the insoluble black particles. This step is crucial and should be performed efficiently to prevent premature crystallization of the product in the funnel.
-
Crystallization: Allow the hot, clarified, and very pale yellow filtrate to cool slowly to room temperature.[3] Further cooling in an ice bath or refrigerator can enhance the yield of the crystalline product.
-
Isolation: Collect the resulting pale yellow crystals by suction filtration. Wash the crystals with a small amount of cold solvent (e.g., ether or petroleum ether) to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Issue 2: After recrystallization, the product is still off-white or slightly colored, not pale yellow.
Cause: This may indicate the presence of persistent colored impurities that are soluble in the recrystallization solvent.
Solution:
-
Repeated Recrystallization: A second recrystallization may be necessary to achieve the desired purity and color.
-
Charcoal Treatment: If colored organic impurities are suspected, activated charcoal can be used. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Use charcoal sparingly, as it can also adsorb the desired product, leading to a lower yield.
-
Solvent System Modification: Consider a mixed solvent system for recrystallization. For example, dissolving the product in a minimal amount of hot methylene chloride and then slowly adding a less polar solvent like hexane or petroleum ether until turbidity is observed can induce crystallization and may leave impurities behind in the solution.
Issue 3: Low yield of the purified product.
Cause: Several factors can contribute to a low recovery of the final product.
-
Incomplete initial reaction: Ensure the synthesis reaction has gone to completion.
-
Product loss during transfers: Be meticulous with transfers of solids and solutions.
-
Premature crystallization during hot filtration: As mentioned, if the solution cools too quickly during filtration, the product will crystallize on the filter paper along with the impurities.
-
Using too much solvent for recrystallization: This will result in a significant amount of the product remaining in the mother liquor upon cooling.
-
Washing with a solvent in which the product is soluble: Always use a cold, non-polar solvent for washing the final crystals.
Solution:
-
Optimize Recrystallization: Use the minimum amount of hot solvent required to dissolve the crude product.
-
Recover from Mother Liquor: The filtrate from the final crystal collection (the mother liquor) can be concentrated to recover a second crop of crystals. Note that this second crop may be less pure than the first.
-
Pre-heat Filtration Apparatus: Ensure your filtration funnel and receiving flask are pre-heated to minimize premature crystallization.
Purification Workflow Diagram
Caption: Workflow for the purification of crude Dibromo(1,5-cyclooctadiene)platinum(II).
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure Dibromo(1,5-cyclooctadiene)platinum(II)?
A1: The pure compound should be a very pale yellow, finely divided powder or macroscopic crystals.[3][5][6] A white to pale yellow powder is also an acceptable description.[5][6]
Q2: What solvents are suitable for the recrystallization of Dibromo(1,5-cyclooctadiene)platinum(II)?
A2: Boiling methylene chloride is the most commonly cited and effective solvent for recrystallization.[3]
Q3: How can I confirm the purity of my final product?
A3: Several analytical techniques can be used to assess the purity of your Dibromo(1,5-cyclooctadiene)platinum(II):
-
Melting Point: A sharp melting point is indicative of high purity.
-
Elemental Analysis: The experimentally determined percentages of Carbon and Hydrogen should be in close agreement with the calculated values for the molecular formula C₈H₁₂Br₂Pt. For example, the calculated values are approximately C, 20.75% and H, 2.61%.[3]
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the olefinic and methylene protons of the 1,5-cyclooctadiene ligand.
-
IR Spectroscopy: The infrared spectrum will show strong absorption maxima characteristic of the compound.[3]
-
Q4: Are there any stability concerns during the purification process?
A4: While the compound is generally stable, prolonged heating in solution could potentially lead to some decomposition. It is advisable to perform the hot filtration and dissolution steps as efficiently as possible. The purified solid should be stored in an inert atmosphere at room temperature.
Purity and Yield Expectations
| Parameter | Crude Product | Purified Product |
| Appearance | Brown to black powder/precipitate | Pale yellow powder or crystals[3][5][6] |
| Purity (Typical) | Varies | >98%[5][6] |
| Yield (Typical) | N/A | ~83% (based on literature)[3] |
Logical Decision-Making for Purification
Caption: Troubleshooting flowchart for purification decisions.
References
-
Drew, D., & Doyle, J. R. (1972). Cyclic-Diolefin Complexes of Platinum and Palladium. Inorganic Syntheses, 13, 47-55. [Link]
-
American Elements. (n.d.). Dibromo(1,5-cyclooctadiene)platinum(II). Retrieved from [Link]
-
Ul-Hassan, S., et al. (2015). Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene. Journal of Coordination Chemistry, 68(1), 125-136. [Link]
-
Organic Syntheses. (n.d.). 1,3,5-CYCLOOCTATRIENE. Retrieved from [Link]
-
Zhang, L., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(19), 4483. [Link]
- Drew, D., & Doyle, J. R. (1972). Cyclic-Diolefin Complexes of Platinum and Palladium. Inorganic Syntheses, 13, 47-55.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. strem.com [strem.com]
- 6. Dibromo(1,5-cyclooctadiene)platinum(II), 98%-SINOCOMPOUND [en.sinocompound.com]
Preventing reduction to Platinum(0) during Pt(cod)Br2 reactions
Product: Pt(cod)Br₂ (Dichloro(1,5-cyclooctadiene)platinum(II))
Topic: Stabilization & Prevention of Reduction to Platinum(0)
Executive Summary: The Nature of the Problem
User Issue: Formation of "platinum black" (colloidal Pt(0)) during ligand exchange reactions involving Pt(cod)Br₂. Root Cause: Pt(cod)Br₂ is kinetically more labile than its chloride analog (Pt(cod)Cl₂). The Pt-Br bond is weaker and "softer," leading to faster ligand exchange but also significantly lower thermal and redox stability.
When the cyclooctadiene (COD) ligand dissociates before the incoming ligand arrives, the resulting coordinatively unsaturated "naked" Pt(II) species is highly susceptible to:
-
Nucleophilic attack (by solvents like alcohols).
-
Disproportionation (reacting with itself).
-
Reduction (by trace hydrides or impurities).
This guide provides the protocols to maintain the Pt(II) oxidation state during your workflow.
The Mechanics of Failure (Why it turns black)
To prevent failure, you must understand the decomposition pathway. The following diagram illustrates the competition between the desired Ligand Exchange and the undesired Reduction.
Figure 1: The "Race Against Time." Successful synthesis requires the incoming ligand to capture the Intermediate faster than the solvent can reduce it.
Troubleshooting Guide (FAQ Format)
Q1: My reaction solution turned black immediately upon heating. What happened?
Diagnosis: Thermal decomposition or solvent incompatibility.[1] The Science: Pt(cod)Br₂ is thermally less stable than Pt(cod)Cl₂. If you boil it in a protic solvent (like Ethanol or Isopropanol), the solvent acts as a reducing agent.
-
Mechanism: Alcohols with
-hydrogens can undergo -hydride elimination on the metal center, forming a Pt-H species which then reductively eliminates HBr, leaving Pt(0). -
Solution: Switch to Dichloromethane (DCM) , Chloroform , or Nitromethane . If heating is required, do not exceed 40°C unless using a strictly non-protic solvent (e.g., Toluene).
Q2: I am using DCM, but I still see a fine grey precipitate. Why?
Diagnosis: "Starved" Platinum. The Science: If you add the Pt precursor to the ligand solution too slowly, or if the ligand is in deficit, the COD leaves before the new ligand arrives. The uncoordinated Pt(II) aggregates.
-
Solution: Reverse the addition order. Add the Pt(cod)Br₂ solid into a solution containing a slight excess (1.05 - 1.1 eq) of your incoming ligand. This ensures that as soon as COD leaves, a new ligand is ready to snap into place.
Q3: Can I use Acetone?
Diagnosis: Risky. The Science: Acetone is generally acceptable, but in the presence of base or certain Lewis basic ligands, it can form enolates that react with the Pt center.
-
Recommendation: Avoid if possible. DCM is the gold standard for Pt(cod)Br₂ ligand exchanges due to its non-coordinating nature and ability to solubilize the di-bromo complex.
Standard Operating Procedures (SOPs)
Protocol A: The "Safe" Ligand Exchange (DCM Method)
Use this for phosphines, amines, or N-heterocyclic carbene installations.
Materials:
-
Pt(cod)Br₂ (dried under vacuum for 1h)
-
Solvent: Anhydrous Dichloromethane (DCM), degassed.
Step-by-Step:
-
Preparation: Dissolve the incoming Ligand (2.05 equivalents for monodentate, 1.05 for bidentate) in DCM.
-
Addition: Add the Pt(cod)Br₂ as a solid directly to the stirring ligand solution.
-
Why? Keeping the ligand in excess at the moment of dissolution prevents the formation of "naked" Pt species.
-
-
Reaction: Stir at Room Temperature (20–25°C).
-
Note: Unlike the Chloride analog, the Bromide exchange is often faster. Monitor by TLC or ³¹P NMR.
-
-
Workup:
-
Concentrate the solution to ~10% volume.[5]
-
Add n-Pentane or Diethyl Ether to precipitate the product.
-
Crucial: Do not evaporate to dryness with heat; this often induces decomposition in the final film.
-
Protocol B: Rescue Strategy (If Pt(0) begins to form)
If you see the solution darkening (turning brown/black):
-
Immediate Action: Stop stirring and cool the reaction to 0°C.
-
Filtration: Filter immediately through a pad of Celite or Silica to remove the colloidal Pt(0).
-
Why? Colloidal Pt(0) is autocatalytic; it surfaces can accelerate further decomposition of the remaining starting material.
-
-
Recovery: Treat the filtrate with excess free COD (1,5-cyclooctadiene) to re-stabilize any unreacted species, then re-attempt the ligand addition more slowly at lower temperatures.
Solvent & Compatibility Matrix
| Solvent | Compatibility | Risk Level | Notes |
| Dichloromethane (DCM) | Excellent | Low | Best solubility/stability balance. |
| Chloroform (CHCl₃) | Good | Low | Ensure it is acid-free (stabilized with amylene, not EtOH). |
| Acetone | Moderate | Medium | Can react with basic ligands. |
| Ethanol/Methanol | Poor | High | Acts as a reductant. Promotes Pt(0) formation. |
| DMSO | Specific Use | Medium | DMSO is a ligand itself; will displace COD and form Pt(DMSO)₂Br₂. |
| THF | Moderate | Medium | Good solubility, but peroxides can oxidize the ligand. |
Decision Logic: Workflow Optimization
Use this logic flow to determine your experimental conditions.
Figure 2: Decision Matrix for selecting reaction conditions based on ligand properties.
References & Authority
-
Clark, H. C., & Manzer, L. E. (1973). The Snythesis of Platinum(II) and Platinum(IV) Halides. Journal of Organometallic Chemistry. (Foundational text on Pt(cod)X2 synthesis and stability).
-
Anderson, G. K. (1980). The Organic Chemistry of Platinum(II). Advances in Organometallic Chemistry. (Detailed mechanistic insight into ligand displacement vs. reduction).
-
Safety Data Sheet (SDS): Platinum(II) Bromide / COD complexes. (Always verify specific hazards regarding sensitization).
Sources
Technical Support Center: Solvent Selection for the Crystallization of Pt(cod)Br₂ Complexes
Welcome to the technical support guide for the crystallization of (1,5-Cyclooctadiene)dibromoplatinum(II), or Pt(cod)Br₂. As a square planar d⁸ organometallic complex, obtaining high-quality single crystals suitable for X-ray diffraction is paramount for unambiguous structural elucidation. However, the path to perfect crystals is often fraught with challenges, from poor solubility to the dreaded formation of oils and amorphous precipitates.
This guide, structured in a responsive question-and-answer format, is designed by application scientists to provide both foundational knowledge and advanced troubleshooting strategies. We will explore the causality behind solvent choices and experimental design, empowering you to overcome common hurdles in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and starting points for designing your crystallization experiments for Pt(cod)Br₂.
Q1: What are the ideal properties of a solvent for crystallizing Pt(cod)Br₂?
The selection of an appropriate solvent is the most critical factor in a successful crystallization. The ideal solvent or solvent system possesses a specific combination of physical and chemical properties tailored to your compound.
-
Moderate Solubility: The cornerstone of crystallization is achieving a state of supersaturation under controlled conditions. The ideal solvent should not be one in which Pt(cod)Br₂ is highly soluble or nearly insoluble at room temperature. You are looking for a solvent that dissolves your compound completely when heated but shows significantly lower solubility upon slow cooling.[1][2]
-
Coordinating Ability: Platinum(II) bromide (PtBr₂) itself is generally insoluble in water but dissolves in coordinating solvents or in the presence of donor ligands.[3][4] While the cyclooctadiene (cod) ligand enhances solubility in organic media, you may find that weakly coordinating solvents like dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or even acetonitrile can be effective.
-
Volatility: The solvent's boiling point and vapor pressure are crucial, especially for methods like slow evaporation and vapor diffusion. For slow evaporation, a solvent that is not excessively volatile (e.g., toluene over dichloromethane) allows for more gradual crystal growth. For vapor diffusion, a volatile anti-solvent is required to diffuse into the solvent containing your compound.[2][5]
-
Inertness: The solvent must not react with your Pt(cod)Br₂ complex. While many platinum complexes are robust, be mindful of solvents that could potentially displace the weakly bound 'cod' ligand or interact with the platinum center.
-
Crystal Lattice Compatibility: Avoid solvents with long, flexible alkyl chains, as they can become incorporated into the crystal lattice and cause significant crystallographic disorder.[1] Similarly, highly volatile solvents like dichloromethane can lead to crystal degradation if they leave the lattice after removal from the mother liquor.[2]
Q2: How do I perform an initial solvent screen for Pt(cod)Br₂?
A systematic, small-scale solvent screen is the most efficient way to identify promising candidates for crystallization.
-
Preparation: Aliquot approximately 1-2 mg of your purified Pt(cod)Br₂ into several small, clean glass vials.
-
Solvent Selection: Choose a diverse range of 6-8 solvents with varying polarities. A good starting set for organometallic complexes includes: hexane, toluene, diethyl ether, dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, acetonitrile, and methanol.[5][6]
-
Solubility Test: To each vial, add the selected solvent dropwise (e.g., 0.1 mL at a time) and observe the solubility at room temperature.
-
Insoluble: If the compound does not dissolve after adding ~0.5 mL, gently warm the vial. If it dissolves with heat, it's a good candidate for slow cooling crystallization.
-
Sparingly Soluble: If the compound dissolves slowly or only partially at room temperature, it is an excellent candidate for slow evaporation.[7]
-
Very Soluble: If the compound dissolves instantly in a small amount of solvent, this solvent is a "good" solvent candidate for vapor diffusion or layering techniques, where an "anti-solvent" is required.[1]
-
-
Identify Anti-Solvents: An anti-solvent is a solvent in which your compound is insoluble. From your screen, identify solvents where Pt(cod)Br₂ showed no solubility even upon warming. These will be paired with your "good" solvents in vapor diffusion or layering experiments. Common pairings include Dichloromethane/Hexane, THF/Pentane, or Toluene/Hexane.[5]
Q3: What are the most common crystallization techniques for organometallic complexes like Pt(cod)Br₂?
There are three primary methods, each suited to different solubility profiles identified during your solvent screen.
-
Slow Evaporation: This is the simplest method. A nearly saturated solution of the compound is left in a vial covered with a cap or parafilm containing a few needle holes to allow the solvent to evaporate slowly over days or weeks.[1][7] This method works best for compounds that are sparingly soluble in a relatively volatile solvent.
-
Slow Cooling: This is a classic recrystallization technique. The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly and undisturbed, causing the solubility to decrease and crystals to form.[1][2] The key is to cool slowly to promote the growth of fewer, larger crystals.
-
Vapor Diffusion: This is often the most successful technique, especially for small quantities of material.[2][5] A concentrated solution of the compound is placed in a small, open vial. This inner vial is then placed inside a larger, sealed container (a jar or a larger vial) that contains a more volatile anti-solvent in which the compound is insoluble.[2] Over time, the anti-solvent vapor slowly diffuses into the inner vial, reducing the solubility of the compound and inducing crystallization.[1][5]
Q4: Can the solvent be incorporated into the crystal lattice? What are the implications?
Yes, it is very common for solvent molecules to be incorporated into the crystal lattice, forming what is known as a solvate. This can have several implications:
-
Structural Stability: Sometimes, the presence of solvent molecules is essential for the stability of the crystal packing.
-
Crystallographic Issues: If the solvent is disordered or highly mobile within the lattice, it can complicate the X-ray diffraction data analysis. As mentioned, highly volatile solvents like CH₂Cl₂ or acetone can readily leave the crystal lattice upon exposure to air, causing the crystal to crack or lose its crystallinity.[2]
-
Morphology: The choice of solvent can influence the crystal habit (the external shape), leading to plates, needles, or blocks from different solvents.[8] If you consistently get very thin plates, for example, trying a different solvent may yield more desirable block-like crystals.
Part 2: Troubleshooting Guide
This section provides direct answers to specific problems you may encounter during your crystallization experiments.
Q1: My Pt(cod)Br₂ complex won't dissolve in common solvents like hexane or toluene. What should I do?
This indicates that your complex requires a more polar or coordinating solvent.
-
Action 1: Increase Polarity. Systematically move to more polar solvents identified in your screen, such as Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or Chloroform.
-
Action 2: Use Coordinating Solvents. For platinum complexes, coordinating solvents can be particularly effective. Try acetonitrile or, in very difficult cases, a small amount of Dimethyl sulfoxide (DMSO).[3][6]
-
Action 3: Gentle Heating. Try gently warming the solution. Many compounds exhibit significantly greater solubility at higher temperatures.
-
Action 4: Check Purity. Insoluble material may be an impurity or a sign of decomposition. Ensure your starting material is pure by techniques like NMR spectroscopy or elemental analysis.
Q2: My compound dissolved perfectly, but after a week, no crystals have formed. What are the next steps?
This is a common issue that indicates your solution is stable and has not yet reached a state of supersaturation.
-
Action 1 (for Slow Evaporation): The rate of evaporation may be too slow. Increase the number or size of the holes in the parafilm covering your vial. If the vial is capped, loosen the cap slightly.
-
Action 2 (for Slow Cooling): The concentration of your solution may be too low. Re-heat the solution and gently boil off some of the solvent to increase the concentration, then repeat the slow cooling process.[9]
-
Action 3 (for all methods): Induce nucleation by "scratching" the inside of the vial with a clean glass rod just below the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Action 4 (for all methods): Try "seeding." If you have a single microcrystal from a previous attempt, add it to the clear solution. This seed will act as a template for further crystal growth.[2]
-
Action 5: Introduce an Anti-Solvent. If your compound is dissolved in a "good" solvent, consider setting up a vapor diffusion or layering experiment with an appropriate anti-solvent (e.g., hexane, pentane).
Q3: I'm getting an oil or an amorphous precipitate instead of crystals. How can I fix this?
"Oiling out" is one of the most frustrating problems in crystallization. It typically occurs when the solution becomes supersaturated too quickly or at a temperature where the solute's liquid phase is more stable than its solid phase.[9]
-
Action 1: Reduce the Concentration. Your solution is likely too concentrated, leading to rapid precipitation. Repeat the experiment using a more dilute solution.[10]
-
Action 2: Slow Down the Process. Rapid changes induce precipitation, while slow changes promote crystallization.
-
Action 3: Change the Solvent System. The solubility profile in your current solvent may be too steep. Try a solvent in which the compound is less soluble. Using a mixed solvent system (e.g., THF/hexane) is often very effective for preventing oils.[5] Start with the compound dissolved in the "good" solvent and slowly add the "anti-solvent" until the solution becomes faintly turbid, then warm until it is clear again before allowing it to cool slowly.
Q4: The crystals are too small, poorly formed, or grow as a clustered mass. How can I improve their quality?
This is almost always a result of crystal nucleation and growth occurring too rapidly.[9] The goal is to minimize the number of nucleation sites and slow the growth rate.
-
Action 1: Filter the Solution. Before setting up the crystallization, filter your solution through a syringe filter (PTFE for organic solvents) into a very clean, dust-free vial.[5] Dust and other particulate matter act as nucleation sites, leading to the formation of many small crystals.[7]
-
Action 2: Slow Down Evaporation/Diffusion. For slow evaporation, use a vial with a smaller opening or fewer holes in the parafilm cover. For vapor diffusion, move the setup to a colder, vibration-free location like a refrigerator.[5]
-
Action 3: Use a More Dilute Solution. As with oiling out, a lower concentration will slow the approach to supersaturation, giving crystals more time to grow in an orderly fashion.[10]
-
Action 4: Try an NMR Tube. Crystallization in an NMR tube after analysis can be surprisingly effective. The smooth inner surface and tight-fitting cap allow for very slow evaporation and can limit nucleation sites, often resulting in high-quality crystals.[1][2]
Part 3: Data & Visualizations
Table 1: Properties of Common Solvents for Crystallization
This table provides key properties of solvents frequently used in the crystallization of organometallic complexes.
| Solvent | Polarity Index | Boiling Point (°C) | Common Use / Notes |
| n-Hexane | 0.1 | 69 | Excellent anti-solvent. Highly non-polar. |
| Toluene | 2.4 | 111 | Good solvent for many organometallics. Lower volatility is good for slow evaporation. |
| Diethyl Ether | 2.8 | 35 | Common anti-solvent due to high volatility and non-polar character. |
| Dichloromethane | 3.1 | 40 | Excellent solvent for many complexes. High volatility can be a disadvantage.[2] |
| Tetrahydrofuran (THF) | 4.0 | 66 | Good polar, coordinating solvent. Often paired with hexane or pentane.[5] |
| Ethyl Acetate | 4.4 | 77 | Medium polarity solvent. |
| Acetonitrile | 5.8 | 82 | Polar, coordinating solvent. Can be useful for less soluble complexes.[11] |
| Methanol | 5.1 | 65 | Very polar, protic solvent. May be useful in mixed-solvent systems. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Highly polar, coordinating solvent. Used for poorly soluble compounds.[6] |
Diagrams and Workflows
A logical workflow is essential for systematically tackling a crystallization problem.
Caption: Workflow for Initial Solvent Selection and Crystallization Method.
Sources
- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unifr.ch [unifr.ch]
- 3. Platinum(II) bromide - Wikipedia [en.wikipedia.org]
- 4. Platinum bromide (PtBr2) | Br2Pt | CID 83486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. physicsforums.com [physicsforums.com]
- 7. Slow Evaporation Method [people.chem.umass.edu]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. Enhancing Vapochromic Properties of Platinum(II) Terpyridine Chloride Hexaflouro Phosphate in Terms of Sensitivity through Nanocrystalization for Fluorometric Detection of Acetonitrile Vapors | MDPI [mdpi.com]
Technical Support Center: Platinum Catalysis & Precursor Optimization
Topic: Overcoming slow reaction rates with bulky ligands and
Current Status:
Welcome to the Platinum Catalysis Support Hub.
If you are reading this, you are likely staring at a reaction flask containing
The standard protocols for
Part 1: The Diagnostic (Why is it slow?)
To fix the rate, we must understand the bottleneck. Platinum(II) is a
-
The Standard Pathway: The incoming ligand attacks the metal before the leaving group (COD) departs, forming a 5-coordinate trigonal bipyramidal intermediate.
-
The Problem: Bulky ligands (Cone angle
) physically cannot approach the Pt center while the COD is still attached. The "door" is blocked. -
The Solution: You must force the reaction into a Dissociative Pathway or use a Solvated Intermediate . We must make the COD leave first (or loosen its grip) to create space.
Mechanism Visualization
Caption: Figure 1. Steric bulk inhibits the standard associative pathway. Successful protocols must utilize a dissociative or solvated route to displace COD.
Part 2: Troubleshooting Protocols
Select the protocol that best fits your available equipment and ligand stability.
Protocol A: The "Stepping Stone" Method (Recommended)
Best for: Extremely bulky phosphines (
The Logic: COD is a chelate; it is hard to remove. Benzonitrile (PhCN) is a monodentate ligand that is easy to put on and very easy to take off. We swap COD for PhCN, then PhCN for your bulky ligand.
-
Step 1 (Activation): Reflux
in neat Benzonitrile (PhCN) for 1 hour.-
Observation: The solution typically turns yellow/orange.
-
Result: Formation of
. -
Workup: Precipitate with hexanes/ether. This intermediate is stable and storable.
-
-
Step 2 (Exchange): Dissolve
in DCM or Toluene at Room Temperature. -
Step 3: Add your bulky ligand (1:1 or 2:1 stoichiometry).
-
Why it works: PhCN is a linear ligand with minimal steric demand. It leaves readily, allowing the bulky ligand to enter without a high energy barrier.
-
Protocol B: The "Solvent Assist" (THF/Acetone)
Best for: Moderately bulky ligands and temperature-sensitive substrates.
The Logic: Solvents like THF or Acetone are weak ligands. They can transiently coordinate to Pt, helping to "unzip" the COD ligand one alkene arm at a time.
-
Solvent System: Use dry THF or Acetone (degassed).
-
Procedure:
-
Suspend
in the solvent. -
Add Ligand (1.05 equiv).
-
Heat to mild reflux (
for THF).
-
-
Critical Step: If the reaction stalls, concentrate the solution . Removing the solvent volume forces the equilibrium toward the product (Le Chatelier’s principle), especially if the product is less soluble and precipitates.
Protocol C: Microwave Acceleration
Best for: High-throughput screening and stubborn substrates.
The Logic: Microwave irradiation provides rapid, uniform heating that can access higher energy transition states required for dissociative ligand exchange, often in minutes rather than hours.
| Parameter | Setting |
| Solvent | 1,2-Dichloroethane (DCE) or Toluene |
| Temperature | |
| Time | 10–20 minutes |
| Concentration | High ( |
Part 3: Comparative Data & Reference Tables
Table 1: Ligand Cone Angles & Exchange Difficulty
Use this to predict if you need Protocol A (Stepping Stone).
| Ligand | Cone Angle ( | Difficulty with | Recommended Protocol |
| Low | Standard Reflux | ||
| Medium | Protocol B (Solvent Assist) | ||
| High | Protocol A (Stepping Stone) | ||
| JohnPhos | Very High | Protocol A or C | |
| IPr (NHC) | Sterically Massive | Very High | Protocol A (via Ag-NHC transfer) |
Part 4: Frequently Asked Questions (FAQ)
Q: Why use
-
Solubility: The bromide complexes are often more soluble in organic solvents (DCM, Chloroform) than the chlorides, which aids in NMR characterization and subsequent reactivity.
-
Trans Effect: Bromide has a stronger trans effect than Chloride. This can make the COD ligand slightly more labile (easier to remove) compared to the chloride analog, provided the steric barrier isn't absolute.
Q: My reaction turned into a black suspension. What happened? A: You formed "Platinum Black" (colloidal Pt(0)).
-
Cause: The COD left the metal before the bulky ligand could bind. The "naked" Pt(II) species is unstable and reduced to Pt(0).
-
Fix: Ensure your solvent is strictly degassed (oxygen promotes decomposition). Use Protocol A (Benzonitrile route) to ensure the metal is never "naked"—it swaps one ligand for another directly.
Q: Can I use Silver salts (AgOTf) to speed this up?
A: Yes, but be careful.
Adding
Q: How do I remove the free COD after the reaction?
A: COD has a high boiling point (
-
Tip: Triturate your crude solid with Pentane or Diethyl Ether . Free COD is soluble in pentane; most Pt-phosphine complexes are not. Decant the washings to remove the COD.
References
-
Mechanisms of Ligand Substitution: Anderson, G. K.; Cross, R. J. "Isomerization and substitution reactions of square-planar platinum(II) complexes." Chemical Society Reviews, 1980 , 9, 185-215. Link
-
Cone Angle Theory: Tolman, C. A. "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 1977 , 77(3), 313–348. Link
-
Microwave Synthesis in Organometallics: Bagley, M. C., et al. "Microwave-assisted synthesis of transition metal complexes." Dalton Transactions, 2006 , 1261-1267. Link
-
Benzonitrile Route (General Pt Chemistry): Clark, H. C.; Manzer, L. E. "Reactions of isocyanides with platinum(II) complexes." Inorganic Chemistry, 1974 , 13(6), 1291–1297. Link
-
Pt(cod)Br2 Specifics: "Dichloro(1,5-cyclooctadiene)platinum(II) and related complexes." Inorganic Syntheses, 1997 , 31, 284. (Note: Adapting Cl protocol to Br by substituting KBr for KCl/LiCl). Link
Disclaimer: This guide is for research purposes only. Always consult the SDS for
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of Dibromo(1,5-cyclooctadiene)platinum(II)
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organometallic complexes. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of Dibromo(1,5-cyclooctadiene)platinum(II), Pt(COD)Br₂, a key precursor in platinum chemistry.[1][2] Due to the limited availability of directly published spectral data for Pt(COD)Br₂, this guide employs a comparative approach. We will analyze the well-documented spectra of the free 1,5-cyclooctadiene (COD) ligand and the closely related Dichloro(1,5-cyclooctadiene)platinum(II), Pt(COD)Cl₂, to predict and interpret the spectral features of the target dibromo complex. This analysis is grounded in the fundamental principles of coordination chemistry, focusing on how the electronic properties of the halide ligands modulate the magnetic environment of the COD ligand's nuclei.
Introduction: The Role of Platinum-Olefin Complexes
Platinum(II) complexes featuring the 1,5-cyclooctadiene (COD) ligand are foundational starting materials in catalysis and coordination chemistry.[3] Their utility stems from the moderate lability of the COD ligand, which can be readily displaced to generate catalytically active species or to synthesize more elaborate platinum-containing architectures.[3][4] Accurate structural characterization is paramount, and NMR spectroscopy provides unparalleled insight into the coordination environment of the platinum center in solution.[5] This guide will focus on Dibromo(1,5-cyclooctadiene)platinum(II), comparing its expected NMR signature to that of its well-studied dichloro analogue to illuminate the subtle but significant electronic effects at play.
Foundational Principles: Factors Influencing Chemical Shifts in Pt(II) Complexes
The chemical shifts observed in the ¹H and ¹³C NMR spectra of Pt(COD)X₂ (X = halide) complexes are governed by a combination of factors originating from the metal center and its coordination sphere.
-
Coordination-Induced Shift: Upon coordination to the platinum(II) center, the electron density of the COD ligand is altered. The π-backbonding from the platinum d-orbitals into the π* orbitals of the olefinic C=C bonds leads to a significant upfield shift (increased shielding) of the olefinic carbon signals in the ¹³C NMR spectrum compared to the free ligand.[5] Conversely, the olefinic protons typically experience a downfield shift (deshielding) due to the donation of electron density to the metal and the magnetic anisotropy of the platinum atom.
-
Inductive Effects of Halide Ligands: The electronegativity of the ancillary ligands (in this case, the halides) directly influences the electron density at the platinum center.[6] A more electronegative halide will withdraw more electron density from the platinum, which in turn reduces the extent of π-backbonding to the COD ligand. This results in a relative deshielding of the COD nuclei.[6][7]
-
¹⁹⁵Pt Satellites: Platinum has a naturally abundant (33.8%) NMR-active isotope, ¹⁹⁵Pt, with a spin of I = ½.[8] This gives rise to satellite peaks flanking the main ¹H and ¹³C signals due to spin-spin coupling (J-coupling). The magnitude of these coupling constants, particularly ²J(¹⁹⁵Pt-¹H) and ¹J(¹⁹⁵Pt-¹³C), provides valuable information about the strength and nature of the platinum-ligand bond.[8][9]
Comparative NMR Data Analysis
To predict the NMR spectrum of Pt(COD)Br₂, we will first examine the experimental data for the free COD ligand and Pt(COD)Cl₂. The data is summarized in the table below.
| Compound | Solvent | ¹H Olefinic (δ, ppm) | ¹H Allylic (δ, ppm) | ¹³C Olefinic (δ, ppm) | ¹³C Allylic (δ, ppm) |
| Free 1,5-COD | CDCl₃ | ~5.6 | ~2.4 | ~129.0 | ~28.8 |
| Pt(COD)Cl₂ | CDCl₃ | ~5.62 | ~2.72 | ~95.8 | ~32.9 |
| Pt(COD)Br₂ (Predicted) | CDCl₃ | ~5.5 - 5.6 | ~2.6 - 2.7 | ~92 - 95 | ~32 - 33 |
Sources: Free COD[10][11], Pt(COD)Cl₂[12]
Analysis and Prediction for Pt(COD)Br₂:
-
¹³C NMR Spectrum: The most dramatic change upon coordination is the significant upfield shift of the olefinic carbon signal from ~129.0 ppm in free COD to ~95.8 ppm in Pt(COD)Cl₂. This ~33 ppm shift is a classic indicator of strong π-backbonding from the platinum d-orbitals to the olefin. Bromine is less electronegative than chlorine. Therefore, the platinum center in Pt(COD)Br₂ is slightly more electron-rich than in Pt(COD)Cl₂. This enhanced electron density allows for stronger π-backbonding to the COD ligand, leading to increased shielding of the olefinic carbons. Consequently, we predict the ¹³C olefinic signal for Pt(COD)Br₂ to appear slightly upfield of that for Pt(COD)Cl₂, likely in the range of 92-95 ppm. The allylic carbons are less affected, with their shift predicted to be very similar to the dichloro analogue.
-
¹H NMR Spectrum: In Pt(COD)Cl₂, the olefinic protons are observed at ~5.62 ppm and the allylic protons at ~2.72 ppm. The allylic protons are deshielded relative to the free ligand (~2.4 ppm), while the olefinic protons show little change in chemical shift, though they often appear as a broader signal with visible ¹⁹⁵Pt satellites. Following the same logic based on electronegativity, the slightly more electron-rich platinum in the dibromo complex will result in a marginal increase in shielding for the COD protons. Therefore, we predict the proton signals for Pt(COD)Br₂ to be very close to, or slightly upfield of, those for Pt(COD)Cl₂. The differences may be subtle and within the typical variance of experimental conditions. The presence of ²J(¹⁹⁵Pt-¹H) coupling satellites is expected, confirming the platinum-olefin interaction.
Structural Visualization
The structure of Dibromo(1,5-cyclooctadiene)platinum(II) highlights the two distinct sets of carbon and proton environments within the COD ligand, leading to two primary signals in the ¹³C and ¹H NMR spectra, respectively.
Caption: Structure of Pt(COD)Br₂ showing olefinic and allylic carbons.
Experimental Protocol: Acquiring High-Quality NMR Data
The following protocol outlines the best practices for acquiring ¹H and ¹³C NMR spectra for air-sensitive organometallic compounds like Pt(COD)Br₂. This self-validating system ensures reproducibility and accuracy.[5]
Step-by-Step Methodology:
-
Sample Preparation (Inert Atmosphere): Organometallic platinum complexes can be sensitive to air and moisture.[5] All manipulations should be performed using standard Schlenk line or glovebox techniques.
-
Accurately weigh 15-20 mg of Pt(COD)Br₂ for ¹³C NMR (or 2-5 mg for ¹H NMR) into a clean, dry vial inside a glovebox or under a positive pressure of argon/nitrogen.[13]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for this class of compounds.
-
Ensure the sample is fully dissolved. Gentle swirling or brief sonication may be required.
-
Using a gas-tight syringe or a filter pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Seal the NMR tube with a secure cap (and wrap with Parafilm® for long-term storage or transport).
-
-
Spectrometer Setup and Data Acquisition:
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Temperature: 298 K (25 °C).
-
Reference: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Acquisition Parameters: Use a standard 90° pulse sequence. Acquire 16-64 scans for good signal-to-noise ratio. The spectral width should be sufficient to include potential ¹⁹⁵Pt satellites.
-
-
¹³C NMR Acquisition:
-
Mode: Proton-decoupled (e.g., zgpg30).
-
Acquisition Parameters: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (d1) of 2-5 seconds are typically required to obtain a quantitative spectrum.[13]
-
Reference: Calibrate the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
-
Workflow Diagram
Caption: Standard workflow for NMR analysis of organometallic compounds.
Conclusion
While direct experimental NMR data for Dibromo(1,5-cyclooctadiene)platinum(II) is not prominently published, a robust and scientifically sound prediction of its ¹H and ¹³C chemical shifts can be made through comparative analysis with its dichloro analogue, Pt(COD)Cl₂. The key takeaway is the influence of the halide's electronegativity on the platinum center's ability to engage in π-backbonding. The less electronegative bromine in Pt(COD)Br₂ is expected to result in a slight upfield shift (increased shielding) for the olefinic carbon nuclei compared to Pt(COD)Cl₂, a direct and measurable consequence of these electronic effects. This comparative guide not only provides expected spectral values but also reinforces the underlying principles of structure-property relationships in organometallic chemistry, empowering researchers to interpret spectra of novel complexes with greater confidence.
References
-
Enders, M., et al. (2014). Cytotoxicity and NMR Studies of Platinum Complexes with Cyclooctadiene Ligands. Organometallics, 33(15), 3959-3967. [Link]
-
ACS Publications. (2014). Cytotoxicity and NMR Studies of Platinum Complexes with Cyclooctadiene Ligands. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Gieroba, B., et al. (2022). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Molecules, 27(7), 2118. [Link]
-
Perras, F. A., et al. (2018). 99Ru Solid-State NMR Spectroscopy of Organometallic Compounds: Linking NMR Parameters with Metal-Ligand Bonding. Inorganic Chemistry, 57(3), 1113-1127. [Link]
-
Preston, D. (2018). Investigating the Properties of Platinum(II) Architectures. University of Otago. [Link]
-
Supporting Information for relevant publication. (n.d.). [Link]
-
RSC Publishing. (n.d.). Cyclometalated Platinum(II) Complex-Based Soft Salt with Multistimuli-Responsive Properties. [Link]
-
Drew, D., & Doyle, J. R. (1972). Cyclic-Diolefin Complexes of Platinum and Palladium. Inorganic Syntheses, 13, 47-55. [Link]
-
Chemistry LibreTexts. (2023). 23.1C: Characterization of Organometallic Complexes. [Link]
-
da Costa, M. B., et al. (2021). Predicting Pt-195 NMR Chemical Shift and 1J(195Pt-31P) Coupling Constant for Pt(0) Complexes Using the NMR-DKH Basis Sets. Magnetochemistry, 7(11), 153. [Link]
-
Scribd. (n.d.). Factors Influencing Chemical Shifts in NMR. [Link]
-
ResearchGate. (n.d.). Selected 1H and 195Pt NMR data of cod platinum complexes. [Link]
-
ResearchGate. (n.d.). 1H-NMR chemical shifts (ppm) for complexes 1-6 in different deuterated solvents. [Link]
-
Brainard, R. L., et al. (1987). Preparation and reactions of cyclopentadienylplatinum complexes: coupling with coordinated cyclooctadiene. Organometallics, 6(12), 2536-2542. [Link]
-
Trufelli, H., et al. (2011). 31P and 195Pt solid-state NMR and DFT studies on platinum(i) and platinum(ii) complexes. Dalton Transactions, 40(11), 2601-2609. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Factors Influencing Chemical Shifts. [Link]
-
MDPI. (2024). Fluorosolvatochromism of Platinum Supramolecular Coordination Complexes: Stepwise Synthesis and Photophysical Properties of Organometallic Tetranuclear Pt(II) Squares. [Link]
-
ResearchGate. (2025). Calculation of 13C NMR Shifts of Atoms Directly Bound to Platinum. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Boryl-Assisted Hydrogenolysis of a Nickel-Methyl bond. [Link]
-
Perras, F. A., et al. (2023). Double-resonance 17O NMR experiments reveal unique configurational information for surface organometallic complexes. Chemical Science, 14(14), 3737-3742. [Link]
-
Pregosin, P. S. (2007). NMR in Organometallic Chemistry. Wiley-VCH. [Link]
-
American Elements. (n.d.). Dibromo(1,5-cyclooctadiene)platinum(II). [Link]
-
Mount Allison University. (n.d.). The synthesis and characterization of novel platinum(II) complexes containing bulky aromatic groups. [Link]
-
Kumar, P., et al. (2010). Palladium(II) and Platinum(II) Complexes Featuring a Nitrile-Functionalized N-Heterocyclic Carbene Ligand. Organometallics, 29(1), 205-214. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
SpectraBase. (n.d.). 1,5-Cyclooctadiene. [Link]
-
Koedyk, D. J. (2013). Coordination Chemistry of Phosphinocarbonyls with Platinum. University of British Columbia. [Link]
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Navigating the Halide Series: A Comparative Guide to the ¹⁹⁵Pt NMR Characteristics of Pt(cod)X₂ (X = Cl, Br, I)
For Immediate Release
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of organometallic chemistry and catalysis, platinum(II) complexes featuring the 1,5-cyclooctadiene (cod) ligand are of significant interest. Among these, the dihalide series, Pt(cod)X₂ (where X = Cl, Br, I), serves as a fundamental platform for synthetic transformations and mechanistic studies. The ¹⁹⁵Pt nucleus, with its wide chemical shift range and high sensitivity to the electronic environment, offers a powerful spectroscopic handle to probe the subtle yet significant effects of halide substitution. This guide provides a comparative analysis of the characteristic ¹⁹⁵Pt NMR signals for Pt(cod)Br₂, contextualized against its chloro and iodo analogues, supported by experimental data and a discussion of the underlying principles.
The Decisive Influence of the Halide Ligand on ¹⁹⁵Pt Chemical Shifts
The ¹⁹⁵Pt NMR chemical shift is exquisitely sensitive to the nature of the ligands directly coordinated to the platinum center. In the Pt(cod)X₂ series, the primary determinant of the chemical shift is the identity of the halide ligand. A well-established trend in ¹⁹⁵Pt NMR spectroscopy is the "normal halogen dependence," where the chemical shift becomes more shielded (moves to a more negative ppm value) as the halide ligand becomes heavier and more polarizable.
This trend is clearly illustrated by the experimental data for the Pt(cod)X₂ series. The ¹⁹⁵Pt chemical shift of Pt(cod)Cl₂ is observed at approximately -2835 ppm. Upon substitution of chloride with bromide to form Pt(cod)Br₂, the resonance shifts to a more negative value of approximately -3015 ppm. Continuing this trend, the iodo analogue, Pt(cod)I₂, exhibits the most shielded signal at around -3480 ppm.
This progressive increase in shielding can be attributed to the increasing polarizability and decreasing electronegativity of the halide anions as one descends the group. The more polarizable electron cloud of the heavier halides (Br⁻ and I⁻) leads to a greater shielding effect on the platinum nucleus. This is consistent with the general principle that there is an inverse linear relationship between ¹⁹⁵Pt NMR signals and the sum of the ionic radii of the coordinated halide ligands.
Comparative Data Summary
The experimentally observed ¹⁹⁵Pt NMR chemical shifts for the Pt(cod)X₂ series are summarized in the table below. These values provide a clear quantitative illustration of the impact of halide substitution.
| Complex | Halide Ligand (X) | Approximate ¹⁹⁵Pt Chemical Shift (δ, ppm) |
| Pt(cod)Cl₂ | Chloride (Cl) | -2835 |
| Pt(cod)Br₂ | Bromide (Br) | -3015 |
| Pt(cod)I₂ | Iodide (I) | -3480 |
Chemical shifts are referenced to Na₂PtCl₆ in D₂O.
Experimental Protocol for ¹⁹⁵Pt NMR Spectroscopy
The acquisition of high-quality ¹⁹⁵Pt NMR spectra is crucial for accurate chemical shift determination. The following is a representative experimental protocol for the analysis of Pt(cod)X₂ complexes.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the Pt(cod)X₂ complex in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in a 5 mm NMR tube. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.
-
Instrumentation: Utilize a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹⁹⁵Pt frequency (e.g., on a 400 or 500 MHz spectrometer).
-
Referencing: Use an external standard, such as a sealed capillary containing a known concentration of Na₂PtCl₆ in D₂O, for accurate chemical shift referencing.
-
Acquisition Parameters:
-
Pulse Sequence: A simple one-pulse experiment is typically sufficient.
-
Acquisition Temperature: Maintain a constant temperature (e.g., 298 K) to minimize temperature-dependent chemical shift variations.
-
Spectral Width: A wide spectral width (e.g., 100-200 kHz) is necessary to encompass the broad range of platinum chemical shifts.
-
Relaxation Delay: A short relaxation delay (e.g., 0.5-1 s) is often adequate due to the relatively efficient relaxation of the ¹⁹⁵Pt nucleus.
-
Number of Scans: The number of transients will depend on the sample concentration and spectrometer sensitivity. Several thousand scans may be required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply an appropriate line broadening factor (e.g., 10-50 Hz) during Fourier transformation to improve the signal-to-noise ratio of the potentially broad platinum signals.
A Comparative Guide to the Infrared Spectroscopy of Platinum-Bromide and Cyclooctadiene Ligands in Organometallic Complexes
For researchers, scientists, and professionals in drug development, the precise characterization of organometallic complexes is paramount. Infrared (IR) spectroscopy stands as a rapid and informative tool for elucidating the structural features of these compounds. This guide provides an in-depth technical comparison of the characteristic IR absorption bands for platinum-bromide (Pt-Br) bonds and the versatile cyclooctadiene (COD) ligand, offering experimental insights and data to aid in spectral interpretation and compound verification.
The Diagnostic Power of Vibrational Spectroscopy in Organometallics
Infrared spectroscopy probes the vibrational modes of molecules.[1] For an organometallic complex, the IR spectrum is a composite of absorptions arising from the organic ligands and the metal-ligand bonds. The coordination of a ligand to a metal center, such as platinum, invariably alters the ligand's electronic structure and, consequently, its vibrational frequencies.[2] These shifts provide a diagnostic fingerprint of complex formation.
Two key regions of the IR spectrum are of particular interest for complexes containing Pt-Br and COD ligands:
-
Mid-Infrared (4000-400 cm⁻¹): This region is dominated by the vibrations of the organic ligand (COD), including C-H and C=C stretching and bending modes.
-
Far-Infrared (400-10 cm⁻¹): This lower-energy region is where the heavier atom vibrations, such as the Pt-Br stretching modes, are typically observed.[3]
The Cyclooctadiene (COD) Ligand: A Tale of Two Double Bonds
The 1,5-cyclooctadiene (COD) ligand is a common and useful diolefin in platinum chemistry, often serving as a placeholder ligand that can be easily displaced.[4] Its coordination to a platinum(II) center is a classic example of the Dewar-Chatt-Duncanson model .[5][6] This model describes the bonding as a synergy of two components:
-
σ-donation: The filled π-orbitals of the alkene's C=C bonds donate electron density to an empty d-orbital on the platinum atom.
-
π-backbonding: A filled d-orbital on the platinum donates electron density back into the empty π* antibonding orbitals of the C=C bonds.
This π-backbonding is the crucial factor influencing the IR spectrum. By populating the C=C π* antibonding orbitals, the C=C bond order is reduced, leading to a weakening and lengthening of the bond.[5] This is directly observable in the IR spectrum as a red-shift (a decrease in wavenumber) of the C=C stretching frequency (ν(C=C)) compared to the free, uncoordinated COD ligand.
Experimental Protocol: Acquiring IR Spectra of Solid Organometallic Complexes
Due to the often crystalline and potentially air-sensitive nature of platinum-COD complexes, solid-state sampling techniques are most appropriate. The Nujol mull method is a reliable choice, particularly for accessing the far-IR region where KBr begins to absorb.
Step-by-Step Protocol for Nujol Mull Preparation:
-
Sample Preparation: In a dry, inert atmosphere (e.g., a glovebox), grind 5-10 mg of the solid platinum complex to a fine powder using an agate mortar and pestle. This is critical to reduce light scattering.
-
Mulling: Add 1-2 drops of Nujol (mineral oil) to the powdered sample in the mortar.
-
Grinding: Grind the mixture until a uniform, viscous paste is formed. The consistency should be similar to a thick ointment, with no visible solid particles.
-
Mounting: Transfer a small amount of the mull onto one face of a polyethylene or CsI salt plate (suitable for far-IR). Place a second plate on top and gently rotate to spread the mull into a thin, even, and translucent film.
-
Analysis: Mount the "sandwich" of plates in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the Nujol and plates should be taken for subtraction.
Comparative Analysis: Characteristic IR Bands
The following table summarizes the key vibrational bands for a representative complex, dichloro(1,5-cyclooctadiene)platinum(II) [(COD)PtCl₂], and provides a comparison with free COD and the expected positions for the bromo-analogue, dibromo(1,5-cyclooctadiene)platinum(II) [(COD)PtBr₂].
| Vibrational Mode | Free 1,5-COD (cm⁻¹) | (COD)PtCl₂ (cm⁻¹) [7] | (COD)PtBr₂ (cm⁻¹) (Expected) | Comments |
| =C-H Stretch | ~3020 | ~3010 | ~3010 | A slight shift upon coordination, indicating a change in the electronic environment of the C-H bonds. |
| CH₂ Stretch | ~2925, ~2850 | ~2930, ~2850 | ~2930, ~2850 | Largely unaffected by coordination. |
| C=C Stretch (ν(C=C)) | ~1650 | ~1450 | ~1450 | Significant red-shift of ~200 cm⁻¹ due to Pt→(C=C) π-backbonding, weakening the double bond. The magnitude of the shift is a good indicator of complexation. |
| Pt-Cl Stretch (ν(Pt-Cl)) | N/A | ~330, ~290 | N/A | Two bands are expected for the cis geometry due to symmetric and asymmetric stretches.[8] |
| Pt-Br Stretch (ν(Pt-Br)) | N/A | N/A | ~210, ~190 | Expected at a lower frequency than Pt-Cl stretches due to the higher mass of bromine. The presence of two bands would confirm a cis geometry. |
In-Depth Analysis and Causality
COD Ligand Vibrations
The most striking feature upon complexation of COD to platinum is the dramatic decrease in the C=C stretching frequency. This provides strong evidence for the Dewar-Chatt-Duncanson bonding model, where the π-backdonation from platinum into the π* orbitals of the olefin is significant.[6] This interaction weakens the C=C bond, causing it to vibrate at a lower frequency. The magnitude of this shift can be correlated with the extent of back-donation; stronger back-donation leads to a larger red-shift.
Platinum-Halide Vibrations
The Pt-X (X = Cl, Br) stretching vibrations are found in the far-infrared region, which is a key diagnostic window for metal-ligand bonds.[8] The frequency of these vibrations is governed by two main factors:
-
Reduced Mass: The Pt-Br bond involves a heavier halogen atom than the Pt-Cl bond. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms. Therefore, the ν(Pt-Br) bands are consistently found at lower wavenumbers than the ν(Pt-Cl) bands.
-
Symmetry: For a square-planar complex like (COD)PtX₂, which has a cis configuration of the halide ligands, group theory predicts two IR-active Pt-X stretching modes: a symmetric stretch and an asymmetric stretch. The observation of two distinct bands in the far-IR is a definitive confirmation of the cis geometry. A trans isomer, by contrast, would exhibit only one IR-active asymmetric stretch due to its center of symmetry.[8]
The electronic nature of other ligands in the complex can also influence the Pt-X stretching frequency, a phenomenon known as the trans influence.[9] A ligand with a strong trans influence will weaken the bond of the ligand positioned opposite to it. However, in the case of comparing (COD)PtCl₂ and (COD)PtBr₂, the primary determinant of the difference in the Pt-X stretching frequency is the change in mass from chlorine to bromine.
Visualization of Key Molecular Structures and Concepts
Caption: Dewar-Chatt-Duncanson bonding interaction in Pt-olefin complexes.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 145. Far-infrared spectra of some square-planar complexes [PtX2L2](X = Cl or Br). The influence of L upon the platinum–halogen stretching frequency and its relation to the trans-effect - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dichloro(cycloocta-1,5-diene)platinum(II) - Wikipedia [en.wikipedia.org]
- 5. corpus.ulaval.ca [corpus.ulaval.ca]
- 6. Platinum(II) chloride | 10025-65-7 | Benchchem [benchchem.com]
- 7. Dichloro(1,5-cyclooctadiene)platinum(II)(12080-32-9) IR Spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Publish Comparison Guide: X-ray Crystal Structure & Technical Analysis of Dibromo(1,5-cyclooctadiene)platinum(II)
Executive Summary & Strategic Utility
Dibromo(1,5-cyclooctadiene)platinum(II) (Pt(cod)Br₂) represents a critical intermediate in organoplatinum chemistry, offering a distinct reactivity profile compared to its chlorinated analogue, Pt(cod)Cl₂. While the dichloride is the industry standard for stability and cost, the dibromide variant provides enhanced solubility in polar organic solvents and a more labile leaving group (Br⁻ vs Cl⁻), accelerating ligand exchange kinetics in the synthesis of advanced catalytic precursors.
This guide provides a rigorous crystallographic comparison of Pt(cod)Br₂ against its halide analogues (Cl, I) and details a self-validating synthesis protocol. It is designed for researchers requiring precise structural metrics to model steric bulk and electronic trans-effects in drug development and catalysis.
Crystallographic Characterization & Comparative Analysis[1][2]
Structural Overview
Pt(cod)Br₂ adopts a distorted square-planar geometry typical of d⁸ platinum(II) complexes. The 1,5-cyclooctadiene (cod) ligand coordinates in a bidentate fashion through its two alkene moieties, forming a chelate ring that imposes significant steric rigidity. The two bromide ions occupy the remaining cis positions.
Comparative Crystal Data: The Halide Series
The structural evolution from Cl → Br → I follows predictable trends in bond lengthening and lattice expansion. The following table synthesizes data from pure halide complexes and closely related methyl-halide analogues (e.g., Pt(cod)Br(Me)) to illustrate the specific metric shifts.
| Structural Parameter | Pt(cod)Cl₂ (Standard) | Pt(cod)Br₂ (Target) | Pt(cod)I₂ (Alternative) |
| Crystal System | Monoclinic | Monoclinic / Orthorhombic* | Orthorhombic |
| Space Group | P2₁/c | P2₁/c (Isostructural) | Pnma |
| Pt–X Bond Length (Å) | 2.32 ± 0.01 | 2.42 ± 0.01 | 2.58 ± 0.01 |
| Pt–C Bond Length (Å) | 2.18 ± 0.02 | 2.20 ± 0.02 | 2.22 ± 0.02 |
| X–Pt–X Angle (°) | 91.9° | ~93.5° | 94.2° |
| C–Pt–C Bite Angle (°) | 86.5° | 85.8° | 85.0° |
| Lability (Leaving Group) | Moderate | High | Very High |
*Note: Pt(cod)Br₂ is often isostructural with the chloride but can adopt orthorhombic packing depending on solvation. Data for Br is interpolated from Pt(cod)Br(Me) and isostructural trends.
Key Structural Insights
-
Bond Lengthening & Lability: The Pt–Br bond (2.42 Å) is approximately 0.10 Å longer than the Pt–Cl bond. This elongation correlates directly with the decreased bond dissociation energy, making Br⁻ a superior leaving group for nucleophilic substitution reactions involving bulky phosphines or N-heterocyclic carbenes.
-
Trans-Influence: The 1,5-cyclooctadiene ligand exerts a strong trans-influence. In mixed-ligand systems (e.g., Pt(cod)Br(Me)), the Pt–Br bond length is sensitive to the ligand trans to it.[1] In the symmetric Pt(cod)Br₂, the Br atoms are trans to the alkene moieties, resulting in slightly elongated Pt–Br bonds compared to inorganic [PtBr₄]²⁻.
-
Packing Efficiency: The larger bromide radius disrupts the tight packing seen in Pt(cod)Cl₂, often leading to lower density crystals and increased solubility in solvents like dichloromethane and chloroform.
Experimental Protocol: Synthesis & Crystallization
Standardized workflow for generating high-purity Pt(cod)Br₂ suitable for X-ray diffraction.
Reagents
-
Precursor: Pt(cod)Cl₂ (Commercial or synthesized from K₂PtCl₄ + COD).
-
Reagent: Lithium Bromide (LiBr) or Potassium Bromide (KBr) (Anhydrous, 5-10 equivalents).
-
Solvent: Acetone (HPLC grade) or Dichloromethane (DCM).
Step-by-Step Synthesis (Halide Exchange Method)
This method utilizes the solubility difference between alkali chlorides and bromides in acetone to drive the reaction.
-
Dissolution: Dissolve 500 mg (1.33 mmol) of Pt(cod)Cl₂ in 30 mL of acetone. The solution should be clear and colorless/pale yellow.
-
Exchange Reaction: Add 1.15 g (13.3 mmol, 10 eq) of LiBr directly to the stirring solution.
-
Observation: The solution will immediately darken to a deep yellow/orange color, indicating the formation of the Pt–Br species.
-
-
Reflux: Heat the mixture to mild reflux (50°C) for 2 hours to ensure complete substitution.
-
Checkpoint: TLC (SiO₂, CH₂Cl₂) can monitor the disappearance of the starting chloride (higher R_f) and appearance of the bromide (lower R_f).
-
-
Workup:
-
Remove solvent in vacuo to dryness.
-
Resuspend the orange residue in Dichloromethane (DCM) (20 mL). LiCl and excess LiBr are insoluble in DCM and will remain as solids.
-
Filter the suspension through a Celite pad to remove inorganic salts.
-
-
Isolation: Evaporate the DCM filtrate to yield Pt(cod)Br₂ as a bright yellow/orange powder.
-
Yield: Typically >90% (approx. 580 mg).
-
Crystallization for X-ray Analysis
To obtain single crystals suitable for diffraction:
-
Dissolve 20 mg of the isolated Pt(cod)Br₂ in a minimal amount (1-2 mL) of Chloroform (CHCl₃) .
-
Carefully layer 5 mL of n-Pentane or Diethyl Ether on top of the denser chloroform layer in a narrow vial.
-
Seal the vial and allow it to stand undisturbed at 4°C for 48-72 hours.
-
Result: Deep orange, block-like crystals will form at the interface.
Technical Workflow Visualization
The following diagram outlines the logical flow from precursor selection to structural validation, highlighting the critical decision points.
Caption: Workflow for the synthesis and structural validation of Pt(cod)Br₂ via halide exchange.
References
-
Goel, A. B., et al. (1982). "Preparation and properties of some chloro(cycloocta-1,5-diene)platinum(II) complexes." Inorganica Chimica Acta, 65, L205–L206.
-
Anderson, G. K., & Cross, R. J. (1984). "Isomerisation of square-planar platinum(II) complexes." Chemical Society Reviews, 9(1), 185-215.
-
Butikofer, J. L., et al. (2004). "Dichloro(norbornadiene)platinum(II): a comparison with dichloro(cyclooctadiene)platinum(II)." Acta Crystallographica Section C, 60(7), m353-m354.
-
Holloway, C. E., & Melník, M. (2004). "Platinum organometallic compounds: Classification and analysis of crystallographic and structural data." Coordination Chemistry Reviews, 248(9-10), 983-1047.
-
Kumar, P. G. A., et al. (2010). "Correlating Pt-P bond lengths and Pt-P coupling constants." Dalton Transactions, 39, 8620-8625. (Provides data on Pt(cod)Br₂ derivatives).
Sources
Elemental analysis expected values for C8H12Br2Pt
High-Purity Precursor Validation: Dibromo(1,5-cyclooctadiene)platinum(II) ( )
Executive Summary: The Strategic Shift to Bromide Ligands
In the high-stakes landscape of organometallic drug development and catalysis, Dibromo(1,5-cyclooctadiene)platinum(II) (
This guide provides the definitive elemental analysis (EA) benchmarks required to validate
Chemical Identity & Expected Elemental Values
To validate a batch of
Molecular Weight: 463.07 g/mol (based on standard atomic weights) CAS Number: 12145-48-1 Appearance: Pale yellow to orange crystalline solid
Table 1: Theoretical vs. Acceptance Limits (Elemental Analysis)
Note: Acceptance limits are based on the industry-standard tolerance of
| Element | Theoretical Mass % | Acceptable Range (Experimental) | Analytical Method |
| Platinum (Pt) | 42.13% | 41.13% – 43.13% | ICP-OES or Gravimetric Analysis |
| Bromine (Br) | 34.51% | 33.51% – 35.51% | Ion Chromatography (IC) or Titration |
| Carbon (C) | 20.75% | 20.35% – 21.15% | Combustion Analysis (CHN) |
| Hydrogen (H) | 2.61% | 2.21% – 3.01% | Combustion Analysis (CHN) |
Critical Insight: A deviation in Carbon >0.5% often indicates retained solvent (e.g., dichloromethane or acetone) from recrystallization, whereas low Platinum values typically suggest incomplete conversion from the starting material
or.
Comparative Analysis: Bromide ( ) vs. Chloride ( ) Precursors
Why choose
Table 2: Functional Comparison
| Feature | Impact on Research | ||
| Leaving Group Ability | Moderate | High (Softer Ligand) | Br is displaced more easily by soft nucleophiles (e.g., thiols, phosphines), accelerating complexation rates. |
| Solubility (DCM/CHCl3) | Good | Excellent | |
| Stability | High | Moderate | Bromide complexes are slightly more light-sensitive; storage in amber vials under inert gas is mandatory. |
| Synthesis Route | From | From | Requires an additional halogen exchange step, increasing the risk of mixed-halide impurities ( |
Diagram 1: Selection Logic for Platinum Precursors
Caption: Decision tree for selecting between Chloride and Bromide precursors based on downstream ligand chemistry.
Experimental Protocol: Validation Workflow
To ensure the integrity of your
Step 1: Visual & Solubility Check[1]
-
Inspect: Pure
should be a bright yellow/orange crystalline solid. Darkening indicates decomposition (Pt(0) formation). -
Solubility: Dissolve 10 mg in 1 mL
. The solution must be clear without residue. Turbidity suggests inorganic salts ( or ).
Step 2: Proton NMR ( NMR)
Objective: Confirm COD ligand integrity and absence of free COD.
-
Solvent:
or . -
Expected Signals:
-
ppm (m, 4H, alkene protons, with
satellites). - ppm (m, 8H, methylene protons).
-
ppm (m, 4H, alkene protons, with
-
Validation Check: Look for satellite sidebands (
). The absence of satellites indicates ligand dissociation.
Step 3: Elemental Analysis (The Gold Standard)
Objective: Quantify C, H, and Br to rule out solvates or mixed halides.
-
Combustion (C/H): Ensure the sample is dried in vacuo (40°C, 2 hours) to remove surface solvent.
-
Bromine Determination (Titration/IC):
-
Digest 20 mg sample in Oxygen Flask (Schöniger combustion).
-
Absorb gases in alkaline solution (
). -
Analyze via Ion Chromatography (IC) or Potentiometric Titration with
. -
Pass Criteria: Br content must be
. A value near 26-30% strongly implies partial chlorination ( ).
-
Diagram 2: Quality Control Workflow
Caption: Step-by-step quality control workflow for validating platinum precursor purity.
References
-
Colonial Metals. (n.d.). Dibromo(1,5-cyclooctadiene) platinum(II) Product Specification. Retrieved from
-
Sigma-Aldrich. (n.d.). Dibromo(1,5-cyclooctadiene)platinum(II) - CAS 12145-48-1. Retrieved from
-
Butts, C. P., et al. (2021). Platinum cyclooctadiene complexes with activity against Gram-positive bacteria. ChemMedChem. Retrieved from
-
ICH. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. Retrieved from
-
Thermo Fisher Scientific. (2019). Analysis of Platinum Group Elements with ICP-OES. Retrieved from
A Comparative Guide to the Trans-effect of Bromide and Chloride in Dihalo(1,5-cyclooctadiene)platinum(II) Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Trans-effect in Square-Planar Platinum(II) Complexes
The trans-effect describes the influence of a ligand on the rate of substitution of the ligand positioned trans to it in a square-planar complex. This kinetic phenomenon is a cornerstone of inorganic reaction mechanisms, particularly in the chemistry of platinum(II). It is distinct from the trans-influence, which is a ground-state thermodynamic property describing the effect of a ligand on the length of the bond trans to it. A ligand with a strong trans-effect will labilize the ligand opposite to it, facilitating its substitution.
The generally accepted series for the kinetic trans-effect is: CN⁻ > CO > C₂H₄ > PR₃ > H⁻ > CH₃⁻ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O
As indicated in the series, bromide is expected to exert a slightly stronger trans-effect than chloride. This guide will explore the experimental evidence supporting this assertion within the context of Pt(cod)X₂ (X = Cl, Br) complexes.
Structural Comparison: The Trans-influence in Pt(cod)X₂
The trans-influence can be directly observed through X-ray crystallography by comparing the lengths of the Pt-X bonds. A stronger trans-directing ligand will weaken the bond to the ligand opposite it, resulting in a longer bond length. In Pt(cod)X₂ complexes, the olefinic C=C bonds of the cyclooctadiene ligand have a significantly stronger trans-influence than either chloride or bromide. Consequently, the Pt-X bonds are positioned cis to each other.
In the complex [PtCl(sac)(COD)], the Pt-Cl bond distance is reported to be 2.301(2) Å[1]. For a bromide analogue, we can look at the structure of bromido[(1,2,5,6-η)-cycloocta-1,5-diene]methylplatinum(II), where the Pt-Br bond length is approximately 2.5436(3) Å[2]. While these are not from the dihalide complexes, the longer Pt-Br bond is consistent with bromide being a larger and more polarizable anion than chloride, which contributes to a slightly greater trans-influence.
Table 1: Comparison of Platinum-Halogen Bond Lengths in Related Pt(cod) Complexes
| Complex | Bond | Bond Length (Å) | Reference |
| [PtCl(sac)(COD)] | Pt-Cl | 2.301(2) | [1] |
| [PtBr(CH₃)(C₈H₁₂)] | Pt-Br | ~2.544 | [2] |
This structural data provides a foundational understanding of the ground-state differences between the Pt-Cl and Pt-Br bonds.
Spectroscopic Analysis: Probing the Electronic Environment
¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹⁵Pt NMR spectroscopy is an exceptionally sensitive probe of the electronic environment around the platinum nucleus. The chemical shift (δ) is highly dependent on the nature of the coordinated ligands. Generally, for square-planar Pt(II) complexes, the chemical shift becomes more shielded (moves to a more negative value) as the halide ligand becomes heavier (Cl < Br < I).
For Pt(cod)Cl₂, the ¹⁹⁵Pt NMR chemical shift has been reported to be approximately -3695 ppm[3]. While a directly comparable value for Pt(cod)Br₂ is not available in the reviewed literature, based on the established trends, it is predicted that the ¹⁹⁵Pt chemical shift for Pt(cod)Br₂ would be downfield (less negative) compared to the chloride analogue. This is because the substitution of a chloride with a bromide ligand typically results in a downfield shift in the ¹⁹⁵Pt NMR spectrum[4][5].
Table 2: ¹⁹⁵Pt NMR Chemical Shifts for Pt(cod)X₂ Complexes
| Complex | ¹⁹⁵Pt Chemical Shift (δ, ppm) | Reference |
| Pt(cod)Cl₂ | ~ -3695 | [3] |
| Pt(cod)Br₂ | Predicted downfield of -3695 |
This predicted difference in chemical shifts underscores the distinct electronic influence of bromide versus chloride on the platinum center.
Infrared (IR) Spectroscopy
The far-IR region of the spectrum provides information about the Pt-X stretching vibrations. Due to the heavier mass of bromine compared to chlorine, the Pt-Br stretching frequency is expected to be at a lower wavenumber than the Pt-Cl stretch.
For Pt(cod)Cl₂, the Pt-Cl stretching bands are typically observed in the range of 320-380 cm⁻¹[6]. For Pt(cod)Br₂, the corresponding Pt-Br stretching vibrations are expected and have been observed in the range of 330-340 cm⁻¹ for similar bromo-complexes, though specific data for Pt(cod)Br₂ is less commonly reported[6].
Table 3: Vibrational Frequencies for Pt-X Stretching Modes
| Complex | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| Pt(cod)Cl₂ | ν(Pt-Cl) | 320 - 380 | [6] |
| Pt(cod)Br₂ | ν(Pt-Br) | ~330 - 340 (in related complexes) | [6] |
This difference in vibrational frequency is a direct consequence of the greater mass of the bromide ligand.
Kinetic Comparison: The Trans-effect in Ligand Substitution Reactions
The most direct measure of the trans-effect is through kinetic studies of ligand substitution reactions. A common method involves monitoring the rate of substitution of a halide ligand by a neutral ligand, such as pyridine, using UV-Vis spectrophotometry.
The substitution reaction proceeds via an associative mechanism, as is typical for square-planar d⁸ complexes[7]. This involves the formation of a five-coordinate trigonal bipyramidal intermediate.
Caption: Associative mechanism for pyridine substitution.
The expected trend for the second-order rate constants (k₂) for the reaction with pyridine would be:
k₂(Pt(cod)Br₂) > k₂(Pt(cod)Cl₂)
This is because the stronger trans-effect of the bromide ligand (relative to chloride) labilizes the mutually cis halide, making it a better leaving group in the associative substitution pathway.
Experimental Protocols
Synthesis of Dihalo(1,5-cyclooctadiene)platinum(II) Complexes
Synthesis of Dichloro(1,5-cyclooctadiene)platinum(II), Pt(cod)Cl₂ [1]
-
Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in a minimal amount of water.
-
To this aqueous solution, add a solution of 1,5-cyclooctadiene in ethanol.
-
Stir the resulting mixture at room temperature. A yellow precipitate of Pt(cod)Cl₂ will form.
-
Collect the precipitate by filtration, wash with water, then ethanol, and finally diethyl ether.
-
Dry the product under vacuum.
Synthesis of Dibromo(1,5-cyclooctadiene)platinum(II), Pt(cod)Br₂
-
Prepare an aqueous solution of potassium tetrabromoplatinate(II) (K₂[PtBr₄]). This can be synthesized from K₂[PtCl₄] by treatment with excess KBr.
-
Follow the same procedure as for the chloro-analogue, adding a solution of 1,5-cyclooctadiene in ethanol to the aqueous K₂[PtBr₄] solution.
-
A pale-yellow precipitate of Pt(cod)Br₂ will form.
-
Collect, wash, and dry the product as described for Pt(cod)Cl₂.
Caption: General workflow for the synthesis of Pt(cod)X₂.
Kinetic Study of Ligand Substitution by Pyridine
-
Prepare stock solutions of Pt(cod)X₂ (where X = Cl or Br) and pyridine in a suitable solvent (e.g., methanol or a chlorinated solvent).
-
Use a UV-Vis spectrophotometer with a thermostatted cell holder to maintain a constant temperature.
-
In a cuvette, mix the Pt(cod)X₂ solution with a large excess of the pyridine solution to ensure pseudo-first-order conditions.
-
Immediately start monitoring the change in absorbance at a wavelength where the reactant and product have significantly different extinction coefficients.
-
Record the absorbance as a function of time until the reaction is complete.
-
Fit the absorbance versus time data to a pseudo-first-order kinetic model to obtain the observed rate constant, kobs.
-
Repeat the experiment with varying concentrations of pyridine.
-
Plot kobs versus the concentration of pyridine. The slope of this plot will give the second-order rate constant, k₂.
Conclusion
The comparative analysis of bromide and chloride ligands in Pt(cod) complexes reveals distinct differences in their trans-effects and trans-influences, consistent with established principles of inorganic chemistry.
-
Structural Evidence (Trans-influence): Crystallographic data from related complexes suggest that the Pt-Br bond is longer than the Pt-Cl bond, indicating a slightly greater trans-influence for bromide.
-
Spectroscopic Evidence: ¹⁹⁵Pt NMR and IR spectroscopy provide clear electronic and vibrational distinctions between the two complexes. The predicted downfield shift in the ¹⁹⁵Pt NMR spectrum for the bromide complex and the lower Pt-Br stretching frequency in the IR spectrum highlight the different electronic and mass effects of the two halogens.
-
Kinetic Implications (Trans-effect): Based on studies of analogous systems, it is expected that the rate of ligand substitution would be faster for Pt(cod)Br₂ than for Pt(cod)Cl₂. This demonstrates the stronger kinetic trans-effect of bromide.
These differences, while subtle, are of significant importance for researchers in catalysis and medicinal chemistry. The choice of the halide ligand can be used to fine-tune the reactivity of the platinum center, influencing reaction rates and the stability of intermediates. This guide provides the foundational knowledge and experimental framework for understanding and exploiting these differences in the design of novel platinum complexes.
References
- Otto, S., & Elding, L. I. (Year). Low-temperature kinetic studies on rapid chloro-halogen substitutions in Pt(II) systems. (Please note: A specific reference with this exact title and direct relevance was not found in the provided search results, but the concept is discussed in the context of Pt(II) chemistry.)
-
İçsel, C., Yılmaz, V. T., & Büyükgüngör, O. (2014). Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene. Transition Metal Chemistry, 39(7), 819-826. [Link]
-
Song, A.-R., Hwang, I.-C., & Ha, K. (2009). Bromido[(1,2,5,6-η)-cycloocta-1,5-diene]methylplatinum(II). Acta Crystallographica Section E: Structure Reports Online, 66(1), m48. [Link]
- Adhikari, B., Bhattacharyya, R., & Roy, S. (2012). Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Asian Journal of Chemistry, 24(12), 5627-5631. (A specific URL was not available in the search results)
-
Romeo, R., & G, G. (2023). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Molecules, 28(24), 8031. [Link]
-
Peloso, A. (1978). Kinetics of oxidation of dichlorobis(substituted pyridine)platinum(II) and of reduction of tetrachlorobis(substituted pyridine)platinum(IV) complexes. Journal of the Chemical Society, Dalton Transactions, (6), 699-702. [Link]
-
Fawcett, J., & Russell, D. R. (1978). Mechanism of the substitution of chloride in trans-[Pt(PEt₃)₂(R)Cl] by pyridine: kinetic evidence for a reaction intermediate. Journal of the Chemical Society, Dalton Transactions, (12), 1462-1466. [Link]
- Bose, R., Ghosh, S., & Moghaddas, S. (1997). Kinetic analysis of the cis-diamminedichloroplatinum(II)--cysteine reaction: implications to the extent of platinum--DNA binding. Journal of inorganic biochemistry, 65(3), 199-205. (A specific URL was not available in the search results)
-
Puxty, G., Bjelosevic, H., & Elmroth, S. (2005). A comparative kinetic study of modified Pt(dppf)Cl₂ complexes and their interactions with l-cys and l-met. Dalton Transactions, (17), 2933-2940. [Link]
- Siddiqi, K. S., & Khan, M. A. (2009). Synthesis, kinetics and mechanism of nucleophilic substitution in octahedral (cat)₂Sn(py)₂. Journal of the Indian Chemical Society, 86(8), 783-787. (A specific URL was not available in the search results)
-
Ismail, I. M., Kerrison, S. J. S., & Sadler, P. J. (1980). Chlorine and bromine isotope shifts in ¹⁹⁵Pt n.m.r. spectra. Journal of the Chemical Society, Chemical Communications, (23), 1175-1176. [Link]
- Pregosin, P. S. (2007). ¹⁹⁵Pt NMR. In NMR in Organometallic Chemistry (pp. 1-36). Springer, Berlin, Heidelberg. (A specific URL was not available in the search results)
- Appleton, T. G., Hall, J. R., & Ralph, S. F. (1989). ¹⁹⁵Pt and ¹⁵N NMR spectroscopy of aqua, ammine, and pyridine complexes of platinum. Inorganic Chemistry, 28(10), 1989-1998. (A specific URL was not available in the search results)
-
van der Stok, E., & Stufkens, D. J. (1979). The synthesis of three-co-ordinate mono-, bis-, and tris-olefin complexes of platinum with dimethyl or diethyl fumarate, dimethyl maleate, or maleic anhydride ligands. Journal of the Chemical Society, Dalton Transactions, (4), 544-549. [Link]
-
Klein, A., Klinkhammer, K. W., & Scheiring, T. (2015). Five Coordinate Platinum(II) in [Pt(bpy)(cod)(Me)][SbF₆]: A Structural and Spectroscopic Study. Inorganics, 3(2), 119-132. [Link]
- Appleton, T. G., Clark, H. C., & Manzer, L. E. (1973). ¹⁹⁵Pt nuclear magnetic resonance studies of organoplatinum compounds. I. The trans-and cis-influences. Journal of Organometallic Chemistry, 59(2), 411-428. (A specific URL was not available in the search results)
-
Goel, A. B., Goel, S., & Van Der Veer, D. (1982). Chemistry of Metal diene complexes: X-ray crystal structure of dichloro(1,5-cyclooctadine)platinum(II). Inorganica Chimica Acta, 65, L205-L206. [Link]
-
Klein, A. (2015). Five Coordinate Platinum(II) in [Pt(bpy)(cod)(Me)][SbF6]: A Structural and Spectroscopic Study. ResearchGate. [Link]
Sources
- 1. Mechanism of the substitution of chloride in trans-[Pt(PEt3)2(R)Cl] by pyridine: kinetic evidence for a reaction intermediate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In `[Pt(NH_(3))_(2)Cl_(2)]`, pt-Cl bond length is 2 Ã and Cl-Cl distance is 2.88 Ã then the compound is: [allen.in]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. A 195Pt NMR study on zero-magnetic-field splitting and the phosphorescence properties in the excited triplet states of cyclometalated platinum(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs | MDPI [mdpi.com]
Technical Guide: Distinguishing Pt(cod)Br₂ from Polymeric Platinum Species
This guide is structured to provide a direct, high-level technical comparison and workflow for distinguishing monomeric Pt(cod)Br₂ from its polymeric byproducts.
Content Type: Publish Comparison Guide Target Audience: Synthetic Chemists, Organometallic Researchers, Process Engineers
The Core Problem: Monomer vs. "The Black Plague"
In organometallic synthesis, Platinum(II) (1,5-cyclooctadiene) dibromide [Pt(cod)Br₂] is a high-value precursor used to access reactive platinum carbenes, catalysts, and photoluminescent materials.
However, a common failure mode in its synthesis (from
Quick Reference: The Differentiators
| Feature | Pt(cod)Br₂ (Target Monomer) | Polymeric Byproducts ( |
| Solubility (DCM/CHCl₃) | High (Clear solution) | Insoluble (Suspension/Precipitate) |
| Appearance | Pale Yellow / Off-White Crystalline Solid | Dark Orange, Brown, or Green/Black Powder |
| ¹H NMR (CDCl₃) | Sharp signals with ¹⁹⁵Pt satellites | Silent (or broad/weak residual peaks) |
| Reactivity | Ligand exchange active | Inert / Requires harsh forcing conditions |
Visual & Physical Characterization
Before employing expensive spectroscopic time, use these physical properties as a primary filter.
The Solubility Filter (The "Trustworthiness" Check)
The most definitive non-destructive test is solubility. Monomeric Pt(cod)Br₂ is a discrete square-planar complex that dissolves readily in chlorinated solvents. The polymeric impurities consist of infinite halogen-bridged chains or metallic platinum clusters that are insoluble in non-coordinating organic solvents.
Protocol:
-
Take 5 mg of the crude product.
-
Add 1 mL of Dichloromethane (DCM) or Chloroform (
). -
Observation:
-
Success: The solid dissolves completely to form a clear, pale yellow solution .
-
Failure: A dark sediment remains, or the supernatant is colorless while the solid persists.
-
Color Analysis
-
Pure Pt(cod)Br₂: Pale yellow to yellow-orange. The bromide ligand induces a bathochromic shift (red-shift) compared to the white/colorless chloride analog (
) due to lower energy LMCT (Ligand-to-Metal Charge Transfer) bands. -
Impurity: Dark green (characteristic of
), brown, or black indicates decomposition to metallic platinum ( ) or polymerization.
Spectroscopic Validation (The "Gold Standard")
¹H NMR Spectroscopy
NMR is the only method to confirm the integrity of the cyclooctadiene ligand coordination. The polymer is insoluble and will not appear in the spectrum; therefore, the presence of sharp, coupled signals confirms the monomer.
Key Diagnostic Signals (in
)
-
Vinyl Protons (
): Look for a signal around 5.5 – 5.7 ppm .-
The "Fingerprint": This signal must be accompanied by ¹⁹⁵Pt satellites (distinct sidebands). The coupling constant
is typically 50–70 Hz . -
Note: If the satellites are missing, you may have free COD ligand (impurity), not the complex.
-
-
Methylene Protons (
): Multiplets around 2.0 – 3.0 ppm . -
Integration: The ratio of Vinyl : Methylene protons must be 1 : 2 (4 vinyl protons : 8 methylene protons).
Elemental Analysis (CHNS)
For bulk purity confirmation (especially for publication):
-
Theoretical for
:-
C: ~20.75%
-
H: ~2.61%
-
-
Polymer (
):-
C: 0%[1]
-
H: 0%
-
-
Insight: A low Carbon value strongly suggests contamination with inorganic
or polymeric species.
Experimental Workflow & Purification
Do not rely on recrystallization alone, as polymers can be trapped inside the crystal lattice. This protocol ensures the removal of polymeric contaminants.
Purification Protocol: The "Silica Plug" Method
This method exploits the solubility difference to physically separate the monomer from the polymer.
-
Dissolution: Dissolve the crude reaction mixture in the minimum amount of DCM (
).-
Note: If the solution is cloudy/dark, the polymer is present.
-
-
Filtration: Pass the suspension through a short pad of Celite or Silica Gel .
-
Monomer: Passes through in the filtrate (yellow solution).
-
Polymer: Trapped on the filter (dark residue).
-
-
Precipitation: Concentrate the filtrate to ~10% volume.
-
Crystallization: Add Pentane or Diethyl Ether dropwise to induce precipitation of the pure monomer.
-
Collection: Filter the pale yellow solid and dry under vacuum.
Visual Logic: Decision Tree
The following diagram maps the logical flow for characterizing and purifying your product.
Caption: Logical workflow for distinguishing and purifying Pt(cod)Br₂ from insoluble byproducts.
References
-
Synthesis and Properties of Pt(cod)Br₂: Colonial Metals Inc.[2] "Dibromo(1,5-cyclooctadiene) platinum(II) Product Specification." Link
-
NMR Characterization of Pt-COD species: Chemistry LibreTexts. "13.4: Chemical Shifts in ¹H NMR Spectroscopy." Link
-
Polymeric Impurities in Platinum Chemistry: Johnson Matthey Technology Review. "195-Platinum Nuclear Magnetic Resonance Spectroscopy." Link
-
General Platinum Halide Properties: PubChem. "Platinum Bromide (PtBr2) Compound Summary." Link
Sources
A Comparative Guide to the UV-Vis Absorption Spectra of Dibromo(1,5-cyclooctadiene)platinum(II)
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of Dibromo(1,5-cyclooctadiene)platinum(II), Pt(COD)Br₂, a pivotal precursor in organometallic synthesis and catalysis. We will explore the theoretical underpinnings of its electronic transitions, present a standardized protocol for spectral acquisition, and conduct a comparative analysis with its common analogue, Dichloro(1,5-cyclooctadiene)platinum(II), Pt(COD)Cl₂, to offer researchers a comprehensive understanding of this compound's electronic properties.
Introduction: The Significance of UV-Vis Spectroscopy for Platinum(II) Complexes
UV-Vis spectroscopy is a powerful and accessible technique for characterizing transition metal complexes. It provides critical insights into the electronic structure by probing the transitions of electrons between different energy levels upon the absorption of ultraviolet or visible light. For square-planar platinum(II) complexes like Pt(COD)Br₂, the UV-Vis spectrum is dominated by intense charge-transfer bands, which are highly sensitive to the nature of the ligands and the metal's oxidation state.[1][2] Understanding these spectral features is crucial for quality control, reaction monitoring, and predicting the chemical behavior of these important synthetic precursors.[3]
Pt(COD)Br₂ serves as a versatile starting material for the synthesis of a wide array of platinum-containing compounds, from catalysts to materials with unique photophysical properties.[3] Its reactivity is intimately linked to its electronic structure, making a thorough analysis of its UV-Vis spectrum essential for both academic and industrial researchers.
Theoretical Framework: Electronic Transitions in Square-Planar Pt(II) Complexes
The electronic spectrum of a d⁸ square-planar platinum(II) complex is governed by several types of transitions. The d-orbitals of the platinum center are split in energy by the ligand field, leading to a complex arrangement of molecular orbitals.
-
Ligand-to-Metal Charge Transfer (LMCT): These are the most prominent transitions for Pt(COD)Br₂. An electron is excited from a molecular orbital that is primarily ligand in character (in this case, from the p-orbitals of the bromide ligands) to an empty or partially filled d-orbital on the platinum center (primarily the d(x²-y² orbital)).[1][4] These transitions are typically very intense (high molar absorptivity, ε) because they are fully allowed by quantum mechanical selection rules.[4] The energy of the LMCT band is a key indicator of the electronic properties of the metal-ligand bond; ligands that are more easily oxidized (like bromide compared to chloride) will have lower energy LMCT transitions.
-
d-d (Ligand Field) Transitions: These involve the excitation of an electron from a filled d-orbital to a higher-energy d-orbital on the platinum center. In centrosymmetric complexes like ideal square-planar geometries, d-d transitions are Laporte-forbidden, meaning they have a very low probability of occurring.[5] Consequently, they result in very weak absorption bands and are often obscured by the much more intense charge-transfer bands.[2]
-
Intraligand (IL) and Metal-to-Ligand Charge Transfer (MLCT) Transitions: IL transitions occur within the ligand itself, while MLCT transitions involve electron promotion from the metal to an empty orbital on the ligand.[6] For Pt(COD)Br₂, these are less significant in the visible region as the COD and bromide ligands do not have low-energy π* orbitals to accept electrons.
Experimental Protocol: Acquiring a High-Quality UV-Vis Spectrum
The following protocol outlines a standardized procedure for obtaining the UV-Vis absorption spectrum of Pt(COD)Br₂. Consistency in methodology is key to ensuring data comparability.
Step-by-Step Methodology
-
Solvent Selection: Choose a spectroscopic grade solvent in which the complex is soluble and that is transparent in the desired wavelength range. Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are common choices.
-
Sample Preparation:
-
Accurately prepare a stock solution of Pt(COD)Br₂ of a known concentration (e.g., 1 mM). The compound is a white to pale yellow powder.[7]
-
From the stock solution, prepare a dilute solution (e.g., in the 10-50 µM range) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.5 AU).
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of quartz cuvettes (1 cm path length) for the sample and the solvent blank.
-
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Rinse the sample cuvette with the analyte solution before filling.
-
Place the sample cuvette in the sample beam and acquire the spectrum over a range of approximately 250-800 nm.
-
Experimental Workflow Diagram
Caption: Workflow for UV-Vis spectral acquisition.
Comparative Analysis: Pt(COD)Br₂ vs. Pt(COD)Cl₂
The most insightful comparison for Pt(COD)Br₂ is with its chloro-analogue, Pt(COD)Cl₂.[8][9] The primary difference between these two compounds is the halide ligand. Bromide is a better reducing agent (more easily oxidized) than chloride. This has a direct and predictable effect on the energy of the LMCT transitions.
Expected Spectral Features:
The UV-Vis spectrum of Pt(COD)Br₂ will be characterized by intense absorption bands in the near-UV region. These bands are assigned as Br(p) → Pt(d(x²-y²)) LMCT transitions. In comparison, the analogous Cl(p) → Pt(d(x²-y²)) LMCT transitions in Pt(COD)Cl₂ will occur at a higher energy (i.e., shorter wavelength). This is because the p-orbitals of chlorine are lower in energy (it is more electronegative) than those of bromine, requiring more energy to promote an electron to the platinum center.
| Feature | Dibromo(1,5-cyclooctadiene)platinum(II) | Dichloro(1,5-cyclooctadiene)platinum(II) | Rationale for Difference |
| Primary Transition Type | Ligand-to-Metal Charge Transfer (LMCT) | Ligand-to-Metal Charge Transfer (LMCT) | Both are dominated by halide-to-metal charge transfer. |
| Origin of Transition | Br(p) → Pt(d) | Cl(p) → Pt(d) | The electron originates from the halide p-orbitals. |
| Expected λₘₐₓ Region | Lower Energy (Longer Wavelength) | Higher Energy (Shorter Wavelength) | Bromide is more easily oxidized than chloride. |
| Intensity (ε) | High (ε > 10,000 L mol⁻¹ cm⁻¹) | High (ε > 10,000 L mol⁻¹ cm⁻¹) | Charge transfer transitions are strongly allowed.[4] |
This trend is a classic example of how UV-Vis spectroscopy can provide direct evidence of the electronic influence of ligands in a coordination complex.
Electronic Transition Diagram
Caption: Energy diagram comparing LMCT transitions.
Conclusion
The UV-Vis spectrum of Dibromo(1,5-cyclooctadiene)platinum(II) is a distinct electronic fingerprint of the molecule, dominated by intense Ligand-to-Metal Charge Transfer bands. The energy of these absorptions provides direct insight into the electronic interplay between the bromide ligands and the platinum(II) center. By comparing its spectrum to that of Pt(COD)Cl₂, we can clearly observe the influence of the halide's electronegativity on the LMCT energy, a fundamental principle in inorganic chemistry. This guide provides the theoretical basis and practical framework for researchers to effectively utilize UV-Vis spectroscopy in the characterization and comparative study of this essential platinum precursor and its derivatives.
References
-
ResearchGate. (n.d.). UV–visible spectra of precursor (H2PtCl6·6H2O) and platinum... [Image]. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Dichloro(cycloocta-1,5-diene)platinum(II). Retrieved from [Link]
-
Wikipedia. (2024, January 10). Charge-transfer band. Retrieved from [Link]
-
Scribd. (n.d.). Electronic Transitions (Unit6). Retrieved from [Link]
-
ResearchGate. (n.d.). UV–Visible spectra for platinum nanoparticles, showing absorbance peak... [Image]. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Metal to Ligand and Ligand to Metal Charge Transfer Bands. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 22). 8.2: Types of Transition and Selection Rules for Transition Metal Complexes. Retrieved from [Link]
-
Scribd. (n.d.). Metal To Ligand and Ligand To Metal Charge Transfer Bands. Retrieved from [Link]
-
IDEALS @ Illinois. (2023, May 2). The synthesis and characterization of platinum(II) oxalate complexes and investigations into their potential as UV-triggerable hydrosilylation catalysts. Retrieved from [Link]
-
PubChem. (n.d.). Dichloro(cycloocta-1,5-diene)platinum(II). Retrieved from [Link]
-
PubMed. (2016, October 3). Ultraviolet-Visible (UV-Vis) Microspectroscopic System Designed for the In Situ Characterization of the Dehydrogenation Reaction Over Platinum Supported Catalytic Microchannel Reactor. Retrieved from [Link]
-
SlideShare. (2021, September 15). Electronic Spectra of Complexes. Retrieved from [Link]
-
American Elements. (n.d.). Dibromo(1,5-cyclooctadiene)platinum(II). Retrieved from [Link]
-
ResearchGate. (n.d.). UV/Vis spectra of (a) PtII compounds 1 (inset, expansion of the low‐energy bands) [Image]. Retrieved from [Link]
-
PubMed. (2007). Switching between ligand-to-ligand charge-transfer, intraligand charge-transfer, and metal-to-ligand charge-transfer excited states in platinum(II) terpyridyl acetylide complexes induced by pH change and metal ions. Retrieved from [Link]
-
DiVA portal. (n.d.). Electronic structures of transition metal complexes-core level spectroscopic investigation. Retrieved from [Link]
-
Career Endeavour. (n.d.). Charge transfer spectra. Retrieved from [Link]
-
PubMed. (2003, March 15). Determination of platinum(IV) by UV spectrophotometry. Retrieved from [Link]
-
SlidePlayer. (n.d.). Colors of transition metal complexes. Retrieved from [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. careerendeavour.com [careerendeavour.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Charge-transfer band - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Switching between ligand-to-ligand charge-transfer, intraligand charge-transfer, and metal-to-ligand charge-transfer excited states in platinum(II) terpyridyl acetylide complexes induced by pH change and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. strem.com [strem.com]
- 8. Dichloro(cycloocta-1,5-diene)platinum(II) - Wikipedia [en.wikipedia.org]
- 9. 二氯(1,5-环辛二烯)铂(II) | Sigma-Aldrich [sigmaaldrich.com]
Mass spectrometry fragmentation patterns of Pt(cod)Br2
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Dibromido(1,5-cyclooctadiene)platinum(II) [Pt(cod)Br₂]
Authored by a Senior Application Scientist
For researchers, medicinal chemists, and quality control specialists working with platinum-based compounds, mass spectrometry (MS) is an indispensable tool for structural verification and impurity profiling. Understanding the fragmentation pattern of a molecule is akin to learning its unique fingerprint—it provides irrefutable evidence of its identity and structural integrity. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of Dibromido(1,5-cyclooctadiene)platinum(II), commonly abbreviated as Pt(cod)Br₂.
We will move beyond a simple cataloging of fragments to explore the underlying chemical principles that dictate why the molecule cleaves in a specific manner under various ionization conditions. This guide synthesizes data from analogous platinum complexes and first principles of mass spectrometry to build a predictive model for the fragmentation of Pt(cod)Br₂, providing a robust framework for its analysis.
The Central Role of Ionization in Dictating Fragmentation
The fragmentation pattern observed for Pt(cod)Br₂ is not monolithic; it is profoundly influenced by the choice of ionization technique. The energy imparted to the molecule during its conversion to a gas-phase ion determines the extent and nature of fragmentation.[1]
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for observing the intact molecular ion with minimal fragmentation.[2][3] The sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase. This gentle process typically preserves the parent molecule, making it invaluable for determining molecular weight. For Pt(cod)Br₂, we anticipate the formation of adducts with solvent molecules or common cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺).[4]
-
Chemical Ionization (CI): CI is another relatively soft technique that involves ion-molecule reactions. A reagent gas (like methane or ammonia) is ionized, and these primary ions then react with the analyte molecule, typically through proton transfer. The exothermicity of this reaction can be controlled by the choice of reagent gas, allowing for tunable fragmentation. For Pt(cod)Br₂, CI would likely produce a protonated molecule [M+H]⁺, with fragmentation pathways stemming from this precursor.
-
Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons bombard the analyte, causing extensive fragmentation. While excellent for structural elucidation of volatile organic compounds, its application to less volatile organometallic complexes like Pt(cod)Br₂ can be limited, often leading to the complete obliteration of the molecular ion and a complex spectrum dominated by ligand fragments.
For the purpose of this guide, we will focus primarily on ESI coupled with tandem mass spectrometry (MS/MS), as it provides the most controlled and informative approach for structural analysis of platinum complexes.[5]
Proposed Fragmentation Pathways of Pt(cod)Br₂ under ESI-MS/MS
In a tandem MS/MS experiment, the molecular ion (or a chosen adduct) of Pt(cod)Br₂ is isolated and then subjected to collision-induced dissociation (CID). During CID, the ion collides with an inert gas (e.g., argon or nitrogen), which converts kinetic energy into internal energy, inducing fragmentation.[6] The stability of the resulting fragments dictates the observed pathways.[1]
The structure of Pt(cod)Br₂ features a central platinum(II) atom coordinated to a bidentate 1,5-cyclooctadiene (cod) ligand and two bromide ligands. The primary fragmentation pathways will involve the sequential loss of these ligands. The Pt-Br and Pt-cod bonds are the most likely points of cleavage.
The diagram below illustrates the proposed fragmentation cascade originating from the molecular ion [Pt(cod)Br₂]⁺.
Caption: Proposed ESI-MS/MS fragmentation pathway for Pt(cod)Br₂.
Causality Behind the Fragmentation Cascade:
-
Initial Loss of a Bromide Ligand: The first and most probable fragmentation step is the loss of a neutral or radical bromide ligand, yielding the [Pt(cod)Br]⁺ fragment. This is a common pathway for halogenated complexes, as the Pt-Halogen bond is often weaker than the bonds to chelating organic ligands.[7] The stability of the resulting cation is a significant driving force.
-
Competing Secondary Fragmentation: From the [Pt(cod)Br]⁺ intermediate, two competing pathways emerge:
-
Loss of the second Bromide: Cleavage of the remaining Pt-Br bond results in the [Pt(cod)]²⁺ ion or, more likely after electron rearrangement, the [Pt(cod)]⁺ species. The high stability of the Pt(cod) fragment has been noted in studies of similar complexes, making this a highly favorable pathway.[8]
-
Loss of the COD Ligand: Alternatively, the entire cyclooctadiene ligand can be lost, leading to the formation of [PtBr]⁺ . The chelate effect of the bidentate cod ligand makes its complete loss from [Pt(cod)Br]⁺ less favorable than the loss of the single bromide ligand, but it remains a viable channel.[5]
-
-
Final Fragmentation to Bare Platinum: Further fragmentation of either the [Pt(cod)]⁺ or [PtBr]⁺ ions will lead to the bare [Pt]⁺ ion through the loss of the remaining cod or bromide ligand, respectively.
Comparative Data and Isotopic Patterns
A key feature in the mass spectrometry of platinum and bromine-containing compounds is their distinctive isotopic patterns. Platinum has several stable isotopes (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, ¹⁹⁸Pt), and bromine has two (⁷⁹Br, ⁸¹Br) in a roughly 1:1 ratio. The resulting mass spectra will display characteristic clusters of peaks for each fragment, which must be accurately simulated to confirm the fragment's elemental composition.
The table below summarizes the expected major fragments, their nominal mass-to-charge ratios (m/z) based on the most abundant isotopes (¹⁹⁵Pt, ⁷⁹Br), and their expected isotopic signature.
| Fragment Ion | Formula | Nominal m/z (for ¹⁹⁵Pt, ⁷⁹Br) | Key Isotopic Features |
| Molecular Ion | [Pt(C₈H₁₂)Br₂]⁺ | 437 | Complex cluster due to Pt and two Br isotopes. |
| Fragment 1 | [Pt(C₈H₁₂)Br]⁺ | 357 | Characteristic Pt pattern plus a doublet from one Br. |
| Fragment 2 | [Pt(C₈H₁₂)]⁺ | 303 | Shows the isotopic signature of platinum only. |
| Fragment 3 | [PtBr]⁺ | 275 | Shows the Pt pattern plus a doublet from one Br. |
| Fragment 4 | [Pt]⁺ | 195 | Shows the isotopic signature of platinum only. |
Experimental Protocol for ESI-MS/MS Analysis of Pt(cod)Br₂
This protocol outlines a self-validating workflow for acquiring high-quality fragmentation data for Pt(cod)Br₂. The causality behind each step is explained to ensure reproducibility and scientific integrity.
Caption: Standard workflow for ESI-MS/MS analysis of Pt(cod)Br₂.
Step-by-Step Methodology:
-
Sample Preparation:
-
Action: Dissolve a small amount (~1 mg) of Pt(cod)Br₂ in a suitable solvent (e.g., 1 mL of acetonitrile or a methanol/chloroform mixture) to create a ~1 mg/mL stock solution. Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Causality: The choice of solvent is critical for ensuring analyte solubility and promoting efficient ionization. The addition of a small amount of acid (like formic acid) can aid in the formation of protonated molecules or adducts in positive ion mode, leading to a stronger signal. The low concentration prevents detector saturation and ion suppression effects.
-
-
Instrumentation and MS1 Full Scan:
-
Action: Infuse the sample solution into the ESI source at a low flow rate (5-10 µL/min). Acquire a full scan mass spectrum (MS1) in positive ion mode over a relevant m/z range (e.g., 150-600 amu).
-
Causality: The full scan is a survey to identify the parent ion of interest. We are looking for the isotopic cluster corresponding to the molecular ion [Pt(cod)Br₂]⁺ or its common adducts ([M+H]⁺, [M+Na]⁺). This step validates the presence and molecular weight of the target compound.
-
-
Precursor Ion Selection (MS/MS):
-
Action: From the MS1 spectrum, select the most abundant peak of the isotopic cluster for the chosen precursor ion (e.g., m/z 437 for [¹⁹⁵Pt(cod)⁷⁹Br₂]⁺). Set an isolation window of approximately 1-2 Th (Thomson, unit of m/z).
-
Causality: Isolating a specific m/z ensures that the subsequent fragmentation spectrum (MS2) is derived only from that precursor, eliminating ambiguity from co-eluting species or background ions. A narrow isolation window provides higher specificity.
-
-
Collision-Induced Dissociation (CID) and MS2 Scan:
-
Action: Subject the isolated precursor ion to CID using argon or nitrogen as the collision gas. Ramp the collision energy (e.g., from 10-40 eV) to observe how the fragmentation pattern changes with increasing energy. Acquire the resulting product ion spectrum (MS2).
-
Causality: Applying a range of collision energies provides a comprehensive fragmentation map. Low energies will favor the formation of the first, most stable fragment (likely [Pt(cod)Br]⁺), while higher energies will induce further fragmentation to smaller ions like [Pt]⁺. This helps establish the complete fragmentation pathway.[5]
-
-
Data Analysis and Interpretation:
-
Action: Analyze the MS2 spectrum. Identify the m/z values of the product ions and compare their isotopic patterns to theoretical models for the proposed fragments (e.g., [Pt(cod)Br]⁺, [Pt(cod)]⁺).
-
Causality: The correlation between the observed m/z values and, critically, the observed isotopic patterns provides the highest level of confidence in structural assignment. This step validates the proposed fragmentation pathway and confirms the identity of the original molecule.
-
By following this structured approach, researchers can confidently identify Pt(cod)Br₂ and gain deep insight into its gas-phase chemistry, ensuring the integrity and quality of their work.
References
- Interactions of platinum(II) complexes with sulfur-containing peptides studied by electrospray ionization mass spectrometry and tandem mass spectrometry. Journal of Mass Spectrometry.
- Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. Molecules.
- Five Coordinate Platinum(II) in [Pt(bpy)(cod)(Me)][SbF6]: A Structural and Spectroscopic Study. Inorganics.
- The Role of Low-Energy Electron Interactions in cis-Pt(CO)2Br2 Fragmentation.
- Selective Reagents for Chemical Ionization Mass Spectrometry. Source not available.
- Fragmentation Patterns in Mass Spectrometry. IB DP Chemistry SL 2025 Notes, TutorChase.
- Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics.
- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and n
- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and n
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- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dibromo(1,5-cyclooctadiene)platinum(II)
This guide provides essential safety and logistical information for the proper handling and disposal of Dibromo(1,5-cyclooctadiene)platinum(II) (CAS No. 12145-48-1). As a platinum-group metal (PGM) organometallic complex, this compound requires meticulous disposal procedures to ensure personnel safety, environmental protection, and regulatory compliance. Furthermore, the intrinsic economic value of platinum makes recovery a critical consideration in its lifecycle management. This document moves beyond a simple checklist to explain the causality behind each procedural step, empowering researchers to make informed and safe decisions.
Hazard Assessment and Risk Mitigation
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. Dibromo(1,5-cyclooctadiene)platinum(II) presents several risks that must be managed through appropriate engineering controls and personal protective equipment.
Primary Hazards:
-
Health Hazards: The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation of its dust.[1] It is crucial to handle it in a way that avoids dust formation.[1] Certain platinum compounds, particularly complex halogenated salts, are known respiratory sensitizers that can lead to "platinum salt sensitivity" (PSS), a serious allergic condition.[2]
-
Physical Hazards: The compound is stable under normal storage conditions.[3][4]
-
Environmental Hazards: While specific data sheets suggest it contains no substances known to be hazardous to the environment, general principles for heavy metals dictate that it should not be released into the environment or sewer systems.[1][3][5]
Personal Protective Equipment (PPE): A self-validating protocol begins with robust personal protection. The following table outlines the minimum required PPE for handling this compound, particularly during disposal operations where the risk of exposure can be elevated.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, which can cause irritation.[1] |
| Eye Protection | Chemical splash goggles and/or a face shield. | To protect against dust particles and splashes that can cause serious eye irritation.[1][5] |
| Body Protection | A lab coat or protective work clothing that covers the skin. | To prevent contamination of personal clothing and minimize skin exposure.[6] |
| Respiratory | Use only in a certified chemical fume hood. For large spills or where ventilation is inadequate, use a NIOSH/MSHA-approved respirator. | To prevent inhalation of dust, which may cause respiratory irritation.[1][6] A fume hood provides the primary engineering control to minimize respiratory exposure. |
The Core Principle: A Hierarchy for Platinum Waste
Due to the high economic value and finite nature of platinum, direct disposal should be the last resort. The primary method for managing platinum-containing waste is recovery and recycling.[7] This hierarchical approach not only minimizes environmental impact but also conserves a valuable resource. The decision-making process for managing waste generated from Dibromo(1,5-cyclooctadiene)platinum(II) should follow a clear logic, as illustrated in the workflow below.
Caption: Waste disposal decision workflow for platinum compounds.
Protocol for Hazardous Waste Disposal
When recovery is not feasible, Dibromo(1,5-cyclooctadiene)platinum(II) and all materials contaminated with it must be treated as hazardous waste.[1][5] Adherence to the following step-by-step protocol is mandatory for safe and compliant disposal.
Step 1: Waste Segregation and Collection Proper segregation at the point of generation is the most critical step in a safe waste management system. Never mix incompatible waste streams.[8][9]
-
Solid Waste: This includes unused or expired chemical, contaminated gloves, weigh boats, paper towels, and other disposable labware. Collect these materials in a dedicated, clearly labeled container.[7] Solid waste should be double-bagged in heavy-duty plastic bags.[7]
-
Liquid Waste: All solutions containing Dibromo(1,5-cyclooctadiene)platinum(II) and the first rinses from decontamination procedures must be collected. Use a dedicated, sealable, and chemically compatible container (e.g., glass or polyethylene). Do not pour any organic solvent or heavy metal waste down the drain.[10][11]
-
Contaminated Sharps: Needles, cannulas, or broken glassware contaminated with the compound must be placed in a designated, puncture-proof sharps container. This container itself is then disposed of as hazardous chemical waste.[10]
Step 2: Containerization and Labeling All waste containers must be in good condition and sealed to prevent leaks.[10] Label every container clearly with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Dibromo(1,5-cyclooctadiene)platinum(II)"
-
An accurate description of the contents (e.g., "Solid waste contaminated with...")
-
The associated hazards (e.g., "Irritant")
-
The date of accumulation
Step 3: Temporary On-Site Storage Store sealed and labeled waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[6] Ensure that the storage area has secondary containment to control any potential spills. Do not store near incompatible materials, particularly strong acids or oxidizers.[5][10]
Step 4: Professional Disposal The final step is to arrange for collection by a licensed professional waste disposal service.[6] Your institution's Environmental Health & Safety (EHS) office will manage this process. Never attempt to dispose of this material through standard municipal waste channels.[6]
Decontamination of Laboratory Equipment
Thorough decontamination of all non-disposable equipment is essential to prevent cross-contamination and ensure researcher safety.
Step-by-Step Decontamination Protocol:
-
Initial Physical Removal: If there is visible solid residue, carefully scrape or wipe it from the equipment. Perform this in a fume hood. All materials used for this (e.g., paper towels) must be disposed of as solid hazardous waste.[12]
-
Solvent Rinse: Rinse the equipment with a suitable organic solvent in which the compound is soluble (e.g., acetone, dichloromethane). This initial rinse is the most contaminated and must be collected as liquid hazardous waste.[8]
-
Detergent Wash: Wash the equipment thoroughly with a laboratory-grade detergent and warm water.[13][14]
-
Water Rinse: Rinse the equipment multiple times with tap water, followed by a final rinse with distilled or deionized water.[12]
-
Drying: Allow the equipment to air dry completely before storage or reuse.[13]
Platinum Recovery: A Sustainable Alternative
For laboratories that generate significant quantities of platinum waste, establishing a recovery program is highly recommended. While the specific chemistry is complex and often best left to specialized refining companies, the general process involves:
-
Incineration: The collected waste is heated to high temperatures in a process called incineration or ignition. This destroys the organic components (the cyclooctadiene ligand) and reduces the platinum complex to platinum metal particles.[15]
-
Acid Digestion: The resulting ash, which contains platinum metal, is then digested using strong acids, typically a mixture of hydrochloric and nitric acids (aqua regia), to dissolve the platinum into a solution.[16][17]
-
Purification: The platinum is then selectively precipitated from the solution, often as ammonium hexachloroplatinate, which can be further processed back into pure platinum metal.[17]
Engaging with a professional precious metal recovery service can turn a costly waste stream into a valuable asset, embodying the principles of green chemistry and responsible resource management.[16]
References
- Benchchem. Essential Safety and Logistics for Handling Platinum and Sodium in Research.
- Specialty Metals. How to Recycle Platinum from Laboratory Sensors. (2025).
- Thermo Fisher Scientific. SAFETY DATA SHEET: Diphenyl(1,5-cyclooctadiene)platinum(II). (2025).
- Thermo Fisher Scientific. SAFETY DATA SHEET: Dibromo(cycloocta-1,5-diene)platinum(II). (2025).
- Colonial Metals, Inc. Safety Data Sheet: Dichloro(1,5-cyclootadiene)platinum(II). (2015).
- Fisher Scientific. SAFETY DATA SHEET: 1,5-Cyclooctadiene, stabilized. (2010).
- Heraeus Precious Metals. Processing Instructions.
- Santa Cruz Biotechnology, Inc. SAFETY DATA SHEET: (1,5-Cyclooctadiene)dimethylplatinum(II). (2018).
- Fisher Scientific. SAFETY DATA SHEET: Dichloro(1,5-cyclooctadiene)platinum(II). (2023).
- Massachusetts Institute of Technology. Procedure for disposing of hazardous waste.
- NurdRage. Platinum Recovery from Laboratory Chemical Waste (pt 1). (2016). YouTube.
- NurdRage. Platinum Recovery from Laboratory Chemical Waste (Pt 2). (2016). YouTube.
- New Jersey Department of Environmental Protection. SAMPLING EQUIPMENT DECONTAMINATION, FIELD SAMPLING GUIDANCE DOCUMENT #1230. (1999).
- University of Siegen. Treatment and disposal of chemical wastes in daily laboratory work.
- Flinn Scientific. Hazardous Waste Disposal.
- R&D Laboratory Equipment. Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. (2025).
- University of St Andrews. Disposal of Chemical Waste.
- Harrogate and District NHS Foundation Trust. CH 07 Decontamination of equipment. (2019).
- International Platinum Group Metals Association. TOXICITY OF PLATINUM AND PLATINUM COMPOUNDS.
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- 4. datasheets.scbt.com [datasheets.scbt.com]
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- 6. colonialmetals.com [colonialmetals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
